(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
Description
Properties
Molecular Formula |
C43H70N7O18P3S |
|---|---|
Molecular Weight |
1098.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosa-7,10,13,16-tetraenethioate |
InChI |
InChI=1S/C43H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h8-9,11-12,14-15,17-18,29-32,36-38,42,51,54-55H,4-7,10,13,16,19-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/b9-8-,12-11-,15-14-,18-17-/t31-,32-,36-,37-,38+,42-/m1/s1 |
InChI Key |
JHXLRLHTJYMVBK-DHDHVEHBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA: A Key Intermediate in Peroxisomal Lipid Metabolism
Abstract
This technical guide provides a comprehensive overview of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, a critical intermediate in the peroxisomal β-oxidation pathway. While not as widely studied as its end-product, docosahexaenoic acid (DHA), understanding the biochemistry and metabolism of this 3-hydroxy fatty acyl-CoA is paramount for researchers in lipidomics, metabolic disorders, and drug development. This document will delve into the synthesis, enzymatic regulation, and biological significance of this molecule, offering both foundational knowledge and practical insights for its investigation.
Introduction: The Significance of a Transient Intermediate
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a long-chain 3-hydroxy fatty acyl-CoA that plays a pivotal, albeit transient, role in the intricate network of fatty acid metabolism.[1][2] Its primary significance lies in its position as a key intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Specifically, it is a crucial player in the biosynthesis of docosahexaenoic acid (DHA, 22:6n-3), an omega-3 fatty acid essential for neural and retinal function.[3][4][5]
The formation of DHA from its precursor, tetracosahexaenoic acid (C24:6n-3), occurs not in the mitochondria, but within the peroxisomes.[3][4][5] This process involves a single round of β-oxidation, and (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is the hydrated intermediate in this critical chain-shortening reaction. Dysregulation of this pathway can have profound implications for cellular health and is implicated in several metabolic disorders.
This guide will illuminate the lifecycle of this important molecule, from its formation to its conversion, and provide researchers with the necessary theoretical and practical framework for its study.
Biosynthesis and Metabolism: A Peroxisomal Affair
The metabolic journey of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is intrinsically linked to the peroxisomal β-oxidation machinery. Unlike mitochondrial β-oxidation, which is primarily geared towards energy production, the peroxisomal pathway is involved in the metabolism of a distinct set of substrates, including VLC-PUFAs.[6]
The biosynthesis of DHA from its C24 precursor involves a series of enzymatic steps that are analogous to the canonical β-oxidation spiral, but catalyzed by a unique set of peroxisomal enzymes.[3][4][5]
The Pathway to (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
The formation of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is the second step in the peroxisomal β-oxidation of (7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-CoA, which is derived from tetracosahexaenoic acid (24:6n-3).
-
Oxidation: The process begins with the oxidation of (7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-CoA by a peroxisomal straight-chain acyl-CoA oxidase (SCOX). This reaction introduces a double bond between the α and β carbons, yielding (2E,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-CoA.
-
Hydration: The subsequent and pivotal step is the hydration of this trans-2-enoyl-CoA intermediate. This reaction is catalyzed by the D-bifunctional protein (DBP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The hydratase activity of DBP adds a water molecule across the double bond, resulting in the formation of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA.
The Fate of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
Once formed, (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a substrate for the second enzymatic activity of the D-bifunctional protein:
-
Dehydrogenation: The 3-hydroxyacyl-CoA dehydrogenase component of DBP oxidizes the hydroxyl group at the third carbon, converting (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA into 3-keto-docosatetraenoyl-CoA.
This ketoacyl-CoA is then cleaved by a peroxisomal thiolase, yielding acetyl-CoA and the final product, docosahexaenoyl-CoA (DHA-CoA).
Diagram: Peroxisomal β-Oxidation of Tetracosahexaenoic Acid
Caption: Figure 1. The peroxisomal β-oxidation pathway leading to DHA biosynthesis.
Biological Significance and Clinical Relevance
The importance of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA stems from its essential role in the production of DHA. DHA is a vital component of cell membranes, particularly in the brain and retina, where it constitutes a significant portion of the polyunsaturated fatty acids.[7] Its presence influences membrane fluidity, signal transduction, and the function of membrane-bound proteins.
Defects in the enzymes responsible for the metabolism of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, such as D-bifunctional protein deficiency, are associated with severe inherited metabolic disorders. These conditions often present with neurological abnormalities, hypotonia, and liver dysfunction, underscoring the critical nature of this metabolic pathway. The accumulation of long-chain 3-hydroxy fatty acids can be cytotoxic, further contributing to the pathology of these diseases.[8][9]
Experimental Protocols for the Study of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
The investigation of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA requires specialized analytical techniques due to its low abundance and transient nature. The following protocols provide a framework for its extraction and quantification.
Extraction of Acyl-CoAs from Biological Samples
A robust extraction method is crucial to preserve the integrity of the acyl-CoA esters.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Solid-phase extraction (SPE) columns (e.g., Oasis HLB)
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
Protocol:
-
Sample Homogenization: For cultured cells, aspirate the media and immediately add ice-cold 10% TCA to the cell pellet. For tissues, homogenize in ice-cold 10% TCA.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard to the homogenate for accurate quantification.
-
Protein Precipitation: Sonicate the samples briefly on ice and then centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet the precipitated proteins.
-
Solid-Phase Extraction: Purify the acyl-CoAs from the cleared supernatant using an SPE column according to the manufacturer's instructions. This step removes interfering substances and concentrates the analytes.
-
Elution and Reconstitution: Elute the acyl-CoAs from the SPE column and dry the eluate under a stream of nitrogen. Reconstitute the sample in a solvent compatible with the subsequent analytical method.
Diagram: Acyl-CoA Extraction Workflow
Caption: Figure 2. Workflow for the extraction of acyl-CoAs from biological samples.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.[10][11]
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column suitable for the separation of long-chain acyl-CoAs.
-
Mobile Phases: A gradient of aqueous and organic mobile phases, typically containing a weak acid (e.g., formic acid or acetic acid) to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions should be optimized for (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA and the internal standard.
Data Analysis:
Quantification is achieved by creating a calibration curve using standards of known concentrations and normalizing the peak area of the analyte to that of the internal standard.
Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimized for separation of long-chain acyl-CoAs |
| Ionization | Positive ESI |
| MRM Transitions | Specific precursor-product ion pairs for each analyte |
Future Perspectives and Conclusion
While (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a transient metabolic intermediate, its study is crucial for a complete understanding of peroxisomal lipid metabolism and its associated disorders. Future research should focus on the development of more sensitive analytical methods to probe the subcellular localization and dynamics of this molecule. Furthermore, investigating the regulatory mechanisms that govern its flux through the DHA biosynthesis pathway will provide valuable insights into cellular lipid homeostasis.
This technical guide has provided a foundational understanding of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, from its biochemical synthesis to its analytical determination. It is our hope that this information will empower researchers to further explore the intricate world of lipid metabolism and its implications for human health and disease.
References
- Ferdinandusse, S., Denis, S., Mooijer, P. A., Zhang, Z., Reddy, J. K., Spector, A. A., & Wanders, R. J. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of Lipid Research, 42(12), 1987–1995.
- Chen, C. T., Green, J. T., Orr, S. K., & Bazan, N. G. (2012). Enzymes in brain phospholipid docosahexaenoic acid accretion: a PL-ethora of potential PL-ayers.
- Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal β-oxidation and peroxisome proliferator-activated receptor α: an adaptive metabolic system. Annual Review of Nutrition, 21, 193–230.
-
Ferdinandusse, S., Denis, S., Mooijer, P. A. W., Zhang, Z., Reddy, J. K., Spector, A. A., & Wanders, R. J. A. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Semantic Scholar. [Link]
-
Ferdinandusse, S., Denis, S., Mooijer, P. A. W., Zhang, Z., Reddy, J. K., Spector, A. A., & Wanders, R. J. A. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Amsterdam UMC. [Link]
- Calder, P. C. (2016). Docosahexaenoic Acid. Annals of Nutrition and Metabolism, 69(Suppl. 1), 7–21.
- Chen, C. T., Kitson, A. P., Hopperton, K. E., Domenichiello, A. F., Trépanier, M. O., Lin, L. E., ... & Bazinet, R. P. (2015). Metabolic fate of docosahexaenoic acid (DHA; 22: 6n-3) in human cells: direct retroconversion of DHA to eicosapentaenoic acid (EPA; 20: 5n-3) dominates over elongation to tetracosahexaenoic acid (THA; 24: 6n-3). Journal of Biological Chemistry, 290(10), 6178–6187.
-
Wikipedia contributors. (2023, December 19). Docosahexaenoic acid. In Wikipedia, The Free Encyclopedia. [Link]
- Ren, Y., Li, C., Xu, Y., & Zhao, M. (2019). Role of key enzymes in the production of docosahexaenoic acid (DHA) by Thraustochytrium sp. T01. Bioprocess and Biosystems Engineering, 42(11), 1827–1836.
- Nakamura, M. T., & Nara, T. Y. (2004). Structure, function, and dietary regulation of Δ6, Δ5, and Δ9 desaturases. Annual Review of Nutrition, 24, 345–376.
-
Reactome. (n.d.). Synthesis of very long-chain fatty acyl-CoAs. Reactome. [Link]
- Jones, P. M., Butt, Y. M., & Bennett, M. J. (2003). Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts.
-
ChEBI. (n.d.). (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA(4-). EMBL-EBI. [Link]
- Ikeda, M., Kanao, Y., Yamanaka, M., Sakuraba, H., Mizutani, Y., Igarashi, Y., & Kihara, A. (2008). Characterization of four mammalian 3-hydroxyacyl-CoA dehydratases involved in very long-chain fatty acid synthesis. FEBS Letters, 582(16), 2435–2440.
-
PubChem. (n.d.). (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA. PubChem. [Link]
- Spiekerkoetter, U., & Wood, P. A. (2022). Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency. In GeneReviews®.
- Goudarzi, M., Zhang, D., Jansen, E. E., & Wamelink, M. M. (2021). Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. Metabolites, 11(3), 169.
- Goldfarb, S., & Pitot, H. C. (1971). Improved assay of 3-hydroxy-3-methylglutaryl coenzyme A reductase. Journal of Lipid Research, 12(5), 512–515.
- Gold, M., & Nora, J. C. (1983). Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography. Analytical Biochemistry, 132(1), 33–36.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]
- 8. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA: Discovery, History, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a critical, yet often overlooked, intermediate in the peroxisomal β-oxidation of docosatetraenoic acid (adrenic acid), a key n-6 polyunsaturated fatty acid (PUFA). This guide provides a comprehensive overview of the discovery and history of this molecule, not as an isolated event, but within the broader context of elucidating the complex pathways of PUFA metabolism. We will delve into the pivotal research that established the role of peroxisomes in fatty acid chain shortening, the enzymology of the pathway, and the analytical techniques that have enabled the identification and characterization of transient intermediates like 3-hydroxydocosatetraenoyl-CoA. This document will serve as a technical resource for professionals in lipid research and drug development, offering insights into the causality behind experimental designs and the self-validating nature of the described protocols.
Introduction: The Expanding Universe of Fatty Acid Metabolism
The classical model of fatty acid β-oxidation, primarily elucidated in mitochondria, long dominated our understanding of lipid catabolism. However, the discovery of peroxisomal β-oxidation revealed a parallel and distinct pathway, crucial for the metabolism of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain PUFAs. The metabolism of PUFAs, in particular, presented a unique set of challenges to the canonical β-oxidation machinery due to the presence of double bonds at unconventional positions. The journey to understand how cells process these vital lipids led to the identification of a series of novel intermediates, including (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA.
The Discovery of Peroxisomal Retroconversion: A Paradigm Shift
The story of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is intrinsically linked to the discovery of peroxisomal retroconversion, a process where longer-chain PUFAs are shortened to yield key bioactive molecules. Pioneering work, notably by Howard Sprecher and his research group, was instrumental in challenging the then-prevailing notion that PUFA synthesis was a unidirectional chain-elongation and desaturation process occurring exclusively in the endoplasmic reticulum.
Early Evidence and the Sprecher Pathway
In the late 20th century, studies began to emerge suggesting that longer PUFAs could be converted back to shorter ones. For instance, it was observed that docosahexaenoic acid (DHA; 22:6n-3) could be retroconverted to eicosapentaenoic acid (EPA; 20:5n-3). Similarly, in the n-6 fatty acid family, docosatetraenoic acid (adrenic acid; 22:4n-6) was shown to be a precursor for arachidonic acid (20:4n-6). These observations pointed towards a chain-shortening mechanism.
Subsequent research demonstrated that this retroconversion was not a simple reversal of the elongation pathway but a distinct process occurring in peroxisomes.[1] This led to the establishment of the "Sprecher pathway," which describes the conversion of C22 PUFAs to their C20 counterparts via a single cycle of peroxisomal β-oxidation.
The Central Role of Peroxisomes
The definitive localization of this retroconversion to peroxisomes was a critical step. Experiments using isolated liver cells and subcellular fractionation revealed that the oxidation of adrenic acid was significantly less affected by inhibitors of mitochondrial β-oxidation, pointing to a different cellular compartment.[1] Furthermore, studies in patients with peroxisomal biogenesis disorders, such as Zellweger syndrome, showed impaired retroconversion, providing strong genetic evidence for the essential role of peroxisomes in this process.[2]
The Metabolic Pathway: Unveiling the Intermediates
The peroxisomal β-oxidation of (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA to arachidonoyl-CoA involves a series of enzymatic steps, each generating a specific intermediate. (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is the product of the second step in this pathway.
The Enzymatic Cascade
The degradation of docosatetraenoyl-CoA in peroxisomes follows a modified β-oxidation spiral:
-
Dehydrogenation: The process is initiated by an acyl-CoA oxidase, which introduces a double bond between the α and β carbons, yielding (2E,7Z,10Z,13Z,16Z)-docosapentaenoyl-CoA.
-
Hydration: A 2-enoyl-CoA hydratase then adds a water molecule across the newly formed double bond, resulting in the formation of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA .
-
Dehydrogenation: The hydroxyl group is then oxidized to a keto group by a 3-hydroxyacyl-CoA dehydrogenase, producing 3-keto-docosatetraenoyl-CoA.
-
Thiolytic Cleavage: Finally, a thiolase cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and the chain-shortened arachidonoyl-CoA.
Figure 1: The peroxisomal β-oxidation pathway of docosatetraenoyl-CoA.
Experimental Protocols for the Study of 3-Hydroxy Fatty Acyl-CoAs
The identification and characterization of transient metabolic intermediates like (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA require sophisticated analytical techniques.
Isolation and Incubation of Peroxisomes
Objective: To isolate functional peroxisomes for in vitro metabolic studies.
Protocol:
-
Homogenization: Freshly isolated rat liver is minced and homogenized in a buffered sucrose solution.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet nuclei, mitochondria, and finally, a fraction enriched in peroxisomes and lysosomes.
-
Density Gradient Centrifugation: The peroxisome-enriched fraction is further purified using a density gradient (e.g., sucrose or Nycodenz) to separate peroxisomes from other organelles.
-
Incubation: Isolated peroxisomes are incubated with the substrate of interest (e.g., [1-14C]-(7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA) in a buffered reaction mixture containing necessary cofactors (e.g., NAD+, CoA).
-
Extraction and Analysis: The reaction is stopped, and the lipids are extracted. The products are then analyzed by techniques such as HPLC and GC-MS.
Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify 3-hydroxy fatty acids from biological samples.
Protocol:
-
Lipid Extraction: Total lipids are extracted from the sample (e.g., plasma, tissue homogenate, or in vitro reaction mixture) using a solvent system like chloroform/methanol.
-
Saponification: The extracted lipids are saponified (hydrolyzed) with a strong base (e.g., KOH) to release the free fatty acids.
-
Derivatization: The free fatty acids are derivatized to make them volatile for GC analysis. A common method is to convert them to their methyl esters followed by silylation of the hydroxyl group.[3]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The fatty acids are separated based on their retention times, and their mass spectra are used for identification and quantification.
Figure 2: A generalized workflow for the analysis of 3-hydroxy fatty acids by GC-MS.
Quantitative Data and Enzymology
The enzymes involved in the peroxisomal β-oxidation of docosatetraenoyl-CoA exhibit specific activities and substrate preferences.
| Enzyme | Substrate | Product | Cofactor | Cellular Location |
| Acyl-CoA Oxidase | (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA | (2E,7Z,10Z,13Z,16Z)-Docosapentaenoyl-CoA | FAD | Peroxisome |
| 2-Enoyl-CoA Hydratase | (2E,7Z,10Z,13Z,16Z)-Docosapentaenoyl-CoA | (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA | - | Peroxisome |
| 3-Hydroxyacyl-CoA Dehydrogenase | (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA | 3-Keto-docosatetraenoyl-CoA | NAD+ | Peroxisome |
| Thiolase | 3-Keto-docosatetraenoyl-CoA | Arachidonoyl-CoA + Acetyl-CoA | CoA | Peroxisome |
Table 1: Enzymes and reactions in the peroxisomal β-oxidation of docosatetraenoyl-CoA.
Significance and Future Directions
The discovery and characterization of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA and its metabolic pathway have profound implications for our understanding of lipid metabolism and its role in health and disease.
-
Regulation of Bioactive Lipids: The retroconversion of adrenic acid to arachidonic acid is a key regulatory point in the synthesis of eicosanoids, a class of potent signaling molecules involved in inflammation, immunity, and cardiovascular function.
-
Neurological Development: Peroxisomal metabolism of PUFAs is crucial for normal brain development and function.[2]
-
Drug Development: The enzymes of the peroxisomal β-oxidation pathway represent potential therapeutic targets for a variety of metabolic and inflammatory disorders.
Future research will likely focus on the precise regulatory mechanisms governing this pathway, the interplay between peroxisomal and mitochondrial β-oxidation, and the development of novel therapeutic strategies targeting these processes.
References
-
Hagve, T. A., & Sprecher, H. (1989). Evidence for peroxisomal retroconversion of adrenic acid (22:4(n-6)) and docosahexaenoic acids (22:6(n-3)) in isolated liver cells. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1004(2), 225–231. [Link]
-
Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229–243. [Link]
-
Sprecher, H. (2000). Metabolism of highly unsaturated n-3 and n-6 fatty acids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1486(2-3), 219–231. [Link]
-
Wanders, R. J. A., & Waterham, H. R. (2006). Biochemistry of mammalian peroxisomes revisited. Annual Review of Biochemistry, 75, 295–332. [Link]
-
Ferdinandusse, S., Denis, S., Mooijer, P. A. W., Dekker, C., ten Brink, H. J., van der Molen, J. C., Dacremont, G., & Wanders, R. J. A. (2001). Identification of the peroxisomal β-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of Lipid Research, 42(12), 1987–1995. [Link]
-
Van Veldhoven, P. P. (2010). Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism. Journal of Lipid Research, 51(11), 2863–2896. [Link]
Sources
- 1. Evidence for peroxisomal retroconversion of adrenic acid (22:4(n-6)) and docosahexaenoic acids (22:6(n-3)) in isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Role of peroxisomes in human lipid metabolism and its importance for neurological development" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA in Peroxisomal Fatty Acid β-Oxidation: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, a critical intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids. We will dissect its biochemical synthesis, enzymatic conversion, and the central role of the D-bifunctional protein (HSD17B4). Furthermore, this guide will delve into the clinical significance of this molecule in the context of D-bifunctional protein deficiency, detailing its relevance as a biomarker. Methodologies for the analysis of this and related acyl-CoA species, alongside protocols for enzymatic activity assays, will be presented to equip researchers and drug development professionals with the necessary tools to investigate this metabolic pathway.
Introduction: The Imperative of Peroxisomal β-Oxidation
In the landscape of cellular lipid metabolism, the peroxisome holds a unique and vital responsibility: the catabolism of fatty acids that are unsuitable for mitochondrial degradation.[1] This includes very-long-chain fatty acids (VLCFAs, ≥C22), branched-chain fatty acids, and the precursors of bile acids.[2][3] Unlike mitochondrial β-oxidation, which is primarily geared towards ATP production, the peroxisomal pathway serves to shorten these complex fatty acids, generating acetyl-CoA and shorter-chain acyl-CoAs that can then be transported to the mitochondria for complete oxidation.[4]
This guide focuses on a key intermediate in the peroxisomal β-oxidation of a prominent n-6 very-long-chain polyunsaturated fatty acid: (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA. Understanding the lifecycle of this molecule is fundamental to comprehending the intricacies of peroxisomal lipid metabolism and its dysregulation in human disease.
Biochemical Context and Metabolic Pathway
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a transient but essential intermediate in the first cycle of β-oxidation of adrenic acid (AdA), also known as docosatetraenoic acid (C22:4, n-6). Adrenic acid is an elongation product of arachidonic acid and is found in significant concentrations in tissues such as the brain and adrenal glands. Its degradation is exclusively peroxisomal.
The initial steps of adrenic acid β-oxidation within the peroxisome are as follows:
-
Activation: Adrenic acid is first activated to its coenzyme A thioester, (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA, by a peroxisomal acyl-CoA synthetase.[5]
-
Oxidation: Acyl-CoA oxidase 1 (ACOX1) introduces a double bond between the α and β carbons (C2 and C3), yielding (2E,7Z,10Z,13Z,16Z)-docosapentaenoyl-CoA.
-
Hydration: The enoyl-CoA hydratase domain of the D-bifunctional protein (HSD17B4) catalyzes the stereospecific addition of a water molecule across the newly formed double bond, producing (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA.[6][7]
-
Dehydrogenation: The (3R)-hydroxyacyl-CoA dehydrogenase domain of the same D-bifunctional protein then oxidizes the 3-hydroxyl group to a keto group, using NAD+ as a cofactor. This reaction forms 3-keto,(7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA.[6][7]
-
Thiolytic Cleavage: Finally, a peroxisomal thiolase, such as sterol carrier protein x (SCPx), cleaves the 3-ketoacyl-CoA intermediate, releasing a molecule of acetyl-CoA and the chain-shortened (5Z,8Z,11Z,14Z)-eicosatetraenoyl-CoA (arachidonoyl-CoA).[2]
This initial cycle effectively shortens the C22 fatty acid to a C20 fatty acid, which can then undergo further rounds of β-oxidation.
The Central Enzyme: D-Bifunctional Protein (HSD17B4)
The metabolism of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is intrinsically linked to the activity of the D-bifunctional protein (DBP), encoded by the HSD17B4 gene.[8] This remarkable 79 kDa protein possesses two distinct catalytic domains that execute sequential reactions in the β-oxidation pathway.[7]
-
N-terminal (3R)-hydroxyacyl-CoA dehydrogenase domain: This domain is responsible for the NAD+-dependent oxidation of the 3-hydroxyl group of the substrate.
-
Central enoyl-CoA hydratase domain: This domain catalyzes the hydration of the trans-2-enoyl-CoA precursor.
This bifunctional nature ensures efficient substrate channeling, where the product of the hydratase reaction is immediately available to the dehydrogenase active site. This is a common theme in fatty acid oxidation pathways, minimizing the diffusion of potentially reactive intermediates.
Clinical Significance: D-Bifunctional Protein Deficiency
The indispensable role of HSD17B4 is tragically highlighted in D-bifunctional protein deficiency (D-BPD), a severe, autosomal recessive peroxisomal disorder.[9] Mutations in the HSD17B4 gene can lead to the loss of one or both enzymatic functions of the protein.[10] This results in a blockage of the peroxisomal β-oxidation pathway and the subsequent accumulation of VLCFAs, such as adrenic acid and its intermediates, in plasma and tissues.[10]
The clinical presentation of D-BPD is typically severe, with neonatal onset of hypotonia, seizures, facial dysmorphism, and profound neurological impairment.[11] The accumulation of these lipid intermediates is believed to contribute to the severe pathophysiology of the disease, particularly the neurodegeneration.
Biomarker Implications:
The accumulation of upstream metabolites makes intermediates like (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA and its precursors valuable biomarkers for the diagnosis of D-BPD. Modern lipidomics approaches, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are powerful tools for detecting these abnormal acyl-CoA species in patient-derived samples such as fibroblasts and plasma.
Methodologies for Investigation
Analysis of Acyl-CoA Intermediates
The detection and quantification of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA and other acyl-CoAs require sensitive and specific analytical techniques.
Table 1: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation of acyl-CoAs by liquid chromatography followed by detection and fragmentation by tandem mass spectrometry. | High sensitivity and specificity; allows for the analysis of a wide range of acyl-CoAs in a single run. | Requires specialized equipment and expertise in method development. |
| GC-MS | Derivatization of fatty acids released from acyl-CoAs, followed by separation and detection by gas chromatography-mass spectrometry. | Well-established for fatty acid analysis; can provide structural information. | Indirect measurement of acyl-CoAs; derivatization can be complex and introduce variability. |
Protocol: Extraction and Analysis of Acyl-CoAs from Cultured Fibroblasts via LC-MS/MS
This protocol provides a general framework for the analysis of acyl-CoA species. Optimization will be required for specific instrumentation and cell types.
-
Cell Culture and Harvest:
-
Culture human skin fibroblasts in standard media.
-
Harvest cells by trypsinization, wash with ice-cold phosphate-buffered saline, and pellet by centrifugation.
-
Immediately freeze the cell pellet in liquid nitrogen and store at -80°C.
-
-
Extraction:
-
Resuspend the cell pellet in a cold extraction buffer (e.g., 2:1:1 isopropanol:acetonitrile:water with internal standards).
-
Homogenize the cells using a probe sonicator on ice.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases containing an ion-pairing agent (e.g., heptafluorobutyric acid) to improve retention and peak shape of the polar acyl-CoAs.
-
Detect the acyl-CoA species using a tandem mass spectrometer in positive ion mode, monitoring for specific precursor-to-product ion transitions.
-
Enzymatic Assay of HSD17B4 Dehydrogenase Activity
The dehydrogenase activity of HSD17B4 can be monitored spectrophotometrically by measuring the reduction of NAD+ to NADH at 340 nm.
Protocol: Spectrophotometric Assay for (3R)-hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the conversion of a 3-hydroxyacyl-CoA substrate to its corresponding 3-ketoacyl-CoA.
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.
-
NAD+ solution: 10 mM in water.
-
Substrate: (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA (synthesized or commercially available), dissolved in a suitable buffer.
-
Enzyme: Purified recombinant HSD17B4 or cell lysate overexpressing the enzyme.
-
-
Procedure:
-
In a quartz cuvette, combine the assay buffer, NAD+ solution, and enzyme preparation.
-
Incubate at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
-
Causality and Controls:
-
The rate of NADH production is directly proportional to the dehydrogenase activity of HSD17B4.
-
A control reaction lacking the substrate should be performed to account for any background NAD+ reduction.
-
A control reaction lacking the enzyme will confirm that the reaction is enzyme-dependent.
-
Future Directions: A Potential Signaling Role?
While the role of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA as a metabolic intermediate is well-established, its potential function as a signaling molecule remains an open and intriguing question. In other metabolic pathways, intermediates can accumulate and act as allosteric regulators of enzymes or as ligands for nuclear receptors. Given the importance of lipid signaling in cellular processes, it is plausible that under conditions of metabolic stress or in disease states where this intermediate may accumulate, it could exert biological effects beyond its role in β-oxidation. Future research in this area could involve:
-
Ligand Binding Assays: Screening for potential interactions with nuclear receptors, such as PPARs, which are known to be regulated by fatty acids and their derivatives.[2]
-
Enzyme Kinetic Studies: Investigating whether this molecule can allosterically modulate the activity of other enzymes in lipid metabolism.
-
Cell-Based Signaling Assays: Treating cells with this intermediate and monitoring downstream signaling pathways, such as those involved in inflammation or apoptosis.
Conclusion
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA stands as a central player in the peroxisomal degradation of adrenic acid. Its formation and conversion are entirely dependent on the dual catalytic functions of the D-bifunctional protein, HSD17B4. The study of this molecule not only provides fundamental insights into the mechanisms of very-long-chain polyunsaturated fatty acid metabolism but also offers a critical window into the pathophysiology of severe inherited metabolic disorders like D-bifunctional protein deficiency. The methodologies outlined in this guide provide a robust framework for researchers to further explore the roles of this and related intermediates in health and disease, paving the way for improved diagnostics and the potential development of novel therapeutic strategies.
References
- Wanders, R. J. A., & Waterham, H. R. (2006). Biochemistry of mammalian peroxisomes revisited. Annual Review of Biochemistry, 75, 295-332.
- Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal β-oxidation and peroxisome proliferator-activated receptor α: an adaptive metabolic system. Annual Review of Nutrition, 21(1), 193-230.
-
Ferdinandusse, S., Denis, S., Mooijer, P. A., Zhang, Z., Spectral, C., & Wanders, R. J. (2001). Identification of the peroxisomal β-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of Lipid Research, 42(12), 1987-1995. [Link]
-
Wikipedia contributors. (2023). Beta oxidation. In Wikipedia, The Free Encyclopedia. [Link]
-
Enoyl-CoA Hydratase. (n.d.). Proteopedia. [Link]
-
ResearchGate. (n.d.). Schematic overview of the peroxisomal fatty acid beta-oxidation pathway in D. rerio. [Link]
-
National Center for Biotechnology Information. (n.d.). HSD17B4 hydroxysteroid 17-beta dehydrogenase 4 [Homo sapiens (human)]. [Link]
- Suzuki, Y., et al. (1997). D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase bifunctional protein deficiency: a newly identified peroxisomal disorder. American Journal of Human Genetics, 61(5), 1153-1162.
-
GeneCards. (n.d.). HSD17B4 Gene. [Link]
-
Biology LibreTexts. (2021). 17.2: Oxidation of Fatty Acids. [Link]
-
MedlinePlus. (2021). HSD17B4 gene. [Link]
-
Barycki, J. J., et al. (1999). Biochemical characterization and crystal structure determination of human heart short chain L-3-hydroxyacyl-CoA dehydrogenase provide insights into catalytic mechanism. Biochemistry, 38(18), 5786-5798. [Link]
-
UniProt. (n.d.). HSD17B4 - Peroxisomal multifunctional enzyme type 2 - Homo sapiens (Human). [Link]
-
DECIPHER. (n.d.). HSD17B4. [Link]
-
Suzuki, Y., et al. (1997). D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase bifunctional protein deficiency: a newly identified peroxisomal disorder. American Journal of Human Genetics, 61(5), 1153-1162. [Link]
-
PubChem. (n.d.). (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA. [Link]
- Napoleone, E., et al. (2012). 3-Hydroxyacyl-Coenzyme A Dehydrogenase Deficiency: Identification of a New Mutation Causing Hyperinsulinemic Hypoketotic Hypoglycemia, Altered Organic Acids and Acylcarnitines Concentrations. Journal of endocrinology and metabolism, 2(4-5), 159-164.
- Vik, A., et al. (2016). Synthesis of 13(R)-Hydroxy-7Z,10Z,13R,14E,16Z,19Z Docosapentaenoic Acid (13R-HDPA) and Its Biosynthetic Conversion to the 13-Series Resolvins.
- Fukui, T., et al. (2014). (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB') from fatty acid degradation operon of Ralstonia eutropha H16. Applied Microbiology and Biotechnology, 98(22), 9349-9360.
- Patcas, F. C., et al. (2022).
-
M-CSA. (n.d.). L-3-hydroxyacyl-CoA dehydrogenase. [Link]
-
Vik, A., et al. (2016). Synthesis of 13(R)-Hydroxy-7Z,10Z,13R,14E,16Z,19Z Docosapentaenoic Acid (13R-HDPA) and Its Biosynthetic Conversion to the 13-Series Resolvins. Journal of Natural Products, 79(10), 2634-2642. [Link]
- Erol, C., et al. (2018). D-bifunctional Protein Deficiency: A Case Report of a Turkish Child.
- Zhang, R., et al. (2020). Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review.
- Kim, J., et al. (2021). Enoyl-CoA Hydratase Deficiency: Identification of a New Type of D-Bifunctional Protein Deficiency. International Journal of Molecular Sciences, 22(16), 8882.
-
PubChem. (n.d.). (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA. [Link]
- Menard, L., & Gkargkas, K. (2023). Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis. Computational and Structural Biotechnology Journal, 21, 3629-3641.
- Sprecher, H. (1997). Regulation of the biosynthesis of 4,7,10,13,16-docosapentaenoic acid.
Sources
- 1. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Developing antineoplastic agents that target peroxisomal enzymes: cytisine-linked isoflavonoids as inhibitors of hydroxysteroid 17-beta-dehydrogenase-4 (HSD17B4) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. genecards.org [genecards.org]
- 7. medlineplus.gov [medlineplus.gov]
- 8. HSD17B4 hydroxysteroid 17-beta dehydrogenase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]
- 11. D-bifunctional Protein Deficiency: A Case Report of a Turkish Child - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of DHA Synthesis: A Technical Guide to the Function of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a pivotal, yet transient, intermediate in the peroxisomal β-oxidation pathway, specifically in the synthesis of docosahexaenoic acid (DHA). Its formation and subsequent metabolism are exclusively governed by the stereospecific enzymatic activities of D-bifunctional protein (D-BP). As the central nexus in this vital metabolic route, understanding the precise function of this molecule is critical for elucidating the pathophysiology of severe inherited metabolic disorders, such as D-bifunctional protein deficiency and Zellweger spectrum disorders. This guide provides an in-depth exploration of the metabolic role of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, the enzymatic machinery that governs its flux, and the analytical methodologies required for its investigation.
Introduction: The Peroxisomal Imperative in Polyunsaturated Fatty Acid Metabolism
While mitochondria are the primary sites of β-oxidation for most fatty acids, the metabolism of very-long-chain fatty acids (VLCFAs) and certain polyunsaturated fatty acids (PUFAs) is the exclusive domain of peroxisomes.[1] This compartmentalization is crucial for handling fatty acids that are poor substrates for mitochondrial enzymes.[2] One of the most significant outcomes of peroxisomal β-oxidation is the synthesis of docosahexaenoic acid (DHA, 22:6n-3), an omega-3 fatty acid indispensable for the development and function of the human brain and retina.[3]
The synthesis of DHA from its dietary precursor, α-linolenic acid, involves a series of elongation and desaturation reactions in the endoplasmic reticulum, culminating in the formation of tetracosahexaenoic acid (C24:6n-3).[3] This C24 intermediate is then transported to the peroxisome for a single round of β-oxidation to yield the final C22 DHA molecule. It is within this critical shortening step that (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA emerges as a key intermediate.
The Metabolic Crossroads: Peroxisomal β-Oxidation of Docosahexaenoic Acid Precursors
The conversion of C24:6n-3-CoA to DHA-CoA within the peroxisome is a four-step process, with (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA sitting at the heart of this pathway. The process is initiated by the desaturation of the substrate, followed by hydration, dehydrogenation, and finally, thiolytic cleavage.
-
Step 1: Dehydrogenation by Acyl-CoA Oxidase (ACOX) The cycle begins with the introduction of a double bond between the α and β carbons of the fatty acyl-CoA by a straight-chain acyl-CoA oxidase (SCOX).[3][4] This reaction converts C24:6n-3-CoA to (2E,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-CoA.
-
Step 2: Hydration by D-Bifunctional Protein (Hydratase Activity) The newly formed trans-2-enoyl-CoA is then hydrated by the 2-enoyl-CoA hydratase 2 unit of the D-bifunctional protein (D-BP).[5][6] This stereospecific reaction adds a hydroxyl group at the β-carbon, resulting in the formation of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA.[1]
-
Step 3: Dehydrogenation by D-Bifunctional Protein (Dehydrogenase Activity) The same D-BP enzyme then catalyzes the dehydrogenation of the 3-hydroxyacyl-CoA intermediate using its (3R)-hydroxyacyl-CoA dehydrogenase domain.[5][6] This step oxidizes the hydroxyl group to a keto group, yielding 3-keto-docosatetraenoyl-CoA.
-
Step 4: Thiolytic Cleavage by Thiolase The final step is the cleavage of the 3-ketoacyl-CoA by a peroxisomal thiolase, such as sterol carrier protein X (SCPx).[3][4] This reaction releases a molecule of acetyl-CoA and the final product, docosahexaenoyl-CoA (DHA-CoA), which is two carbons shorter than the starting substrate.
The Central Catalyst: D-Bifunctional Protein (HSD17B4)
The metabolism of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is entirely dependent on the D-bifunctional protein (D-BP), encoded by the HSD17B4 gene.[7] This multifunctional enzyme is a cornerstone of peroxisomal β-oxidation, catalyzing two sequential steps in the pathway.[1]
D-BP is composed of three distinct domains:
-
An N-terminal (3R)-hydroxyacyl-CoA dehydrogenase (SDR) domain.
-
A central 2-enoyl-CoA hydratase 2 domain.
-
A C-terminal sterol carrier protein 2-like (SCP-2L) domain.[5][6]
The hydratase and dehydrogenase domains exist as dimers, which is essential for their proper folding and function.[1] The stereospecificity of the hydratase for producing only (R)-hydroxy-acyl-CoA intermediates is a defining feature of this peroxisomal pathway, distinguishing it from the mitochondrial β-oxidation spiral which produces (S)-hydroxy-acyl-CoA intermediates.[1]
Pathophysiological Significance: D-Bifunctional Protein Deficiency
The critical role of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA and its metabolizing enzyme, D-BP, is starkly illustrated by the autosomal recessive disorder, D-bifunctional protein deficiency (D-BPD).[7] Mutations in the HSD17B4 gene that impair or eliminate the function of D-BP lead to a severe disruption of peroxisomal β-oxidation.[8]
The clinical presentation of D-BPD is often severe, resembling Zellweger syndrome, and typically includes neonatal hypotonia, seizures, and profound psychomotor delay.[9][10] The biochemical hallmark of D-BPD is the accumulation of VLCFAs, such as C26:0, and branched-chain fatty acids in plasma and cultured fibroblasts.[9]
D-BPD is classified into three types based on the affected enzymatic activity:
-
Type I: Deficiency in both hydratase and dehydrogenase activities.
-
Type II: Isolated hydratase deficiency.
-
Type III: Isolated dehydrogenase deficiency.[9]
The accumulation of upstream metabolites, including very-long-chain enoyl-CoAs and the topic molecule, (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, is believed to contribute to the cellular toxicity and severe pathology observed in D-BPD.
| Parameter | D-Bifunctional Protein Deficiency (D-BPD) | Zellweger Spectrum Disorders (ZSD) | Control |
| Primary Defect | Single enzyme (D-BP) deficiency | Peroxisome biogenesis | Healthy |
| Plasma C26:0 | Markedly elevated | Markedly elevated | Normal |
| Pristanic Acid | Elevated | Elevated | Normal |
| DHA Levels | Reduced | Reduced | Normal |
| D-BP Enzyme Activity | Deficient | Deficient | Normal |
Experimental Methodologies for Pathway Investigation
The study of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA and its metabolic pathway requires a combination of enzymatic assays and advanced analytical techniques.
D-Bifunctional Protein Enzyme Activity Assays
These assays are typically performed using cultured skin fibroblasts from patients.[11]
a) Hydratase Activity Assay:
-
Substrate Preparation: Synthesize or procure a suitable 2-enoyl-CoA substrate, such as (2E)-hexadecenoyl-CoA.
-
Cell Lysate Preparation: Culture fibroblasts to confluence, harvest, and prepare a cell homogenate.
-
Reaction Mixture: Prepare a reaction buffer containing the cell homogenate, the 2-enoyl-CoA substrate, and necessary co-factors.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Product Detection: The conversion of the 2-enoyl-CoA to 3-hydroxyacyl-CoA can be monitored spectrophotometrically by coupling the reaction to the dehydrogenase activity and measuring the reduction of NAD⁺.
b) Dehydrogenase Activity Assay:
-
Substrate Preparation: Use a (3R)-hydroxyacyl-CoA substrate.
-
Cell Lysate Preparation: As described for the hydratase assay.
-
Reaction Mixture: Combine the cell homogenate, the 3-hydroxyacyl-CoA substrate, and NAD⁺ in a suitable buffer.
-
Incubation: Incubate at 37°C.
-
Product Detection: Monitor the formation of NADH spectrophotometrically at 340 nm.[11]
Analysis of Acyl-CoA Esters by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species, including (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA.[12][13][14][15]
-
Sample Extraction: Extract acyl-CoAs from cell or tissue samples using a suitable method, such as solid-phase extraction, to remove interfering lipids and proteins.
-
Chromatographic Separation: Separate the acyl-CoA esters using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient elution with an aqueous buffer and an organic solvent (e.g., acetonitrile) is typically employed.[12]
-
Mass Spectrometric Detection: Introduce the eluent into a tandem mass spectrometer operating in positive ion mode.
-
Quantification: Use multiple reaction monitoring (MRM) to specifically detect the parent and fragment ions of the target acyl-CoA. Quantification is achieved by comparing the signal to that of a stable isotope-labeled internal standard.
Conclusion and Future Directions
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a critical metabolic intermediate whose proper flux is essential for the synthesis of DHA and overall neurological health. Its position at the enzymatic crossroads of D-bifunctional protein underscores the importance of this enzyme in peroxisomal fatty acid metabolism. The severe consequences of D-BP deficiency highlight the need for continued research into this pathway.
Future research should focus on:
-
Elucidating the precise kinetic parameters of D-BP with its native polyunsaturated substrates to better understand the enzyme's catalytic efficiency.
-
Developing more accessible diagnostic tools for D-BPD, potentially through targeted metabolomics approaches.
-
Exploring therapeutic strategies for D-BPD, which may include substrate reduction therapies or the development of pharmacological chaperones to rescue the function of mutant D-BP.
A deeper understanding of the life and death of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA will undoubtedly pave the way for novel diagnostic and therapeutic interventions for a range of devastating metabolic disorders.
References
-
Ferdinandusse, S., Denis, S., Hogenhout, E. M., Koster, J., van Roermund, C. W., IJlst, L., & Wanders, R. J. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of Lipid Research, 42(12), 1987-1995. [Link]
-
Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal β-oxidation and peroxisome proliferator-activated receptor α: an adaptive metabolic system. Annual review of nutrition, 21(1), 193-230. [Link]
-
Ferdinandusse, S., et al. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of Lipid Research, 42(12), 1987-95. [Link]
-
Wanders, R. J. A., & Waterham, H. R. (2006). Peroxisomal disorders: the single peroxisomal enzyme deficiencies. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1761(9), 973-994. [Link]
-
Wanders, R. J. A., et al. (2020). Peroxisomal β-oxidation—A metabolic pathway with multiple functions. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1866(9), 165739. [Link]
-
Li, Q., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Metabolites, 10(11), 448. [Link]
-
Fauland, A., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Journal of the American Society for Mass Spectrometry, 28(5), 975-985. [Link]
-
Minkler, P. E., et al. (2018). Analysis of the hydratase and dehydrogenase components of D-bifunctional protein in fibroblasts of the index patient compared with fibroblasts from Zellweger patients and control fibroblasts. Molecular Genetics and Metabolism, 124(2), 115-122. [Link]
-
Kasu, Y., et al. (2018). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Metabolites, 8(4), 74. [Link]
-
Minkler, P. E., et al. (2018). Analysis of the hydratase and dehydrogenase components of D-bifunctional protein in fibroblasts of the index patient compared with fibroblasts from Zellweger patients and control fibroblasts. Molecular Genetics and Metabolism, 124(2), 115-122. [Link]
-
Basit, S., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(8), 468. [Link]
-
Li, Q., et al. (2014). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: Discovery of acyl-dephospho-CoAs. Journal of Lipid Research, 55(3), 592-602. [Link]
-
Diagnostiki Athinon. (n.d.). D-Bifunctional Protein Deficiency, Genetic Testing. Retrieved from [Link]
-
Ferdinandusse, S., et al. (2006). Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis. The American Journal of Human Genetics, 78(1), 112-124. [Link]
-
Păvăloiu, I.-B. M., et al. (2024). D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature. Genes, 15(5), 558. [Link]
-
Păvăloiu, I.-B. M., et al. (2024). D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature. PubMed Central. [Link]
-
Wikipedia. (n.d.). D-bifunctional protein deficiency. Retrieved from [Link]
-
Păvăloiu, I.-B. M., et al. (2024). D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature. ResearchGate. [Link]
-
Mendelian.co. (n.d.). HSD17B4 gene related symptoms and diseases. Retrieved from [Link]
-
Mehtälä, M., et al. (2013). On the Molecular Basis of D-Bifunctional Protein Deficiency Type III. PLoS ONE, 8(1), e53688. [Link]
-
PubChem. (n.d.). (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA. Retrieved from [Link]
-
Ferdinandusse, S., et al. (2006). Clinical and biochemical spectrum of D-bifunctional protein deficiency. ResearchGate. [Link]
-
Ferdinandusse, S., et al. (2006). Clinical and biochemical spectrum of D-bifunctional protein deficiency. Annals of Neurology, 59(1), 92-101. [Link]
-
Möller, G., et al. (2001). Molecular basis of D-bifunctional protein deficiency. Molecular Genetics and Metabolism, 73(4), 329-337. [Link]
-
Chapel-Crespo, C., et al. (2021). D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia. Molecular Genetics and Metabolism Reports, 29, 100799. [Link]
Sources
- 1. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 5. D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature [mdpi.com]
- 6. D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Bifunctional Protein Deficiency, Genetic Testing - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]
- 8. Molecular basis of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical and biochemical spectrum of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway leading to (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of adrenic acid (AdA; 22:4n-6). This pathway is of significant interest due to its role in the retroconversion of very-long-chain fatty acids (VLCFAs) and its implications in cellular lipid homeostasis and signaling. We will delve into the core enzymatic reactions, the regulatory networks governing this pathway, and detailed, field-proven methodologies for its investigation. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to explore this critical metabolic route.
Introduction: The Significance of Adrenic Acid Retroconversion
Adrenic acid (7Z,10Z,13Z,16Z-docosatetraenoic acid) is a C22 polyunsaturated omega-6 fatty acid, abundant in tissues such as the adrenal gland and the brain.[1] It is primarily formed through the elongation of arachidonic acid (20:4n-6).[1] While AdA can be metabolized into various signaling molecules, a significant portion undergoes retroconversion back to arachidonic acid through a process of peroxisomal β-oxidation.[1][2] This chain-shortening pathway is not merely a disposal route but a critical mechanism for regulating the cellular balance of these two important fatty acids. The intermediate, (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, represents a pivotal step in this metabolic sequence. Understanding its biosynthesis is crucial for elucidating the regulation of lipid signaling and its dysregulation in various pathological states.
The Core Biosynthetic Pathway: A Peroxisomal Process
The conversion of adrenoyl-CoA to (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA occurs within the peroxisome, an organelle specialized in the β-oxidation of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain eicosanoids.[3][4] Unlike mitochondrial β-oxidation, the peroxisomal pathway is a chain-shortening process that is not directly coupled to ATP synthesis.[5] The initial steps in the retroconversion of adrenic acid are as follows:
-
Acyl-CoA Synthetase: Adrenic acid is first activated to its CoA thioester, (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA, by a very-long-chain acyl-CoA synthetase located on the peroxisomal membrane.[3]
-
Acyl-CoA Oxidase 1 (ACOX1): The first dehydrogenation step is catalyzed by ACOX1, which introduces a double bond between the α and β carbons, yielding (2E,7Z,10Z,13Z,16Z)-docosapentaenoyl-CoA.[6] This reaction is the rate-limiting step in peroxisomal β-oxidation.[3]
-
D-Bifunctional Protein (DBP): The subsequent hydration and dehydrogenation steps are carried out by a single enzyme, the D-bifunctional protein (DBP), encoded by the HSD17B4 gene.[7][8] DBP possesses two distinct catalytic domains:
-
2-Enoyl-CoA Hydratase Activity: The hydratase domain of DBP catalyzes the addition of a water molecule across the newly formed double bond of (2E,7Z,10Z,13Z,16Z)-docosapentaenoyl-CoA. This hydration reaction is stereospecific, resulting in the formation of the (3R)-hydroxyacyl-CoA intermediate: (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA .[8][9]
-
(3R)-Hydroxyacyl-CoA Dehydrogenase Activity: The dehydrogenase domain of DBP then oxidizes the 3-hydroxyl group of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA to a keto group, forming 3-keto-(7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA.[8][9]
-
The pathway then proceeds with the thiolytic cleavage of the 3-ketoacyl-CoA by a peroxisomal thiolase, releasing acetyl-CoA and the chain-shortened arachidonoyl-CoA.
Sources
- 1. ADRENIC ACID METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for peroxisomal retroconversion of adrenic acid (22:4(n-6)) and docosahexaenoic acids (22:6(n-3)) in isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Peroxisomal fatty acid beta-oxidation in relation to adrenoleukodystrophy [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medlineplus.gov [medlineplus.gov]
- 8. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]
- 9. mdpi.com [mdpi.com]
enzymatic synthesis of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
An In-Depth Technical Guide to the Enzymatic Synthesis of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
Introduction
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a long-chain 3-hydroxy fatty acyl-coenzyme A thioester. As an intermediate in fatty acid metabolism, it holds significant interest for researchers in metabolic diseases, lipidomics, and drug development. The precise stereochemistry at the C-3 position (R-configuration) and the specific geometry of its four cis-double bonds distinguish it from more common fatty acid metabolites, suggesting a role in specialized biological pathways. Access to a pure, well-characterized standard of this molecule is paramount for investigating its function, mechanism of action, and potential as a biomarker or therapeutic target.
This guide provides a comprehensive, scientifically-grounded framework for the . Moving beyond a simple recitation of steps, this document elucidates the strategic considerations, mechanistic underpinnings, and validation protocols necessary for success. It is designed for researchers, scientists, and drug development professionals who require not only a method but also a deep understanding of the underlying biochemistry.
Section 1: Foundational Principles & Strategic Overview
The synthesis of this specific 3-hydroxyacyl-CoA presents two primary biochemical challenges: the activation of the precursor fatty acid and the stereospecific hydration of an unsaturated intermediate. Our strategy is therefore a multi-stage enzymatic cascade.
1.1 The Core Reaction: Stereospecific Hydration The central transformation is the addition of a water molecule across a carbon-carbon double bond. This reaction is catalyzed by enzymes of the enoyl-CoA hydratase (ECH) family.[1] These enzymes are pivotal in the second step of the fatty acid β-oxidation cycle.[2]
1.2 The Stereochemical Imperative: Achieving the (3R)-Configuration Standard mitochondrial β-oxidation almost exclusively produces the (S)-stereoisomer of 3-hydroxyacyl-CoAs.[2] The synthesis of the target (3R)-isomer necessitates an enzyme with the opposite stereoselectivity. While mitochondrial enoyl-CoA hydratase (crotonase) yields the S-form, certain peroxisomal hydratases or specialized bacterial enzymes are known to produce the R-form. The selection of an appropriate (R)-specific enoyl-CoA hydratase is the most critical decision in this entire workflow. Recombinantly expressed human peroxisomal EHHADH (L-bifunctional enzyme) or specific bacterial hydratases are primary candidates for this role.
1.3 The Substrate Challenge: From cis-Fatty Acid to trans-2-Enoyl-CoA Enoyl-CoA hydratases act specifically on a trans-double bond between the α (C2) and β (C3) carbons of the acyl-CoA chain (a trans-2-enoyl-CoA).[3] Our starting material, (7Z,10Z,13Z,16Z)-docosatetraenoic acid, lacks this feature. Therefore, the synthesis requires two preliminary enzymatic steps:
-
Activation: The free fatty acid must be converted into its high-energy thioester with coenzyme A. This is accomplished by an acyl-CoA synthetase (ACS).
-
Isomerization: The resulting (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA must be isomerized to create the required trans-2 double bond. This is the role of an enoyl-CoA isomerase, which shifts the position and geometry of a double bond.
The complete synthetic workflow is visualized below.
Section 2: Protocol Part I - Substrate Synthesis & Preparation
This section details the synthesis of (2E,7Z,10Z,13Z)-docosatetraenoyl-CoA, the direct substrate for the final hydration step.
2.1 Sourcing and Preparation of Starting Material
-
Starting Material: High-purity (>98%) (7Z,10Z,13Z,16Z)-docosatetraenoic acid. This can be commercially sourced.
-
Rationale: Purity of the initial substrate is critical to avoid the generation of difficult-to-separate side products. The fatty acid should be stored under an inert atmosphere (argon or nitrogen) at -20°C or below to prevent oxidation of the polyunsaturated chain.
2.2 Step 1: Activation to Acyl-CoA This protocol utilizes a long-chain acyl-CoA synthetase (ACS) to catalyze the formation of the thioester bond with Coenzyme A.
-
Methodology:
-
Prepare a reaction buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 2 mM DTT, and 10 mM ATP.
-
In a microcentrifuge tube, dissolve the fatty acid in a minimal volume of ethanol to a final concentration of 10 mM.
-
To the reaction buffer, add Coenzyme A (lithium salt) to a final concentration of 1.2 mM.
-
Add the fatty acid solution to the reaction mixture to a final concentration of 1 mM.
-
Initiate the reaction by adding a suitable long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or recombinant human ACSL1) to a final concentration of 0.1 U/mL.
-
Incubate the reaction at 37°C for 2 hours with gentle agitation.
-
Monitor reaction completion via thin-layer chromatography (TLC) or LC-MS by observing the disappearance of the free fatty acid spot/peak.
-
The resulting acyl-CoA can be purified using solid-phase extraction (SPE) with a C18 cartridge or used directly in the next step.
-
2.3 Step 2: Isomerization to trans-2-Enoyl-CoA This step uses an enoyl-CoA isomerase to convert the cis-7 acyl-CoA into the required trans-2-enoyl-CoA substrate.
-
Methodology:
-
To the solution containing (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA (from Step 1), add a purified enoyl-CoA isomerase (e.g., human ECI1 or a bacterial equivalent).
-
The enzyme should be added to a final concentration sufficient to drive the reaction to equilibrium (typically 0.1-0.5 mg/mL, optimization may be required).
-
Incubate at 30°C for 1 hour. The isomerization reaction is typically rapid.
-
The formation of the trans-2 double bond can be monitored spectrophotometrically by observing the increase in absorbance at ~263 nm, which is characteristic of the conjugated thioester system.
-
Section 3: Protocol Part II - The Core (R)-Specific Hydration
This is the final and most crucial step, where the stereocenter is established.
3.1 Enzyme Selection and Rationale
-
Enzyme: Recombinant human peroxisomal L-bifunctional enzyme (EHHADH) or a validated (R)-specific hydratase from a bacterial source.
-
Rationale: EHHADH possesses (R)-hydratase activity. Using a purified, recombinant enzyme ensures high specificity and eliminates competing side reactions from other cellular components. The enzyme should be validated for activity on long-chain substrates.
3.2 Reaction Setup and Optimization The following table summarizes a robust starting point for the hydration reaction.
| Parameter | Recommended Value | Rationale & Scientific Justification |
| Buffer System | 50 mM Potassium Phosphate, pH 7.0 | Maintains a stable pH near the physiological optimum for most hydratases, ensuring maximal enzyme activity and stability. |
| Substrate Conc. | 50-100 µM | Balances reaction rate with substrate solubility. Higher concentrations of long-chain acyl-CoAs can form micelles, reducing availability. |
| Enzyme Conc. | 0.2 - 1.0 µM | Should be optimized to achieve >90% conversion within a reasonable timeframe (e.g., 30-60 minutes) to minimize potential product degradation. |
| Temperature | 37°C | Optimal temperature for most mammalian and many bacterial enzymes. |
| Incubation Time | 60 minutes | A starting point for the reaction. Time course experiments are essential for determining the optimal reaction endpoint. |
| Additives | 0.01% (w/v) BSA | Bovine Serum Albumin can act as a carrier for the hydrophobic acyl-CoA, improving its solubility and presentation to the enzyme's active site. |
3.3 Step-by-Step Hydration Protocol
-
Prepare the reaction mixture in a final volume of 1 mL by combining the buffer, BSA, and the isomerized enoyl-CoA substrate from Section 2.3. Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the (R)-specific enoyl-CoA hydratase.
-
Incubate at 37°C. At defined time points (e.g., 0, 10, 30, 60 min), withdraw a 50 µL aliquot for analysis.
-
Quench the reaction in the aliquot immediately by adding 100 µL of ice-cold acetonitrile containing 0.1% formic acid. This precipitates the enzyme and halts the reaction.
-
Centrifuge the quenched aliquots at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
Section 4: Product Purification & Characterization
Rigorous analysis is non-negotiable to confirm the identity, purity, and stereochemistry of the final product. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[4]
4.1 Purification by Reversed-Phase HPLC
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 60% B to 95% B over 15 minutes.
-
Detection: The eluent should be directed to a mass spectrometer. The 3-hydroxyacyl-CoA product will be more polar and thus elute earlier than the corresponding enoyl-CoA substrate.
4.2 Characterization by High-Resolution LC-MS/MS
-
Parent Ion (MS1): The identity of the product is first confirmed by identifying its accurate mass. The expected m/z for the [M-H]⁻ ion of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA should be calculated and searched for in the high-resolution mass spectrum.
-
Fragmentation (MS2): Tandem mass spectrometry (MS/MS) provides structural confirmation. Collision-induced dissociation (CID) of the parent ion will produce a characteristic fragmentation pattern, including ions corresponding to the loss of water, the acyl chain, and fragments of the Coenzyme A moiety. This fragmentation signature provides a high degree of confidence in the molecular identity.[5]
-
Stereochemistry Confirmation: While MS cannot directly determine stereochemistry, confirmation can be achieved by comparing the retention time of the synthesized product to a commercially available or previously characterized (3R)-standard on a chiral chromatography column.
Conclusion
The is a multi-step process that requires careful selection of enzymes and precise control over reaction conditions. The strategy outlined in this guide—activation, isomerization, and stereospecific hydration—provides a robust and logical pathway to obtaining this valuable research compound. By understanding the rationale behind each step, from the necessity of an (R)-specific hydratase to the analytical rigor required for validation, researchers can confidently produce and utilize this molecule to advance the frontiers of lipid research.
References
-
Pereira, S. L., et al. (2004). Identification of two novel microalgal enzymes involved in the conversion of the omega3-fatty acid, eicosapentaenoic acid, into docosahexaenoic acid. Biochemical Journal. Available at: [Link]
-
Kitson, A. P., et al. (2012). Enzymes in brain phospholipid docosahexaenoic acid accretion: a PL-ethora of potential PL-ayers. Prostaglandins, Leukotrienes and Essential Fatty Acids. Available at: [Link]
-
Moore, A. (n.d.). Enoyl CoA Hydratase. Kenyon College. Available at: [Link]
-
Wikipedia. (2024). Docosahexaenoic acid. Wikipedia. Available at: [Link]
-
Calder, P. C. (2016). Docosahexaenoic Acid. Annals of Nutrition and Metabolism. Available at: [Link]
-
Gopal, K., et al. (2020). Role of key enzymes in the production of docosahexaenoic acid (DHA) by Thraustochytrium sp. T01. Semantic Scholar. Available at: [Link]
-
M-CSA. (n.d.). Enoyl-CoA hydratase. Mechanism and Catalytic Site Atlas. Available at: [Link]
-
Kawaguchi, A., et al. (1981). Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids. Methods in Enzymology. Available at: [Link]
-
Wikipedia. (2024). Enoyl-CoA hydratase. Wikipedia. Available at: [Link]
-
Agnihotri, G., & Liu, H. W. (2003). Enoyl-CoA Hydratase: Reaction, Mechanism, and Inhibition. ResearchGate. Available at: [Link]
-
Harmonizome. (2024). Synthesis of very long-chain fatty acyl-CoAs Gene Set. Ma'ayan Laboratory of Computational Systems Biology. Available at: [Link]
-
Montgomery, J. A., et al. (2002). Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of Biochemical and Biophysical Methods. Available at: [Link]
-
Agnihotri, G., & Liu, H. W. (2003). Enoyl-CoA Hydratase: Reaction, Mechanism, and Inhibition. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Very-long-chain 3-oxoacyl-CoA synthase. Wikipedia. Available at: [Link]
-
Astarita, G., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. MDPI. Available at: [Link]
-
Blecher, M. (1981). Synthesis of long-chain fatty acyl-coA thioesters using N-hydroxysuccinimide esters. Methods in Enzymology. Available at: [Link]
-
Astarita, G., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed. Available at: [Link]
-
Reactome. (2024). Synthesis of very long-chain fatty acyl-CoAs. Reactome Pathway Database. Available at: [Link]
-
PubChem. (n.d.). (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Natural Occurrence and Biosynthesis of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a critical, yet transient, metabolic intermediate in the peroxisomal β-oxidation of adrenic acid (AdA), a 22-carbon omega-6 polyunsaturated fatty acid. This guide elucidates that the "natural sources" of this acyl-CoA derivative are, by extension, any biological system actively metabolizing adrenic acid. We delve into the primary dietary and endogenous sources of adrenic acid, detail the specific enzymatic pathway—peroxisomal β-oxidation—that generates the (3R)-hydroxy stereoisomer, and provide validated, step-by-step protocols for its extraction and quantification using advanced mass spectrometry techniques. This document serves as a comprehensive resource for researchers investigating fatty acid metabolism, peroxisomal disorders, and the development of therapeutics targeting these pathways.
Part 1: The Precursor Molecule: Adrenic Acid (AdA, 22:4n-6)
The presence and concentration of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA in any biological system are directly dependent on the availability of its precursor, adrenic acid (AdA). AdA, or all-cis-7,10,13,16-docosatetraenoic acid, is a very-long-chain fatty acid (VLCFA) that is particularly abundant in the brain, adrenal glands, and vasculature.[1][2][3]
Natural and Endogenous Sources of Adrenic Acid
Adrenic acid is obtained through two primary routes: direct dietary intake and endogenous synthesis via the elongation of arachidonic acid (AA, 20:4n-6).[4][5] The synthesis from AA, catalyzed by ELOVL2 and ELOVL5 elongases, is a significant contributor to tissue AdA pools.[4]
Dietary sources rich in adrenic acid include a variety of animal products.[1][6] Understanding these sources is the first step in studying the downstream metabolic intermediates.
Table 1: Selected Dietary Sources of Adrenic Acid
| Food Source | Adrenic Acid Content (g per serving) | Serving Size (g) |
| Kielbasa | 0.126 | 370 |
| Turkey (composite) | 0.112 | 863 |
| Orange Chicken | 0.104 | 648 |
| Pork Bacon | 0.042 | 85 |
| Pork Sausage | 0.039 | 85 |
| Chicken (Drumsticks & Thighs) | 0.027 | 85 |
| Ground Turkey | 0.020 | 85 |
| Brook Trout | 0.019 | 149 |
Data compiled from Health Benefits Times.[1]
Part 2: The Biosynthetic Pathway: Peroxisomal β-Oxidation
While mitochondrial β-oxidation is responsible for the catabolism of most fatty acids, very-long-chain fatty acids like AdA undergo initial chain shortening within peroxisomes.[7][8] This compartmentalization is crucial as the enzymatic machinery in peroxisomes differs from that in mitochondria, leading to the specific stereochemistry of the intermediate .
Causality of (3R)-Stereoisomer Formation
The key distinction lies in the hydration step of β-oxidation.
-
Mitochondrial Pathway: Utilizes Enoyl-CoA Hydratase, which produces the (S)-3-hydroxyacyl-CoA stereoisomer.
-
Peroxisomal Pathway: Employs a multifunctional enzyme (MFE-2, also known as D-bifunctional protein) that possesses (R)-specific hydratase activity.[9][10]
Therefore, the conversion of AdA-CoA to (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a definitive marker of peroxisomal β-oxidation. This pathway is essential for producing shorter-chain fatty acids, like arachidonic acid, from their longer precursors.[11]
Enzymatic Steps
-
Activation: Adrenic acid is converted to Adrenoyl-CoA in the cytoplasm.
-
Transport: Adrenoyl-CoA is transported into the peroxisome.
-
Oxidation: Peroxisomal Acyl-CoA Oxidase (ACOX) introduces a double bond between carbons 2 and 3, yielding 2-trans,7,10,13,16-docosapentaenoyl-CoA.
-
Hydration: The D-bifunctional protein (MFE-2) hydrates this double bond, specifically forming (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA .[10][12]
-
Dehydrogenation: MFE-2 then catalyzes the NAD+-dependent oxidation of the 3-hydroxy group to a keto group.[9]
-
Thiolysis: Peroxisomal thiolase cleaves the resulting ketoacyl-CoA, releasing acetyl-CoA and an acyl-CoA that is two carbons shorter (Arachidonoyl-CoA).
Visualization: Peroxisomal β-Oxidation of Adrenic Acid
Sources
- 1. healthbenefitstimes.com [healthbenefitstimes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential Fatty Acids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. Top 100 Foods With Adrenic Acid, AdA (22:4) - Care Omnia Nutrition [careomnia.com]
- 7. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arachidonic acid formed by peroxisomal beta-oxidation of 7,10,13,16-docosatetraenoic acid is esterified into 1-acyl-sn-glycero-3-phosphocholine by microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
An In-depth Technical Guide to (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA: Nomenclature, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a pivotal intermediate in the peroxisomal β-oxidation of long-chain polyunsaturated fatty acids, specifically docosatetraenoic acid. Its transient nature belies its significance in lipid metabolism and cellular energy homeostasis. This guide provides a comprehensive overview of its nomenclature, biochemical context, the enzymatic machinery governing its turnover, and analytical methodologies for its detection and characterization. A thorough understanding of this molecule is crucial for researchers investigating fatty acid metabolism, peroxisomal disorders, and the development of therapeutics targeting these pathways.
Part 1: Nomenclature and Synonyms
The systematic nomenclature for this molecule, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is S-[2-({(2R)-4-[({[({(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl}methoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl)oxy]-2-hydroxy-3,3-dimethylbutanoyl}amino)propanamido]ethyl (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosa-7,10,13,16-tetraenethioate .
Due to the complexity of the IUPAC name, several synonyms are more commonly used in scientific literature and commercial catalogs:
| Type | Name | Source |
| Systematic Name | (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA | N/A |
| Synonym | (3R,7Z,10Z,13Z,16Z)-3-Hydroxydocosatetraenoyl-coenzyme A | [1][2] |
| Abbreviation | 3-OH-22:4(n-6)-CoA | N/A |
Part 2: Biochemical Significance and Metabolic Pathway
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is an intermediate in the peroxisomal β-oxidation of (7Z,10Z,13Z,16Z)-docosatetraenoic acid, also known as adrenic acid. Adrenic acid is a C22 ω-6 polyunsaturated fatty acid that can be synthesized from arachidonic acid through chain elongation. Its breakdown occurs primarily in peroxisomes, as mitochondria are less efficient at oxidizing very-long-chain fatty acids.[1]
The peroxisomal β-oxidation spiral involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA. The formation and metabolism of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA represent the second and third steps of this pathway for adrenoyl-CoA.
The Peroxisomal β-Oxidation of Adrenoyl-CoA
The metabolic cascade leading to and from (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is as follows:
-
Acyl-CoA Oxidase: The process begins with the desaturation of adrenoyl-CoA ((7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA) by a peroxisomal acyl-CoA oxidase, introducing a double bond between the α and β carbons (C2 and C3) to yield (2E,7Z,10Z,13Z,16Z)-docosapentaenoyl-CoA.
-
Enoyl-CoA Hydratase Activity: The resulting trans-2-enoyl-CoA is then hydrated by the 2-enoyl-CoA hydratase 2 activity of the D-bifunctional protein (DBP) , also known as multifunctional enzyme 2 (MFE-2) . This stereospecific hydration adds a hydroxyl group to the β-carbon, forming (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA.[2][3]
-
(3R)-Hydroxyacyl-CoA Dehydrogenase Activity: The same D-bifunctional protein then catalyzes the dehydrogenation of the 3-hydroxy group to a ketone, using NAD+ as a cofactor. This reaction produces (7Z,10Z,13Z,16Z)-3-oxodocosatetraenoyl-CoA.[3]
-
Thiolase: Finally, peroxisomal 3-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a shortened C20 acyl-CoA (arachidonoyl-CoA), which can then be further metabolized.
This pathway is crucial for maintaining lipid homeostasis and is a source of acetyl-CoA for various metabolic processes.
Part 3: The Key Enzyme: D-Bifunctional Protein (Multifunctional Enzyme 2)
The D-bifunctional protein (DBP), encoded by the HSD17B4 gene, is a cornerstone of peroxisomal β-oxidation.[4] It is a single polypeptide chain with multiple catalytic domains, exhibiting both 2-enoyl-CoA hydratase 2 and (3R)-hydroxyacyl-CoA dehydrogenase activities.[3] This multifunctional nature enhances the efficiency of the metabolic pathway by channeling the substrate from one active site to the next.
DBP has a broad substrate specificity, acting on a variety of straight-chain and branched-chain fatty acyl-CoAs.[5] Its hydratase activity is stereospecific, producing only the (3R)-hydroxyacyl-CoA isomer.[2][3] The subsequent dehydrogenase activity is also specific for the (R)-enantiomer.
Deficiencies in DBP lead to a severe, autosomal recessive disorder known as D-bifunctional protein deficiency, characterized by the accumulation of very-long-chain fatty acids and branched-chain fatty acids. This underscores the critical role of this enzyme and its intermediate products, including (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, in maintaining normal physiological function.[2][4]
Part 4: Analytical Methodologies
The detection and quantification of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA and other long-chain acyl-CoAs are challenging due to their low abundance, instability, and complex biological matrices. Advanced analytical techniques are required for their accurate measurement.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of acyl-CoAs.[6][7] This technique offers high sensitivity and specificity, allowing for the detection of picomole to femtomole levels of the target analyte.
Experimental Protocol: A Generalized LC-MS/MS Workflow
-
Sample Preparation:
-
Homogenize tissue or cell samples in a cold solvent, typically an acidic solution (e.g., perchloric acid or sulfosalicylic acid) to precipitate proteins and quench enzymatic activity.[8]
-
Centrifuge to pellet the protein precipitate.
-
The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
-
Chromatographic Separation:
-
Employ a reversed-phase C18 or C8 column for separation.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of ammonium hydroxide or an ion-pairing agent) and an organic component (e.g., acetonitrile or methanol).[6]
-
-
Mass Spectrometric Detection:
-
Utilize electrospray ionization (ESI) in the positive ion mode.
-
Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA.
-
Part 5: Chemical Synthesis
The chemical synthesis of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a complex undertaking due to the presence of multiple stereocenters and cis-double bonds. While there are established methods for the asymmetric synthesis of 3-hydroxy fatty acids, the synthesis of the corresponding CoA thioester of a polyunsaturated long-chain fatty acid is not widely reported in the literature.[9][10]
The synthesis would likely involve a multi-step process:
-
Asymmetric synthesis of the 3-hydroxy fatty acid: This could be achieved through methods such as chiral auxiliary-based aldol reactions or enzymatic resolutions.
-
Activation of the carboxylic acid: The synthesized 3-hydroxy fatty acid would need to be activated, for example, as an N-hydroxysuccinimide ester or by using a carbodiimide coupling agent.
-
Thioesterification with Coenzyme A: The activated fatty acid would then be reacted with the free thiol of coenzyme A to form the final product.
The challenges in such a synthesis include protecting the hydroxyl group and preventing isomerization of the double bonds during the synthetic sequence. The lack of commercially available standards for this molecule highlights the difficulty of its synthesis and the need for specialized chemical expertise.
Conclusion
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a critical, albeit transient, player in the intricate network of fatty acid metabolism. Its study provides valuable insights into the function of peroxisomes and the pathophysiology of related metabolic disorders. While its analysis and synthesis present significant technical challenges, the application of advanced methodologies like LC-MS/MS is paving the way for a deeper understanding of its role in health and disease. This guide serves as a foundational resource for researchers dedicated to unraveling the complexities of lipid metabolism and developing novel therapeutic strategies.
References
-
Adrenic acid: A promising biomarker and therapeutic target (Review). Experimental and Therapeutic Medicine. [Link]
-
D-bifunctional protein deficiency. Wikipedia. [Link]
-
Metabolism of adrenic acid to vasodilatory 1α,1β-dihomo-epoxyeicosatrienoic acids by bovine coronary arteries. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid. Marine Drugs. [Link]
-
The Multifunctional Protein in Peroxisomal β-Oxidation: STRUCTURE AND SUBSTRATE SPECIFICITY OF THE ARABIDOPSIS THALIANA PROTEIN MFP2. Journal of Biological Chemistry. [Link]
-
Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis. The American Journal of Human Genetics. [Link]
-
Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency. Rapid Communications in Mass Spectrometry. [Link]
-
On the molecular basis of D-bifunctional protein deficiency type III. Human Molecular Genetics. [Link]
-
D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature. Medicina. [Link]
-
Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Analytical and Bioanalytical Chemistry. [Link]
-
Schematic of adrenic acid metabolism by bovine coronary arteries. ResearchGate. [Link]
-
Human peroxisomal multifunctional enzyme type 2. Site-directed mutagenesis studies show the importance of two protic residues for 2-enoyl-CoA hydratase 2 activity. Journal of Biological Chemistry. [Link]
-
Peroxisomal β-oxidation—A metabolic pathway with multiple functions. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]
-
Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Peroxisomal beta-oxidation--a metabolic pathway with multiple functions. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]
-
D-bifunctional protein deficiency. MedlinePlus. [Link]
-
High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Metabolites. [Link]
-
LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. ResearchGate. [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites. [Link]
-
Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids. Journal of Medicinal Chemistry. [Link]
-
Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids. eScholarship, University of California. [Link]
-
Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. Molecules. [Link]
Sources
- 1. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 3. Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 9. The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity [mdpi.com]
The Emerging Role of 3-Hydroxy Fatty Acyl-CoAs in Cellular Signaling: From Metabolic Intermediate to Regulatory Hub
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy fatty acyl-CoAs are well-established as critical intermediates in the metabolic pathways of fatty acid β-oxidation and biosynthesis. Traditionally viewed as transient species in the cellular energy production line, a growing body of evidence reveals their more complex role as signaling molecules and regulatory nodes. Their accumulation or depletion, often highlighted by inborn errors of metabolism, can profoundly impact cellular function beyond simple energy deficits. This guide provides a comprehensive overview of the metabolic positioning of 3-hydroxy fatty acyl-CoAs, explores their emerging roles in cellular signaling through mechanisms such as protein acylation, and details the state-of-the-art methodologies required for their study. We aim to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to investigate these molecules as potential therapeutic targets in metabolic diseases.
Chapter 1: The Metabolic Nexus of 3-Hydroxy Fatty Acyl-CoAs
Long-chain fatty acids are a primary fuel source for many tissues and are catabolized through the mitochondrial β-oxidation spiral.[1] This process sequentially shortens the fatty acyl-CoA chain by two carbons in a four-step cycle, generating acetyl-CoA, NADH, and FADH₂. 3-Hydroxy fatty acyl-CoAs are the specific intermediates formed in the third step of this cycle.
Metabolic Positioning in β-Oxidation and Synthesis
The synthesis and degradation of fatty acids occur via distinct pathways, a common principle in metabolism that allows for independent regulation.[2] In degradation (β-oxidation), the L-isomer of 3-hydroxyacyl-CoA is formed via hydration of an enoyl-CoA by enoyl-CoA hydratase. This intermediate is then oxidized to a 3-ketoacyl-CoA by L-3-hydroxyacyl-CoA dehydrogenase (HADH).[3][4] Conversely, during fatty acid synthesis in the cytosol, the D-isomer is formed by the reduction of a 3-ketoacyl-ACP intermediate, a reaction catalyzed by β-ketoacyl-ACP reductase using NADPH as the reductant.[2][5]
This stereospecificity is critical, ensuring that the anabolic and catabolic pathways remain distinct and independently controlled.[6] The enzymes responsible for these transformations, particularly the dehydrogenases, are central to maintaining metabolic flux. For instance, short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD, officially known as HADH) acts on a wide spectrum of substrates and is implicated in the metabolism of fatty acids, steroids, and certain amino acids.[7]
Caption: Generalized pathway of mitochondrial fatty acid β-oxidation.
Chapter 2: Emerging Roles in Cellular Signaling
While the bioenergetic role of β-oxidation is undisputed, the intermediates themselves are now recognized as active participants in cellular regulation. The concentration of acyl-CoAs, including 3-hydroxy species, can directly influence protein function and gene expression.
Indirect Signaling via Metabolic Status
Inborn errors of metabolism provide a powerful lens through which to view the signaling roles of metabolic intermediates. Deficiencies in enzymes like medium- and short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD/HADH) or long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) lead to the accumulation of specific 3-hydroxyacyl-CoAs and their derivatives.[8][9]
A key consequence of SCHAD deficiency is hyperinsulinemic hypoglycemia, a condition where insulin is secreted inappropriately, causing low blood sugar.[1][10] This suggests a novel link between fatty acid oxidation and insulin secretion, where the accumulation of 3-hydroxyacyl-CoAs or the altered NADH/NAD+ ratio resulting from the metabolic block may act as a signal that modulates β-cell function.[11] This demonstrates that a disruption in the flow through the β-oxidation pathway can generate potent metabolic signals that impact systemic glucose homeostasis.
Direct Signaling via Protein Post-Translational Modification
A more direct signaling function for these intermediates has been discovered in the form of protein acylation, a type of post-translational modification (PTM) where an acyl group is transferred from its CoA donor to an amino acid residue, typically lysine.[12]
One such modification is β-hydroxybutyrylation (Kbhb) . The substrate for this PTM, β-hydroxybutyryl-CoA, is structurally a short-chain 3-hydroxy fatty acyl-CoA. It is produced from the β-oxidation of fatty acids and through ketogenesis.[13] This modification has been identified on histones and other proteins, where it functions as an epigenetic mark that can influence gene expression.[14] The direct link between fatty acid oxidation, the production of β-hydroxybutyryl-CoA, and the subsequent modification of proteins establishes a clear mechanism for how cellular metabolic state can be translated into regulatory action.[13][15]
Caption: Pathway linking fatty acid metabolism to protein acylation.
Allosteric Regulation and Nuclear Receptor Interaction
Long-chain fatty acyl-CoAs are known to be potent allosteric regulators of various enzymes and can directly interact with nuclear receptors. For example, they are known inhibitors of the nuclear thyroid hormone receptor in vitro, suggesting they can modulate hormone signaling.[16][17] While specific studies on 3-hydroxy species are less common, it is plausible they share this capability. Nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) are well-known sensors of fatty acids and their derivatives, regulating genes involved in lipid metabolism.[18][19] The accumulation of specific intermediates like 3-hydroxy fatty acyl-CoAs could potentially alter the ligand pool for these receptors, thereby influencing transcriptional programs.
Chapter 3: Methodologies for Investigation
Studying the signaling roles of 3-hydroxy fatty acyl-CoAs requires robust and sensitive analytical techniques capable of measuring these low-abundance molecules within complex biological matrices.
Quantification by Flow-Injection Tandem Mass Spectrometry (LC-MS/MS)
The gold standard for acyl-CoA analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20] This technique offers the specificity and sensitivity needed to identify and quantify individual acyl-CoA species, including 3-hydroxy intermediates.[21]
Table 1: Example Acyl-CoA Concentrations in Mouse Liver
| Acyl-CoA Species | Wild Type (nmol/g tissue) | SCHAD KO (nmol/g tissue) | Fold Change | Reference |
|---|---|---|---|---|
| Butyryl-CoA (C4) | 0.5 ± 0.1 | 0.6 ± 0.2 | ~1.2 | [22] |
| 3-OH-Butyryl-CoA | Not Reported | Elevated | - | [1] |
| Hexanoyl-CoA (C6) | 0.4 ± 0.1 | 1.2 ± 0.3 | ~3.0 | [22] |
| Octanoyl-CoA (C8) | 0.3 ± 0.05 | 0.9 ± 0.2 | ~3.0 | [22] |
(Note: Data are representative examples adapted from cited literature and may not be exact values.)
Experimental Protocol: Acyl-CoA Extraction and Analysis
This protocol provides a framework for the extraction and analysis of acyl-CoAs from tissue samples, based on established methods.[20][22]
I. Sample Preparation and Extraction
-
Tissue Homogenization: Rapidly weigh ~50-100 mg of frozen tissue and homogenize in 10 volumes of ice-cold 10% trichloroacetic acid (TCA). This step is critical to precipitate proteins and quench enzymatic activity.
-
Internal Standards: Prior to homogenization, spike the TCA with a known amount of isotopically labeled internal standards (e.g., [¹³C₈]octanoyl-CoA). This is essential for accurate quantification, correcting for extraction losses and matrix effects.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C. The supernatant contains the acyl-CoAs.
-
Solid-Phase Extraction (SPE): The supernatant is loaded onto a pre-conditioned C18 SPE cartridge to purify and concentrate the acyl-CoAs.
-
Wash the cartridge with buffer to remove interfering substances.
-
Elute the acyl-CoAs with a methanol-based solvent.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
II. LC-MS/MS Analysis
-
Instrumentation: Utilize a tandem mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatography: Separate acyl-CoAs on a C18 reverse-phase column using a gradient of aqueous ammonium acetate and acetonitrile.
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive mode.
-
Scan Mode: The most effective method for profiling acyl-CoAs is a neutral loss scan . Acyl-CoAs exhibit a characteristic neutral loss of 507 Da (the phosphopantetheine moiety) upon fragmentation.[22] By scanning for precursor ions that lose this specific mass, the entire profile of acyl-CoAs can be identified in a single run.
-
Quantification: For targeted quantification, use Multiple Reaction Monitoring (MRM) mode, programming the specific precursor-to-product ion transitions for each analyte and internal standard.[22]
-
Caption: Workflow for Acyl-CoA analysis by LC-MS/MS.
Chapter 4: Pathophysiological Relevance and Therapeutic Implications
The study of 3-hydroxy fatty acyl-CoAs is not merely an academic exercise; it has direct relevance to human health and disease.
-
Inborn Errors of Metabolism: As discussed, disorders like LCHAD and SCHAD deficiency are human models that underscore the critical role of maintaining proper concentrations of these intermediates.[23] Dietary management for these conditions often involves providing medium-chain triglycerides, which can bypass the metabolic block, but understanding the downstream signaling consequences of intermediate accumulation could lead to novel therapeutic approaches.[23]
-
Metabolic Syndrome and Type 2 Diabetes: Given the link between SCHAD deficiency and hyperinsulinism, it is clear that intermediates of fatty acid oxidation are involved in the regulation of insulin secretion.[1] Dysregulation of fatty acid metabolism is a hallmark of insulin resistance and type 2 diabetes. Investigating how 3-hydroxy fatty acyl-CoAs and related PTMs like β-hydroxybutyrylation contribute to β-cell function and insulin sensitivity in peripheral tissues could uncover new targets for drug development.
-
Neurodegenerative Diseases: SCHAD has been implicated in brain development and aging, with abnormal levels potentially contributing to the pathogenesis of Alzheimer's and Parkinson's diseases.[7] This suggests a role for 3-hydroxyacyl-CoA metabolism in neuronal health, an area ripe for further exploration.
3-Hydroxy fatty acyl-CoAs are emerging from the shadow of their role as simple metabolic intermediates. They are now understood to be key players in a sophisticated network that links the cell's energetic state to its regulatory machinery through mechanisms like protein acylation and the modulation of major signaling pathways. For researchers and drug developers, this opens up a new frontier. By applying advanced analytical techniques and functional assays, the intricate signaling roles of these molecules can be further elucidated, paving the way for innovative therapeutic strategies targeting the heart of cellular metabolism.
References
-
Oxidized Fatty Acids as Inter-Kingdom Signaling Molecules. MDPI. Available at: [Link]
-
Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications. Annual Review of Nutrition. Available at: [Link]
-
Fatty Acid Amide Signaling Molecules. Future Medicinal Chemistry. Available at: [Link]
-
Fatty Acid Signaling: The New Function of Intracellular Lipases. International Journal of Molecular Sciences. Available at: [Link]
-
Fatty Acid– and Lipid-Mediated Signaling in Plant Defense. Annual Review of Phytopathology. Available at: [Link]
-
Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: Acyl-CoA profiles in short-chain fatty acid oxidation defects. ResearchGate. Available at: [Link]
-
Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry. Analytical Biochemistry. Available at: [Link]
-
Biosynthesis of Fatty Acids. AOCS. Available at: [Link]
-
Biosynthesis of Fatty Acids. Chemistry LibreTexts. Available at: [Link]
-
Fatty Acids Are Synthesized and Degraded by Different Pathways. Biochemistry, 5th edition. Available at: [Link]
-
3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease. FEBS Journal. Available at: [Link]
-
The Role of Long Chain Fatty Acyl-CoAs as Signaling Molecules in Cellular Metabolism. The Journal of Nutrition. Available at: [Link]
-
(S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB') from fatty acid degradation operon of Ralstonia eutropha H16. Applied Microbiology and Biotechnology. Available at: [Link]
-
Protein lysine four-carbon acylations in health and disease. Journal of Cellular and Molecular Medicine. Available at: [Link]
-
Nuclear receptor interplay involved in the regulation of lipid metabolism. ResearchGate. Available at: [Link]
-
Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis. The Journal of Clinical Investigation. Available at: [Link]
-
Fatty acyl-CoAs are potent inhibitors of the nuclear thyroid hormone receptor in vitro. The Journal of Biochemistry. Available at: [Link]
-
Discovery and Characterization of the 3-Hydroxyacyl-ACP Dehydratase Component of the Plant Mitochondrial Fatty Acid Synthase System. Plant Physiology. Available at: [Link]
-
Short-chain 3-hydroxyacyl-CoA dehydrogenase deficiency associated with hyperinsulinism: a novel glucose–fatty acid cycle? Biochemical Society Transactions. Available at: [Link]
-
Difference between fatty acid synthesis and degradation. YouTube. Available at: [Link]
-
Identification of hydroxy fatty acid and triacylglycerol metabolism-related genes in lesquerella through seed transcriptome analysis. BMC Genomics. Available at: [Link]
-
Fatty acyl-CoA binding activity of the nuclear thyroid hormone receptor. The Journal of Biochemistry. Available at: [Link]
-
The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways. The Journal of Biological Chemistry. Available at: [Link]
-
Short-chain 3-hydroxyacyl-CoA dehydrogenase deficiency associated with hyperinsulinism: A novel glucose-fatty acid cycle? ResearchGate. Available at: [Link]
-
Fatty Acyl-CoA Assay Kit. BioAssay Systems. Available at: [Link]
-
Understanding fatty acids as signaling molecules for virulence factor production. St. Jude Children's Research Hospital. Available at: [Link]
-
Protein Acylation. Creative Diagnostics. Available at: [Link]
-
Hydroxy fatty acids. Cyberlipid. Available at: [Link]
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Metabolites. Available at: [Link]
-
3-hydroxyacyl-CoA dehydrogenase deficiency. MedlinePlus Genetics. Available at: [Link]
-
Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts. Molecular Genetics and Metabolism. Available at: [Link]
-
Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. YouTube (Osmosis).. Available at: [Link]
-
Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism. International Journal of Molecular Sciences. Available at: [Link]
-
GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]
-
Mitochondrial protein acetylation is driven by acetyl-CoA from fatty acid oxidation. Human Molecular Genetics. Available at: [Link]
-
Activation of the omega-3 fatty acid receptor GPR120 mediates anti-inflammatory actions in immortalized hypothalamic neurons. Journal of Inflammation. Available at: [Link]
-
Fatty Acylation of Proteins: The Long and the Short of it. Progress in Lipid Research. Available at: [Link]
-
Nuclear Receptors, Mitochondria, and Lipid Metabolism. Circulation Research. Available at: [Link]
-
Nutritional Signaling via Free Fatty Acid Receptors. International Journal of Molecular Sciences. Available at: [Link]
-
Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases. Cellular and Molecular Life Sciences. Available at: [Link]
-
Sensing unsaturated fatty acids: insights from GPR120 signaling. ResearchGate. Available at: [Link]
-
Characterization of protein acylation and metabolic correlation diagram. ResearchGate. Available at: [Link]
Sources
- 1. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. funaab.edu.ng [funaab.edu.ng]
- 3. aocs.org [aocs.org]
- 4. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Protein lysine four-carbon acylations in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Fatty acyl-CoAs are potent inhibitors of the nuclear thyroid hormone receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fatty acyl-CoA binding activity of the nuclear thyroid hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Article: Nuclear Receptors as Nutriable Targets — Research — Department of Veterinary and Biomedical Sciences [vbs.psu.edu]
- 20. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: A Convergent Chemical Synthesis Strategy for Polyunsaturated 3-Hydroxy Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyunsaturated 3-hydroxy fatty acyl-coenzyme A (PUHFA-CoA) thioesters are pivotal intermediates in fatty acid metabolism and are implicated in various physiological and pathological processes. Access to structurally defined PUHFA-CoA analogues is critical for developing analytical standards, investigating enzyme kinetics, and exploring novel therapeutic avenues. However, their total chemical synthesis is a formidable challenge due to the inherent chemical sensitivity of the poly-cis-alkene backbone, the chiral 3-hydroxy center, and the labile thioester linkage. This guide details a robust and flexible convergent synthetic strategy designed to overcome these challenges. We provide a rationale for a modular approach, featuring detailed, field-proven protocols for the enantioselective synthesis of a key 3-hydroxy building block, construction of a poly-yne precursor, stereoselective partial hydrogenation, and final efficient coupling to Coenzyme A.
Introduction: The Significance and Synthetic Challenge
Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and precursors to a vast array of signaling molecules.[1] Their hydroxylated metabolites, particularly 3-hydroxy fatty acids, are key intermediates in mitochondrial β-oxidation.[2] The corresponding Coenzyme A (CoA) thioesters are the biologically active forms, directly participating in enzymatic reactions.[3] The availability of high-purity, stereochemically-defined PUHFA-CoAs is therefore essential for:
-
Metabolic Research: Elucidating the function and regulation of enzymes involved in fatty acid metabolism.
-
Drug Discovery: Screening for inhibitors or modulators of metabolic pathways implicated in diseases like diabetes, inflammation, and cancer.
-
Analytical Chemistry: Serving as internal standards for quantitative mass spectrometry-based lipidomics.
The primary synthetic challenge lies in orchestrating the introduction of multiple cis-double bonds, a chiral hydroxyl group, and the bulky, delicate Coenzyme A moiety without compromising the integrity of each functional group. Direct hydroxylation of a PUFA is often non-selective, while building the molecule linearly can lead to low overall yields. A convergent approach, where key fragments are synthesized separately and then combined, offers a more efficient and modular solution.
A Convergent Synthetic Strategy: The Core Logic
Our strategy deconstructs the target PUHFA-CoA into three manageable parts: a carboxyl-terminus fragment containing the protected chiral 3-hydroxy group, a poly-yne/ene fragment that forms the carbon backbone, and Coenzyme A . The fragments are prepared independently and then assembled in the final stages. This approach maximizes efficiency and allows for the late-stage introduction of sensitive functionalities, significantly improving the overall yield.
Caption: Overall convergent workflow for PUHFA-CoA synthesis.
Synthesis of the Polyunsaturated 3-Hydroxy Fatty Acid (PUHFA)
This phase is the core of the synthesis and involves creating the full carbon backbone with the correct stereochemistry and unsaturation.
Rationale and Protocol: Enantioselective Formation of the 3-Hydroxy Group
The stereochemistry of the 3-hydroxy group is critical for biological activity. An efficient method to establish this is through the asymmetric reduction of a β-ketoester. This provides a chiral building block with the hydroxyl and carboxyl functionalities already in place, ready for chain elongation. There are several reliable methods, including Sharpless asymmetric dihydroxylation and organocatalytic approaches.[2][4]
Protocol 1: Asymmetric Reduction of Ethyl Acetoacetate This protocol generates ethyl (R)-3-hydroxybutyrate, a versatile starting material.
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon), dissolve (R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and [RuCl₂(benzene)]₂ in anhydrous, degassed dichloromethane (DCM).
-
Catalyst Activation: Stir the solution at room temperature for 30 minutes until a clear, deep red solution forms.
-
Reaction Setup: Cool the catalyst solution to 0°C. Add a solution of ethyl acetoacetate in anhydrous DCM dropwise.
-
Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure (e.g., balloon). Stir vigorously at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, carefully vent the H₂ gas. Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, ethyl acetate/hexane gradient) to yield pure ethyl (R)-3-hydroxybutyrate.
-
Protection: The resulting secondary alcohol must be protected before subsequent steps. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is ideal due to its stability and ease of removal. React the alcohol with TBDMS-Cl and imidazole in anhydrous DMF. Purify by chromatography.
Rationale and Protocol: Chain Elongation via Alkyne Chemistry
To build the polyunsaturated chain, we first construct a poly-yne backbone. This is because the stereoselective reduction of alkynes to cis-alkenes is a highly reliable and well-established transformation.[5] Wittig reactions are another option but can sometimes yield mixtures of E/Z isomers.[6][7] The poly-yne is built iteratively using coupling reactions (e.g., Sonogashira or Cadiot-Chodkiewicz) and then reduced in a single step.
Protocol 2: Partial Hydrogenation using Lindlar's Catalyst This protocol converts a poly-yne precursor into the all-cis polyene.
-
Catalyst Preparation: To a flask containing the protected poly-yne 3-hydroxy fatty acid dissolved in ethyl acetate, add Lindlar's catalyst (Pd/CaCO₃, poisoned with lead).[8] Add a small amount of quinoline to further moderate catalyst activity and prevent over-reduction.[9]
-
Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure (balloon). Stir the mixture vigorously at room temperature.
-
Monitoring: The reaction progress is critical and must be monitored closely by ¹H NMR or GC-MS. The disappearance of alkyne protons and the appearance of alkene protons are key indicators. The reaction should be stopped immediately upon consumption of the starting material to prevent reduction of the newly formed double bonds.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst, washing thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting protected PUHFA is typically pure enough for the next step, but can be further purified by flash chromatography if necessary.
Caption: Workflow for stereoselective partial hydrogenation.
Final Deprotection and Coupling to Coenzyme A
With the PUHFA backbone fully assembled, the final steps involve removing the protecting groups and conjugating the fatty acid to Coenzyme A.
Rationale and Protocol: Activation and Thioesterification
The thiol group of Coenzyme A is a relatively poor nucleophile in aqueous solution. Therefore, the carboxylic acid of the PUHFA must be "activated" to facilitate the thioester formation. A common and effective method is to convert the carboxylic acid into an N-Hydroxysuccinimide (NHS) ester.[10][11] This activated ester is stable enough to be isolated but reacts efficiently and cleanly with the thiol group of CoA in a slightly basic aqueous buffer.[12][13]
Protocol 3: PUHFA Activation and CoA Coupling
-
Deprotection: First, remove all protecting groups from the PUHFA. The TBDMS group is typically removed with tetra-n-butylammonium fluoride (TBAF) in THF. The ethyl ester is saponified using LiOH in a THF/water mixture. Acidify carefully with dilute HCl and extract the free fatty acid.
-
NHS Ester Formation: Dissolve the free PUHFA in anhydrous DCM. Add N-Hydroxysuccinimide (NHS) and a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[14] Stir at room temperature for 2-4 hours. The byproduct dicyclohexylurea (DCU) will precipitate and can be removed by filtration.
-
Coenzyme A Solution: Prepare a solution of Coenzyme A (trilithium salt) in a degassed, oxygen-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5).[15][16] It is crucial to work under an inert atmosphere to prevent oxidation of the thiol.
-
Coupling Reaction: Add the activated PUHFA-NHS ester (dissolved in a minimal amount of an organic co-solvent like DMF or DMSO) dropwise to the stirring CoA solution.[13]
-
Incubation: Allow the reaction to proceed at room temperature for 4-12 hours or overnight at 4°C.
-
Purification: The final PUHFA-CoA is purified from unreacted CoA and other byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing a small amount of acetic acid or formic acid is typically used.
Caption: Workflow for NHS-ester activation and CoA coupling.
Characterization and Data
Each intermediate and the final product must be rigorously characterized to confirm its structure and purity.
| Compound Stage | Analytical Technique | Expected Key Features |
| Protected 3-Hydroxy Ester | ¹H NMR, ¹³C NMR | Signals corresponding to the protecting group (e.g., TBDMS ~0.1, 0.9 ppm). Chiral GC or HPLC for enantiomeric excess (ee%). |
| Protected Poly-yne FA | ¹H NMR, ¹³C NMR | Characteristic signals for alkyne carbons (~70-90 ppm). Absence of alkene signals. |
| Protected PUHFA | ¹H NMR, ¹³C NMR | Disappearance of alkyne signals. Appearance of cis-alkene protons (~5.4 ppm) with characteristic coupling constants. |
| Final PUHFA-CoA | High-Resolution MS (ESI) | Accurate mass confirmation of the final conjugate. |
| ¹H NMR (in D₂O) | Characteristic signals for the CoA moiety (adenine, ribose) and the fatty acyl chain. | |
| RP-HPLC | Single, sharp peak indicating high purity. |
Note on Enantiomeric Purity: The enantiomeric purity of the 3-hydroxy fatty acid can be determined after methylation by derivatization with a chiral reagent like Mosher's acid chloride ((R)-(-)-MTPA-Cl) followed by GC-MS analysis.[17][18][19]
References
-
G. Z. Gkionis, A. G. G. G. K. G. (2018). Enantioselective Organocatalysis-Based Synthesis of 3-Hydroxy Fatty Acids and Fatty γ-Lactones. Molecules. [Link]
-
H. H. H. H. H. (2018). Synthetic manipulations of polyunsaturated fatty acids as a convenient strategy for the synthesis of bioactive compounds. Organic & Biomolecular Chemistry. [Link]
-
J. (2011). Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry. [Link]
-
R. (2009). Studies towards lipid A: a synthetic strategy for the enantioselective preparation of 3-hydroxy fatty acids. ResearchGate. [Link]
-
H. H. H. H. H. (2018). Synthetic manipulations of polyunsaturated fatty acids as a convenient strategy for the synthesis of bioactive compounds. PubMed. [Link]
-
ChemHelper. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. ChemHelper. [Link]
-
Pearson+. (n.d.). Reduction of an alkyne using the Lindlar catalyst. Pearson+. [Link]
-
H. K. M. H. G. P. (2016). Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. RSC Publishing. [Link]
-
J. F. W. F. J. F. (2008). Enantioselective analysis of 2- and 3-hydroxy fatty acids in food samples. PubMed. [Link]
-
Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Fatty acid synthesis. Wikipedia. [Link]
-
AOCS. (2019). Biosynthesis of Fatty Acids. AOCS. [Link]
-
ResearchGate. (2008). Enantioselective Analysis of 2-and 3-Hydroxy Fatty Acids in Food Samples. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of acyl-CoA thioesters. ResearchGate. [Link]
-
ACS Publications. (2008). Enantioselective Analysis of 2- and 3-Hydroxy Fatty Acids in Food Samples. Journal of Agricultural and Food Chemistry. [Link]
-
PubMed. (2002). Polyunsaturated fatty acid synthesis: what will they think of next? PubMed. [Link]
-
MDPI. (2024). Reconstruction of Long-Chain Polyunsaturated Acid Synthesis Pathways in Marine Red Microalga Porphyridium cruentum Using Lipidomics and Transcriptomics. MDPI. [Link]
-
PubMed. (1976). Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids. PubMed. [Link]
-
The Medical Biochemistry Page. (2025). Synthesis of Fatty Acids. The Medical Biochemistry Page. [Link]
-
Semantic Scholar. (1962). The Wittig Synthesis. I. Use of Certain Aliphatic Aldehydes As Intermediates in the Synthesis of Olefins1. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. [Link]
-
ACS Publications. (1962). The Wittig Synthesis. I. Use of Certain Aliphatic Aldehydes As Intermediates in the Synthesis of Olefins1. The Journal of Organic Chemistry. [Link]
Sources
- 1. Polyunsaturated fatty acid synthesis: what will they think of next? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Organocatalysis-Based Synthesis of 3-Hydroxy Fatty Acids and Fatty γ-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic manipulations of polyunsaturated fatty acids as a convenient strategy for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Selective partial hydrogenation of alkynes to ( Z )-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC00499G [pubs.rsc.org]
- 10. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. interchim.fr [interchim.fr]
- 17. Enantioselective analysis of 2- and 3-hydroxy fatty acids in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Analytical Determination of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
Introduction: The Significance of a Novel Long-Chain Hydroxy Fatty Acyl-CoA
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a specific long-chain 3-hydroxy fatty acyl-coenzyme A.[1][2][3] Such molecules are critical intermediates in mitochondrial fatty acid β-oxidation, a fundamental metabolic process for energy production from fats. The presence and concentration of specific acyl-CoAs, including their hydroxylated forms, can provide profound insights into the state of cellular metabolism and may serve as biomarkers for inborn errors of metabolism, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[4][5][6] LCHAD deficiency prevents the body from converting certain fats into energy, leading to serious health complications.[4][5]
The analytical detection of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA presents a formidable challenge due to its low endogenous concentrations, inherent instability in aqueous solutions, and the complexity of biological matrices.[7] This guide provides a comprehensive overview of the state-of-the-art analytical methodologies for the robust and sensitive detection of this and similar long-chain acyl-CoAs, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzymatic assays.
Metabolic Context of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
Understanding the biochemical role of the target analyte is crucial for designing an effective analytical strategy. (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is an intermediate in the β-oxidation of (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA.[8] The pathway involves a cycle of four enzymatic reactions.
Caption: Metabolic formation of the target analyte.
I. Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and selectivity for the quantification of acyl-CoAs from complex biological samples.[7][9][10][11][12] The strategy involves efficient extraction of the analyte, chromatographic separation from isomers and other interfering molecules, and detection based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Protocol 1: LC-MS/MS Quantification from Cell Culture
This protocol provides a robust method for the extraction and quantification of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA from cultured cells.
A. Sample Preparation & Extraction
Rationale: Rapid quenching of metabolic activity and efficient extraction are critical to prevent analyte degradation. Cold methanol is used to halt enzymatic processes, and a robust extraction procedure ensures high recovery.
-
Cell Culture: Grow cells to approximately 90% confluency.
-
Quenching: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Immediately add 2 mL of ice-cold methanol and place the plate at -80°C for 15 minutes to quench all metabolic activity.[9]
-
Internal Standard Spiking: Add an appropriate internal standard. For long-chain acyl-CoAs, a stable isotope-labeled analogue or a structurally similar acyl-CoA that is not endogenously present (e.g., C17:0-CoA) is ideal.
-
Cell Lysis & Collection: Scrape the cell lysate from the plate and transfer to a centrifuge tube.
-
Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet cell debris and proteins.[9]
-
Solvent Evaporation: Transfer the supernatant to a clean glass tube, add 1 mL of acetonitrile, and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.[9]
-
Reconstitution: Reconstitute the dried extract in 150 µL of a suitable solvent, such as 50% methanol in 50 mM ammonium acetate, vortex thoroughly, and centrifuge at 15,000 x g for 10 minutes at 4°C.[9]
-
Sample Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[9]
Caption: LC-MS/MS sample preparation workflow.
B. Chromatographic and Mass Spectrometric Conditions
Rationale: Reverse-phase chromatography is employed to separate acyl-CoAs based on their chain length and degree of unsaturation. A C18 column is a standard choice. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase, e.g., 100 x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2-0.4 mL/min |
| Gradient | Start at 20% B, ramp to 100% B over 15 min, hold for 5 min, re-equilibrate |
| Injection Volume | 5-20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
C. MRM Transitions for Detection
To detect (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, specific precursor and product ions must be monitored. The precursor ion will be the protonated molecule [M+H]⁺. A characteristic fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate moiety (507 Da).[11]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA | 1098.0 | 591.0 | Optimize experimentally |
| Internal Standard (e.g., C17:0-CoA) | Varies | Varies | Optimize experimentally |
Note: The exact m/z values should be confirmed with a pure standard if available. The collision energy will require optimization on the specific mass spectrometer being used.
II. Orthogonal Method: Enzymatic Assays
Enzymatic assays provide a cost-effective and often high-throughput alternative to LC-MS/MS.[13] For 3-hydroxyacyl-CoAs, the activity of 3-hydroxyacyl-CoA dehydrogenase (HADH) can be leveraged for indirect quantification.[14][15]
Protocol 2: Spectrophotometric HADH-Coupled Assay
Rationale: This assay measures the HADH-catalyzed oxidation of the 3-hydroxy group of the acyl-CoA to a 3-keto group, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm.
A. Reagents and Preparation
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.0.
-
NAD⁺ Stock Solution: 10 mM in Assay Buffer.
-
HADH Enzyme Solution: A commercially available L-3-hydroxyacyl-CoA dehydrogenase. Dilute in Assay Buffer to an appropriate working concentration.
-
Sample: Extracted and partially purified acyl-CoAs from biological material (as described in the LC-MS/MS sample prep, but reconstituted in Assay Buffer).
B. Assay Procedure
-
Reaction Setup: In a 96-well UV-transparent plate, add the following to each well:
-
150 µL Assay Buffer
-
20 µL NAD⁺ Stock Solution (final concentration ~1 mM)
-
20 µL Sample
-
-
Initial Absorbance: Mix gently and measure the initial absorbance at 340 nm (A_initial).
-
Reaction Initiation: Add 10 µL of the HADH enzyme solution to initiate the reaction.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the change in absorbance (ΔA = A_final - A_initial).
-
Use the Beer-Lambert law (A = εcl) to determine the concentration of NADH produced. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
The concentration of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA in the sample is stoichiometric to the amount of NADH produced.
-
Caption: Principle of the HADH-coupled enzymatic assay.
III. Method Comparison and Validation
| Feature | LC-MS/MS | Enzymatic Assay (HADH-coupled) |
| Specificity | Very High (based on mass and fragmentation) | Moderate (detects all 3-hydroxyacyl-CoAs) |
| Sensitivity | Very High (picomole to femtomole range) | Lower (nanomole range) |
| Throughput | Moderate | High (96-well plate format) |
| Cost | High (instrumentation and maintenance) | Low |
| Information | Absolute quantification, structural confirmation | Total 3-hydroxyacyl-CoA concentration |
Trustworthiness and Self-Validation:
-
LC-MS/MS: The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in extraction efficiency, thus ensuring the accuracy of quantification.
-
Enzymatic Assay: Running parallel control reactions without the HADH enzyme or without the sample is essential to account for any background absorbance changes. A standard curve with a known 3-hydroxyacyl-CoA can be used for calibration.
Conclusion
The detection of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA requires highly sensitive and specific analytical methods. LC-MS/MS stands as the definitive technique for accurate quantification and structural confirmation in complex biological matrices. For applications requiring higher throughput or where cost is a limiting factor, the HADH-coupled enzymatic assay provides a viable, albeit less specific, alternative. The choice of method will ultimately depend on the specific research question, available instrumentation, and the required level of analytical rigor.
References
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. [Link]
-
Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. ACS Publications. [Link]
-
Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation. PubMed. [Link]
-
Discovery and Characterization of the 3-Hydroxyacyl-ACP Dehydratase Component of the Plant Mitochondrial Fatty Acid Synthase System. PubMed Central. [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed. [Link]
-
Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. MedlinePlus Genetics. [Link]
-
LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. ACS Publications. [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. MDPI. [Link]
-
Methods for measuring CoA and CoA derivatives in biological samples. Request PDF on ResearchGate. [Link]
-
Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. PubMed. [Link]
-
Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. Newborn Screening - HRSA. [Link]
-
Conditions Long-Chain L-3 Hydroxyacyl-CoA Dehydrogenase Deficiency. Baby's First Test. [Link]
-
Long-chain 3-hydroxyacyl-CoA Dehydrogenase Deficiency. PubMed. [Link]
-
A Multi-Functional Heterogeneous Biocatalyst for the Oxygen-Free Oxidative Condensation of Primary Alcohols into β-Hydroxy Acids. ACS Publications. [Link]
-
(7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA. PubChem. [Link]
-
General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS. Oxford Academic. [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed Central. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 6. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA | C43H70N7O17P3S | CID 56927910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 15. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA in Biological Samples by LC-MS/MS
Introduction: The Significance of a Peroxisomal Intermediate
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA, C22:6n-3), an omega-3 fatty acid vital for cognitive function and retinal health. Unlike mitochondrial β-oxidation, which primarily handles short, medium, and long-chain fatty acids, the peroxisomal system is specialized for the metabolism of very-long-chain fatty acids (VLCFAs), such as DHA. The enzyme L-3-hydroxyacyl-CoA dehydrogenase catalyzes the conversion of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA to 3-keto-docosatetraenoyl-CoA, a key step in this metabolic pathway.
Dysregulation of peroxisomal β-oxidation is implicated in several severe metabolic disorders, including Zellweger syndrome and X-linked adrenoleukodystrophy. Therefore, the accurate quantification of pathway intermediates like (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA in biological matrices such as plasma and tissue homogenates is paramount for understanding disease pathophysiology, identifying potential biomarkers, and evaluating the efficacy of therapeutic interventions targeting fatty acid metabolism.
This application note provides a comprehensive, step-by-step protocol for the sensitive and specific quantification of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each step to ensure robust and reproducible results.
Biochemical Pathway: Peroxisomal β-Oxidation of DHA
The quantification of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA provides a direct measure of the flux through the peroxisomal β-oxidation pathway of DHA. A simplified representation of this pathway is illustrated below.
Caption: Peroxisomal β-oxidation of Docosahexaenoic Acid (DHA).
Experimental Workflow Overview
The analytical workflow is designed to ensure the stability of the target analyte and provide accurate quantification. It encompasses rapid sample homogenization, efficient extraction, chromatographic separation, and sensitive detection by tandem mass spectrometry.
Caption: Overall experimental workflow for quantification.
Materials and Reagents
| Material | Recommended Supplier |
| (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA | MedChemExpress |
| Heptadecanoyl-CoA (C17:0-CoA) (Internal Standard) | Avanti Polar Lipids |
| Acetonitrile (LC-MS Grade) | Fisher Scientific |
| Methanol (LC-MS Grade) | Fisher Scientific |
| Isopropanol (LC-MS Grade) | Fisher Scientific |
| Ammonium Hydroxide (Optima™ LC/MS Grade) | Fisher Scientific |
| Formic Acid (Optima™ LC/MS Grade) | Fisher Scientific |
| Water (LC-MS Grade) | Fisher Scientific |
| Potassium Phosphate Monobasic | Sigma-Aldrich |
| Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB) | Waters |
Protocol: Step-by-Step Methodology
Part 1: Sample Preparation
The stability of long-chain acyl-CoAs is a critical consideration. All sample preparation steps should be performed on ice or at 4°C to minimize enzymatic degradation.
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue in a pre-chilled tube.
-
Immediately add 1 mL of ice-cold homogenization buffer (100 mM potassium phosphate, pH 7.4).
-
Spike the sample with the internal standard, Heptadecanoyl-CoA (C17:0-CoA), to a final concentration of 100 ng/mL. The use of a stable isotope-labeled internal standard, if available, is highly recommended for the most accurate quantification.[1]
-
Homogenize the tissue using a bead beater or a Dounce homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process.
-
-
Protein Precipitation and Liquid-Liquid Extraction:
-
To the tissue homogenate, add 2 mL of a cold 2:1 (v/v) mixture of methanol:isopropanol.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
To the remaining pellet, add another 1 mL of the methanol:isopropanol mixture, vortex, and centrifuge again.
-
Pool the supernatants. This two-step extraction maximizes the recovery of the analyte.
-
-
Optional: Solid-Phase Extraction (SPE) for Cleaner Samples:
-
For complex matrices like plasma or fatty tissues, an SPE cleanup step can improve data quality by removing interfering lipids and phospholipids.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pooled supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of 80% acetonitrile in water containing 0.1% formic acid.
-
-
Evaporation and Reconstitution:
-
Dry the eluate (from SPE) or the pooled supernatant (from direct extraction) under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 10 mM ammonium hydroxide). Vortex and sonicate briefly to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Part 2: LC-MS/MS Analysis
The following parameters provide a starting point for method development and should be optimized for your specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | Waters ACQUITY UPLC BEH C8 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 10 mM Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile with 10 mM Ammonium Hydroxide |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Gradient | 20% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes. |
Rationale for LC Conditions: A C8 stationary phase provides a good balance of retention and peak shape for long-chain acyl-CoAs. The use of a high pH mobile phase (ammonium hydroxide) improves the chromatography and ionization efficiency of these molecules in positive ion mode.[2][3] The gradient is designed to effectively separate the very-long-chain target analyte from shorter-chain acyl-CoAs and other endogenous lipids.[4][5]
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Collision Gas | Argon |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
SRM Transitions:
The exact mass of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA (C43H70N7O18P3S) is 1097.386. The monoisotopic mass of the protonated molecule [M+H]+ is 1098.394.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale for Product Ion |
| (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA | 1098.4 | 591.4 | 35-45 | Neutral loss of 3'-phospho-ADP (507 Da)[6][7][8] |
| (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA | 1098.4 | 428.0 | 40-50 | Adenosine-3'-phosphate-5'-diphosphate fragment[6] |
| Heptadecanoyl-CoA (C17:0-CoA) (IS) | 1020.6 | 513.6 | 30-40 | Neutral loss of 3'-phospho-ADP (507 Da)[2] |
| Heptadecanoyl-CoA (C17:0-CoA) (IS) | 1020.6 | 428.0 | 40-50 | Adenosine-3'-phosphate-5'-diphosphate fragment[6] |
Rationale for MS Conditions and Transitions: Positive ESI is generally preferred for the analysis of acyl-CoAs. The most characteristic fragmentation of acyl-CoAs in tandem MS is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[6][7][8] Monitoring this transition provides high specificity. The fragment at m/z 428.0, corresponding to the adenosine-3'-phosphate-5'-diphosphate portion, can be used as a confirmatory ion. Collision energies should be optimized for the specific instrument being used to maximize the signal intensity of the product ions.[9]
Method Validation
For the quantification of an endogenous molecule, a robust method validation is essential to ensure data integrity. The validation should be performed in accordance with regulatory guidelines, such as those from the FDA.[2][10]
Validation Parameters:
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix. |
| Calibration Curve | A minimum of 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ). |
| Accuracy and Precision | Replicate analysis of Quality Control (QC) samples at low, medium, and high concentrations. Intra- and inter-day precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (% bias) should be within ±15% of the nominal value (±20% at LLOQ). |
| Matrix Effect | The matrix factor (response in the presence of matrix / response in neat solution) should be consistent across different sources of matrix. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The extraction recovery should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative stability in the autosampler. |
Example Validation Summary Table:
| Validation Parameter | LLOQ (1 ng/mL) | LQC (3 ng/mL) | MQC (30 ng/mL) | HQC (75 ng/mL) |
| Intra-day Precision (%CV) | 8.2 | 6.5 | 4.1 | 3.5 |
| Intra-day Accuracy (%bias) | -5.6 | -3.2 | 1.8 | 2.5 |
| Inter-day Precision (%CV) | 10.1 | 8.7 | 6.3 | 5.1 |
| Inter-day Accuracy (%bias) | -7.3 | -4.8 | 2.9 | 3.1 |
| Recovery (%) | 85.2 | 88.1 | 89.5 | 87.9 |
| Matrix Effect (CV%) | < 12% across 6 lots |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA in biological samples. By following this protocol and adhering to rigorous validation standards, researchers can obtain high-quality, reproducible data to advance our understanding of VLCFA metabolism in health and disease. The methodology is designed to be a starting point, and further optimization may be required based on the specific biological matrix and instrumentation used.
References
-
Ellis, S. R., et al. (2018). Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. Analytical Biochemistry, 549, 114-122. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Ferdinandusse, S., et al. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of Lipid Research, 42(12), 1987-1995. Available at: [Link]
-
Kuhajda, F. P., et al. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Lipids in Health and Disease, 11, 133. Available at: [Link]
-
Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry, 77(9), 2889-2894. Available at: [Link]
-
Avanti Polar Lipids. (n.d.). 17:0 Coenzyme A. Available at: [Link]
-
Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Available at: [Link]
-
Jones, A. E., et al. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 10(11), 458. Available at: [Link]
-
Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113-1125. Available at: [Link]
-
Abe, A., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry, 2(1), 21-28. Available at: [Link]
-
Giera, M., et al. (2012). Adjustments of the collision energy (CE) optimization function in Skyline for sphingolipids. Journal of Mass Spectrometry, 47(7), 957-960. Available at: [Link]
-
Li, J., et al. (2013). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of Lipid Research, 54(2), 534-546. Available at: [Link]
Sources
- 1. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsbms.jp [jsbms.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals engaged in lipid metabolism, peroxisomal disorders, and related fields.
Abstract
This technical guide provides a comprehensive framework for the sensitive and specific quantification of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs). We delve into the biochemical significance of this analyte, the causal reasoning behind the chosen analytical methodology, and present a detailed, field-proven protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended to empower researchers to accurately measure this critical metabolite in various biological matrices, thereby facilitating a deeper understanding of lipid metabolism in health and disease.
Introduction: The Significance of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA in Peroxisomal β-Oxidation
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a pivotal, yet transient, intermediate in the metabolic breakdown of (7Z,10Z,13Z,16Z)-docosatetraenoic acid (C22:4n-6), a very-long-chain fatty acid (VLCFA). Unlike shorter fatty acids, which are primarily metabolized in the mitochondria, VLCFAs undergo an initial chain-shortening process within peroxisomes through β-oxidation.[1][] This peroxisomal pathway is indispensable for maintaining lipid homeostasis, and its dysfunction is implicated in severe metabolic disorders.
The catabolism of (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA to arachidonoyl-CoA within the peroxisome involves a series of enzymatic reactions.[1] (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is formed during the second step of this cycle, the hydration of the corresponding enoyl-CoA. Its subsequent oxidation to a 3-ketoacyl-CoA is a critical step in the pathway.[] The accurate quantification of this 3-hydroxy intermediate can provide valuable insights into the flux and potential enzymatic bottlenecks within the peroxisomal β-oxidation pathway, making it a crucial analyte in the study of lipid metabolism and associated pathologies.
The inherent complexity and low abundance of acyl-CoA species in biological matrices necessitate a highly sensitive and selective analytical technique. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such applications, offering unparalleled specificity and quantification capabilities.[3][4]
The Analytical Strategy: A Rationale for LC-MS/MS
The selection of LC-MS/MS for the analysis of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is predicated on the physicochemical properties of the analyte and the need for a robust, self-validating analytical system.
-
Liquid Chromatography (LC): A reversed-phase chromatographic separation is employed to resolve the target analyte from other isomeric and isobaric interferences present in the biological extract. The use of a C18 stationary phase with a gradient elution of acetonitrile in an aqueous mobile phase containing a volatile buffer, such as ammonium hydroxide, provides excellent retention and peak shape for long-chain acyl-CoAs.[3][4][5] The alkaline mobile phase enhances the ionization efficiency in positive ion mode.
-
Electrospray Ionization (ESI): ESI is the ionization technique of choice for large, polar molecules like acyl-CoAs. In positive ion mode, ESI facilitates the formation of protonated molecular ions, [M+H]⁺, with minimal in-source fragmentation, preserving the molecular weight information crucial for precursor ion selection in the mass spectrometer.[6]
-
Tandem Mass Spectrometry (MS/MS): The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. This is achieved by selecting the protonated molecule of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA as the precursor ion in the first quadrupole (Q1), inducing fragmentation in the collision cell (Q2), and monitoring for a specific, high-abundance product ion in the third quadrupole (Q3). This two-stage mass filtering significantly reduces chemical noise and enhances the signal-to-noise ratio for the analyte.[3][4]
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Matrices
A robust and reproducible sample preparation protocol is critical for the accurate quantification of acyl-CoAs, which are susceptible to degradation. The following protocol is a general guideline and may require optimization based on the specific biological matrix.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Extraction Solvent: Acetonitrile/Isopropanol/Water (3:5:2, v/v/v)
-
Internal Standard (IS) solution: Heptadecanoyl-CoA (C17:0-CoA) or a deuterated long-chain acyl-CoA (e.g., d4-palmitoyl-CoA) in a suitable solvent. The use of an odd-chain length acyl-CoA is a common strategy when a stable isotope-labeled analog of the target analyte is not available.[4][6]
-
Centrifuge capable of maintaining 4°C
-
Sample tubes (e.g., 1.5 mL polypropylene tubes)
Protocol:
-
Cell Harvesting (for cultured cells):
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold extraction solvent containing the internal standard to the culture dish.
-
Scrape the cells and transfer the cell lysate to a 1.5 mL tube.
-
-
Tissue Homogenization:
-
Weigh the frozen tissue sample (typically 10-50 mg).
-
Add 1 mL of ice-cold extraction solvent containing the internal standard.
-
Homogenize the tissue on ice using a suitable homogenizer.
-
-
Extraction:
-
Vortex the cell lysate or tissue homogenate vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
-
Sample Collection:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18, e.g., 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water, pH 10.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 |
Table 1: Predicted MRM Transitions for (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA and a Surrogate Internal Standard
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |
| (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA | 1098.5 | 591.5 | 35-45 |
| 428.1 | 50-60 | ||
| Heptadecanoyl-CoA (IS) | 1020.6 | 513.3 | 35-45 |
Note: Collision energies should be optimized for the specific instrument to achieve maximum signal intensity for each transition.
Data Analysis and Interpretation
Metabolite Identification
The identification of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is based on two key criteria:
-
Retention Time: The analyte should elute at a reproducible retention time that matches that of an authentic standard, if available.
-
MRM Transition: The detection of the specific precursor-to-product ion transition provides a high degree of confidence in the identity of the analyte.
Fragmentation Pattern of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
The fragmentation of acyl-CoAs in positive ion ESI-MS/MS is well-characterized. The most prominent fragmentation pathway is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507.3 Da).[7] This results in a product ion corresponding to the acyl-pantetheine portion of the molecule.
For (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, the protonated molecule [M+H]⁺ has an m/z of 1098.5. The neutral loss of 507.3 Da results in a product ion at m/z 591.2. A secondary, characteristic fragment ion for acyl-CoAs is observed at m/z 428.1, which corresponds to the pantetheine-3'-phosphoadenosine portion of the molecule. While the acyl-pantetheine fragment is typically more abundant and thus preferred for quantification, monitoring the m/z 428.1 fragment can serve as a confirmatory transition.
The presence of the hydroxyl group at the 3-position of the acyl chain can lead to additional characteristic fragmentation upon collision-induced dissociation (CID), such as the loss of a water molecule. However, the cleavage resulting in the acyl-pantetheine fragment is generally the most favorable and abundant fragmentation pathway.
Quantification
Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard. The concentration of the analyte in the biological samples is then determined by interpolating their analyte-to-internal standard peak area ratios on the calibration curve. The use of a stable isotope-labeled internal standard is ideal as it corrects for variations in extraction efficiency and matrix effects.[8] When a specific labeled standard is unavailable, a structurally similar surrogate standard, such as an odd-chain acyl-CoA, can be used, although it may not fully compensate for all matrix effects.[4]
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of Acyl-CoAs by LC-MS/MS.
Fragmentation Pathway
Caption: General fragmentation pathway of Acyl-CoAs in MS/MS.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA using LC-MS/MS. The described methodology, from sample preparation to data analysis, offers the necessary selectivity and sensitivity to accurately measure this important intermediate of peroxisomal β-oxidation in biological samples. By explaining the rationale behind the experimental choices, we aim to provide researchers with a robust framework that can be adapted to their specific research needs, ultimately contributing to a better understanding of the role of VLCFA metabolism in health and disease.
References
-
Arachidonic acid formed by peroxisomal beta-oxidation of 7,10,13,16-docosatetraenoic acid is esterified into 1-acyl-sn-glycero-3-phosphocholine by microsomes. Journal of Biological Chemistry. [Link]
-
LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry. [Link]
-
LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Semantic Scholar. [Link]
-
LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. ACS Publications. [Link]
-
Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. National Institutes of Health. [Link]
-
The fragmentation of acyl-CoAs and acyl-dephospho-CoAs in MS/MS. ResearchGate. [Link]
-
(7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA. PubChem. [Link]
-
Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency. PubMed. [Link]
-
Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. PubMed. [Link]
-
Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards. PubMed. [Link]
-
Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid. PubMed. [Link]
-
Beta oxidation. Wikipedia. [Link]
-
Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. National Institutes of Health. [Link]
Sources
- 1. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Protocol for the Quantification of Long-Chain 3-Hydroxy Fatty Acyl-CoAs in Biological Matrices
Abstract
Long-chain 3-hydroxy fatty acyl-Coenzyme A (LC-3-OH-FA-CoA) species are critical intermediates in mitochondrial fatty acid β-oxidation. The accurate quantification of these metabolites is essential for understanding cellular energy metabolism and the pathophysiology of various metabolic diseases, including fatty acid oxidation disorders. This application note presents a detailed and robust protocol for the sensitive and specific quantification of long-chain 3-hydroxy fatty acyl-CoAs in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology encompasses a comprehensive guide to sample preparation, optimized chromatographic separation, and precise mass spectrometric detection, designed for researchers, scientists, and drug development professionals.
Introduction: The Significance of Long-Chain 3-Hydroxy Fatty Acyl-CoAs
Long-chain fatty acids are a primary source of energy for tissues with high metabolic rates, such as the heart and skeletal muscle. Their catabolism occurs through the mitochondrial β-oxidation spiral, a series of enzymatic reactions that sequentially shortens the fatty acyl chain. Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) catalyzes the third step of this pathway, the NAD+-dependent dehydrogenation of L-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[1] Genetic deficiencies in LCHAD lead to the accumulation of long-chain 3-hydroxy fatty acyl-CoAs, which can have cytotoxic effects and are associated with severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, and sudden infant death.
The analysis of acyl-CoAs, particularly the long-chain species, is analytically challenging due to their low endogenous concentrations, inherent instability, and amphiphilic nature.[2][3] LC-MS/MS has emerged as the gold standard for their analysis, offering unparalleled sensitivity and specificity.[4] This protocol provides a validated workflow to overcome these challenges and achieve reliable quantification of long-chain 3-hydroxy fatty acyl-CoAs.
Experimental Workflow Overview
The analytical workflow is designed to ensure the stability of the target analytes and to minimize matrix effects, thereby providing high-quality, reproducible data. The key stages of the protocol are outlined below.
Figure 1: Overall experimental workflow for the LC-MS/MS analysis of long-chain 3-hydroxy fatty acyl-CoAs.
Detailed Protocols
Sample Preparation: The Foundation of Accurate Quantification
The stability of acyl-CoAs is paramount. All procedures should be performed on ice to minimize enzymatic degradation.[2]
Materials:
-
Frozen tissue or cell pellets
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA
-
Extraction Solution: Acetonitrile:Isopropanol:Methanol (3:1:1, v/v/v)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode or reversed-phase cartridges suitable for acyl-CoA extraction.
Protocol:
-
Metabolic Quenching and Homogenization:
-
For tissue samples, immediately freeze-clamp the tissue in liquid nitrogen upon collection to halt metabolic activity.[2]
-
Weigh approximately 40-50 mg of frozen tissue and place it in a pre-chilled tube containing 0.5 mL of ice-cold homogenization buffer and 0.5 mL of extraction solution with the internal standard.[5]
-
For cell pellets, rapidly aspirate the culture medium, wash with ice-cold PBS, and add the extraction solution with internal standard.
-
Homogenize the sample thoroughly on ice using a tissue homogenizer.[5]
-
-
Protein Precipitation and Extraction:
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances. A typical wash solution is 2% formic acid in water.[6]
-
Elute the acyl-CoAs using a suitable elution solvent, such as 2-5% ammonium hydroxide in methanol.[6]
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Figure 2: Step-by-step sample preparation workflow.
Liquid Chromatography (LC) Conditions
Reversed-phase chromatography is employed to separate the acyl-CoAs based on their chain length and hydrophobicity. The use of ammonium hydroxide in the mobile phase helps to improve peak shape and ionization efficiency.[5][7]
| Parameter | Recommended Condition |
| Column | C8 or C18 Reversed-Phase, e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water[5] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile[5] |
| Flow Rate | 0.4 mL/min[5] |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Gradient | See Table 2 for a typical gradient profile. |
Table 1: Recommended LC Parameters.
Table 2: Example LC Gradient.
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 2.8 | 45 |
| 3.0 | 25 |
| 4.0 | 65 |
| 4.5 | 20 |
| 7.0 | 20 |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is ideal for this application. Quantification is achieved using Multiple Reaction Monitoring (MRM). Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, which corresponds to the fragmentation of the 3'-phospho-ADP moiety. This neutral loss scan can be used for the initial identification of acyl-CoA species in a sample.[6][7]
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5][8] |
| Capillary Voltage | 3.4 - 5.5 kV[6][8] |
| Source Temperature | 120 - 350°C[6][8] |
| Desolvation Temp. | 350 - 400°C[6][8] |
| Cone Voltage | Optimized for each analyte (typically 40-60 V) |
| Collision Energy | Optimized for each analyte (typically 30-40 eV) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: General MS Parameters.
MRM Transitions: The precursor ion for acyl-CoAs in positive mode is the [M+H]+ ion. The product ion is typically the fragment corresponding to the acyl chain attached to the pantetheine group. The specific MRM transitions for target long-chain 3-hydroxy fatty acyl-CoAs need to be optimized. Below are predicted transitions based on the structure of these molecules.
Table 4: Predicted MRM Transitions for Selected Long-Chain 3-Hydroxy Fatty Acyl-CoAs.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| 3-OH-Myristoyl-CoA (C14-OH) | 1008.5 | 501.5 |
| 3-OH-Palmitoyl-CoA (C16-OH) | 1036.5 | 529.5 |
| 3-OH-Stearoyl-CoA (C18-OH) | 1064.6 | 557.6 |
| C17:0-CoA (Internal Standard) | 1048.6 | 541.6 |
Data Analysis and Quality Control
-
Calibration Curve: A calibration curve should be prepared using authentic standards of the target analytes, covering the expected concentration range in the samples. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
System Suitability: Before analyzing samples, a system suitability test should be performed by injecting a standard mixture to ensure proper chromatographic performance and MS sensitivity.
-
Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be included in each analytical run to monitor the accuracy and precision of the method.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of long-chain 3-hydroxy fatty acyl-CoAs in biological samples. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the rationale behind the experimental choices, are intended to enable researchers to successfully implement this methodology. The sensitivity and specificity of this approach make it a powerful tool for advancing our understanding of fatty acid metabolism and its role in human health and disease.
References
-
Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Li, L. O., et al. (2021). Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 93(9), 4342–4350. Retrieved from [Link]
-
Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113–1125. Retrieved from [Link]
-
Fatty acyl CoA analysis. (n.d.). Cyberlipid. Retrieved from [Link]
-
Al-Sari, M., & G., S. (2018). Chromatographic methods for the determination of acyl-CoAs. Journal of Chromatography B, 1083, 113-120. Retrieved from [Link]
-
Tarrago, M. G., et al. (2018). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 8(4), 73. Retrieved from [Link]
-
Sample preparation for Acyl-CoA analysis. (n.d.). University of Utah. Retrieved from [Link]
-
Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. Analytical Chemistry, 77(9), 2889-2894. Retrieved from [Link]
-
Korman, S. B. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229–243. Retrieved from [Link]
-
Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. (n.d.). ResearchGate. Retrieved from [Link]
-
Minkler, P. E., et al. (2012). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry. Metabolomics, 8(5), 875–884. Retrieved from [Link]
-
Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry, 77(9), 2889-94. Retrieved from [Link]
-
Johnson, D. W. (2002). Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency. Journal of Mass Spectrometry, 37(6), 618–624. Retrieved from [Link]
Sources
- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatographic methods for the determination of acyl-CoAs | Semantic Scholar [semanticscholar.org]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Chromatographic Strategies for the High-Resolution Separation of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA Isomers
An Application Guide for Drug Development Professionals and Researchers
Senior Application Scientist: Gemini
Abstract
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a long-chain fatty acyl-CoA intermediate involved in critical metabolic pathways. The precise biological function of such molecules is intrinsically linked to their three-dimensional structure. Isomers, including stereoisomers (enantiomers), geometric isomers (cis/trans), and positional isomers, can exhibit vastly different biological activities, efficacies, and toxicities. For instance, in many biological systems, only one enantiomer of a chiral molecule is active, while the other may be inactive or even harmful.[1] Therefore, the ability to separate and quantify these closely related molecular species is paramount in drug development, diagnostics, and fundamental research. This guide provides a detailed technical overview and robust protocols for the chromatographic separation of isomers of 3-hydroxydocosatetraenoyl-CoA, focusing on resolving the critical (3R) and (3S) enantiomers via chiral High-Performance Liquid Chromatography (HPLC) and separating geometric/positional isomers using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).
The Analytical Imperative: Deconvoluting Isomeric Complexity
The separation of 3-hydroxydocosatetraenoyl-CoA isomers presents a significant analytical challenge due to their profound structural similarity. The primary isomers of concern are:
-
Enantiomers (Stereoisomers): The target analyte is the (3R) enantiomer. Its mirror image, the (3S) enantiomer, possesses identical physical properties such as mass, polarity, and boiling point, making it inseparable by conventional chromatographic techniques like standard reversed-phase HPLC.[1] Distinguishing these requires a chiral environment.
-
Geometric Isomers: The molecule contains four Z (cis) double bonds. The presence of E (trans) isomers, which can arise from synthetic side-reactions or metabolic processes, introduces another layer of complexity. While subtle, these changes in geometry can alter the molecule's shape and its interaction with a chromatographic stationary phase.
-
Positional Isomers: Variations in the position of the hydroxyl group or the double bonds along the docosatetraenoyl chain create additional isomers that must be resolved for unambiguous identification.
Failure to resolve these isomers can lead to inaccurate quantification, misinterpretation of biological data, and compromised safety and efficacy assessments in drug development. The following sections detail specialized chromatographic approaches designed to overcome these challenges.
Method 1: Chiral HPLC for the Resolution of (3R) and (3S) Enantiomers
The direct separation of enantiomers is most effectively achieved using a Chiral Stationary Phase (CSP). A CSP creates a three-dimensional chiral environment within the column. The two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different energy states, which results in different retention times.[1]
Principle of Chiral Recognition
The protocol below is based on the direct chiral HPLC method, which has been successfully applied to separate the enantiomers of similar 3-hydroxyacyl-CoA molecules.[2] The CSP interacts with the analytes through a combination of forces (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) at a minimum of three points, enabling chiral recognition and separation.
Detailed Experimental Protocol: Chiral HPLC
Objective: To achieve baseline separation of (3R)- and (3S)-3-hydroxydocosatetraenoyl-CoA.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a temperature-controlled column compartment.
-
UV Detector (for monitoring the Coenzyme A moiety at ~260 nm).
-
Mass Spectrometer (Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source for definitive identification and quantification.
Materials:
-
Chiral Column: A column specifically designed for chiral separations of hydroxylated acids. Example: CHIRALPAK® series or similar Pirkle-type or cyclodextrin-based columns. A column validated for similar long-chain hydroxyacyl-CoAs is ideal.[2]
-
Mobile Phase A: 50 mM Phosphate Buffer, pH 5.0.
-
Mobile Phase B: Methanol (HPLC Grade).
-
Sample Reconstitution Solution: 50% Methanol in 50 mM Ammonium Acetate (pH 7). Acyl-CoAs show good stability in this solution.[3]
-
(3R/3S)-3-hydroxydocosatetraenoyl-CoA reference standards.
Procedure:
-
Sample Preparation:
-
Extract acyl-CoAs from the biological matrix using a validated protein precipitation or liquid-liquid extraction method. Methanol-based extraction is often effective.[3]
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the Sample Reconstitution Solution to a known concentration.
-
-
Chromatographic Conditions:
-
Column Temperature: 25°C.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Mobile Phase Composition: Isocratic elution with 35% Mobile Phase A and 65% Mobile Phase B. Note: The optimal ratio may require adjustment based on the specific chiral column used.
-
Injection Volume: 5-10 µL.
-
Run Time: 30 minutes or until both enantiomers have eluted.
-
-
Detection:
-
UV Detection: Monitor at 260 nm.
-
MS/MS Detection (Positive ESI Mode):
-
Use Multiple Reaction Monitoring (MRM) for high specificity. Acyl-CoAs exhibit a characteristic neutral loss of the 3'-phosphoadenosine diphosphate fragment (507 Da).[4]
-
Example MRM Transition: Precursor Ion (Q1): m/z 1098.0 -> Product Ion (Q3): m/z corresponding to the fragment after neutral loss of 507.
-
Optimize cone voltage and collision energy for the specific analyte.
-
-
Data Interpretation and System Validation
-
Expected Outcome: Two distinct peaks corresponding to the (3S) and (3R) enantiomers. The elution order must be confirmed by injecting pure enantiomeric standards. Published methods for similar compounds suggest the 3(S) isomer may elute first.[2]
-
Resolution (Rs): Aim for a resolution of >1.5 between the two enantiomeric peaks to ensure accurate quantification.
-
Trustworthiness: Regularly perform system suitability tests using a racemic (1:1) mixture of the standards to verify resolution, retention time stability, and peak shape.
Method 2: RP-UPLC-MS/MS for Geometric and Positional Isomers
Reversed-Phase (RP) chromatography separates molecules based on their hydrophobicity.[5][6] This is the method of choice for analyzing complex mixtures of fatty acyl-CoAs, as retention is highly sensitive to acyl chain length and the number/position of double bonds.[3] UPLC provides higher resolution and sensitivity compared to traditional HPLC.
Principle of Reversed-Phase Separation
In RP chromatography, analytes are separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase.
-
Chain Length: Longer acyl chains have stronger hydrophobic interactions with the stationary phase and thus have longer retention times.[3]
-
Unsaturation: The presence of double bonds introduces kinks in the acyl chain, reducing the surface area available for hydrophobic interaction. Therefore, unsaturated acyl-CoAs typically have shorter retention times than their saturated counterparts of the same chain length.[3][7]
-
Isomer Separation: Geometric (Z/E) and positional isomers have slightly different shapes and polarities, which can be resolved on high-efficiency C18 or specialized C30 columns.
Detailed Experimental Protocol: RP-UPLC-MS/MS
Objective: To separate geometric (Z/E) and positional isomers of 3-hydroxydocosatetraenoyl-CoA.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
High-resolution tandem Mass Spectrometer (e.g., Triple Quadrupole).
Materials:
-
Column: A high-efficiency UPLC column, such as an Acquity BEH C18 or a C30 column for lipid isomer separations.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (LC-MS Grade).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Sample Preparation: As described in Section 2.2.
Procedure:
-
Chromatographic Conditions:
-
Column Temperature: 45-55°C to improve peak shape for lipids.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Gradient Program:
-
0 min: 20% B
-
15 min: 100% B
-
22 min: 100% B
-
23 min: 20% B (re-equilibration)
-
30 min: 20% B (end run) (This is a starting gradient adapted from established methods and should be optimized for the specific isomers of interest).[3]
-
-
-
MS/MS Detection:
-
Utilize the same MRM transition as described in Section 2.3. This ensures that only compounds with the correct mass and fragmentation pattern are detected, providing high specificity.
-
Data Presentation and Expected Results
The high efficiency of the UPLC column should allow for the separation of isomers with subtle structural differences. The elution order would need to be confirmed with authentic standards, but generally, E (trans) isomers may have slightly longer retention times than Z (cis) isomers due to their more linear shape allowing for greater interaction with the C18 stationary phase.
| Parameter | Method 1: Chiral HPLC | Method 2: RP-UPLC-MS/MS |
| Target Isomers | (3R) vs. (3S) Enantiomers | Geometric (Z/E), Positional |
| Column | Chiral Stationary Phase | C18 or C30, ≤1.8 µm |
| Elution Mode | Isocratic | Gradient |
| Mobile Phase | Phosphate Buffer / Methanol | Ammonium Acetate / Acetonitrile |
| Flow Rate | ~0.5 mL/min | ~0.3 mL/min |
| Key Outcome | Separation of mirror-image stereoisomers | Separation based on hydrophobicity/shape |
Visualization of Workflow and Logic
To ensure clarity and reproducibility, the experimental logic and workflow are summarized in the diagrams below.
Caption: Experimental workflow for isomer separation.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Elucidating Peroxisomal β-Oxidation with a Specific Substrate
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a key intermediate in the peroxisomal β-oxidation of docosatetraenoic acid, a C22 polyunsaturated fatty acid. Its unique stereochemistry, specifically the (3R) configuration, makes it a highly selective substrate for D-bifunctional protein (DBP), also known as multifunctional protein 2 (MFP-2) or 17β-hydroxysteroid dehydrogenase type IV (HSD17B4).[1][2][3] This enzyme plays a critical role in the breakdown of very-long-chain fatty acids, branched-chain fatty acids, and bile acid precursors within the peroxisome.[4][5][6][7][8]
DBP is a multifunctional enzyme possessing both (3R)-hydroxyacyl-CoA dehydrogenase and 2-enoyl-CoA hydratase activities.[2][3][6][7] The dehydrogenase domain of DBP catalyzes the NAD⁺-dependent oxidation of (3R)-hydroxyacyl-CoAs to their corresponding 3-ketoacyl-CoAs.[6] The high specificity of DBP for the (3R) isomer contrasts with the mitochondrial β-oxidation pathway, which primarily processes (3S)-hydroxyacyl-CoAs.
Deficiencies in DBP function lead to D-bifunctional protein deficiency, a severe, often fatal, autosomal recessive disorder of fatty acid oxidation characterized by neurological abnormalities and the accumulation of very-long-chain fatty acids.[3][4][5][9][10] Therefore, the ability to accurately measure DBP activity is crucial for both basic research into lipid metabolism and for the diagnosis and investigation of related metabolic diseases.
This guide provides a comprehensive overview of the application of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA as a specific substrate for assaying the dehydrogenase activity of D-bifunctional protein. We will delve into the scientific rationale, provide detailed experimental protocols, and offer insights into data analysis and troubleshooting.
Metabolic Context: The Peroxisomal β-Oxidation Pathway
The peroxisomal β-oxidation pathway is essential for shortening fatty acids that are poor substrates for the mitochondrial system. The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain.
Caption: Peroxisomal β-oxidation pathway highlighting the role of D-bifunctional protein.
Principle of the Assay
The assay for the dehydrogenase activity of D-bifunctional protein using (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is based on a direct, continuous spectrophotometric measurement. The reaction's progress is monitored by the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH.
Reaction:
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA + NAD⁺ --(D-Bifunctional Protein)--> (7Z,10Z,13Z,16Z)-3-oxodocosatetraenoyl-CoA + NADH + H⁺
The rate of NADH formation is directly proportional to the enzyme's activity under initial velocity conditions.
Handling and Storage of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
Polyunsaturated fatty acyl-CoAs (PUFA-CoAs) are susceptible to oxidation and hydrolysis. Proper handling and storage are critical to maintain their integrity and ensure reproducible experimental results.
| Parameter | Recommendation | Rationale |
| Long-Term Storage | Store at -80°C under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and degradation.[11] |
| Short-Term Storage | Keep on ice during experimental use. | Reduces thermal degradation.[11] |
| Solvents | Use de-gassed solvents to remove dissolved oxygen. | Prevents oxidation of the polyunsaturated acyl chain.[11] |
| Pipetting | Use low-retention pipette tips. | PUFA-CoAs are amphipathic and can adhere to standard plasticware.[11] |
| Additives | Consider adding a chelating agent like EDTA to buffers. | Sequesters metal ions that can catalyze oxidation.[11] |
Experimental Protocol: Spectrophotometric Assay for D-Bifunctional Protein Dehydrogenase Activity
This protocol describes a method to determine the kinetic parameters (Kₘ and Vₘₐₓ) of D-bifunctional protein's dehydrogenase activity.
Caption: Workflow for the spectrophotometric assay of D-bifunctional protein.
Materials and Reagents
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 1 mM EDTA.
-
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA Stock Solution: Prepare a 1 mM stock solution in the assay buffer. Store on ice and use immediately.
-
NAD⁺ Stock Solution: 10 mM in assay buffer. Prepare fresh.
-
Enzyme: Purified D-bifunctional protein (HSD17B4) or cell lysate containing the enzyme.
-
Spectrophotometer: Capable of measuring absorbance at 340 nm with temperature control.
-
Cuvettes: 1 cm path length quartz or UV-transparent cuvettes.
Procedure
-
Reaction Mixture Preparation: In a cuvette, combine the following:
-
Assay Buffer (to a final volume of 1 mL)
-
100 µL of 10 mM NAD⁺ solution (final concentration: 1 mM)
-
-
Temperature Equilibration: Incubate the cuvette in the spectrophotometer at 37°C for 5 minutes.
-
Substrate Addition: Add a specific volume of the (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA stock solution to achieve the desired final concentration. For kinetic analysis, this will be varied (e.g., 5, 10, 20, 40, 80, 160 µM).
-
Reaction Initiation: Start the reaction by adding a small volume of the enzyme solution (e.g., 10-50 µL). The amount of enzyme should be optimized to yield a linear rate of absorbance change for at least 3-5 minutes.
-
Data Acquisition: Immediately mix by inversion and monitor the increase in absorbance at 340 nm every 15 seconds for 5-10 minutes.
Data Analysis
-
Calculate the Initial Velocity (V₀):
-
Plot absorbance at 340 nm versus time.
-
Determine the initial linear rate of the reaction (ΔA₃₄₀/min).
-
Convert the rate of absorbance change to the rate of NADH formation using the Beer-Lambert law:
-
Rate (µmol/min) = (ΔA₃₄₀/min) / ε
-
Where ε (the molar extinction coefficient for NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹.
-
-
-
Determine Kinetic Parameters:
-
Perform the assay at varying concentrations of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA.
-
Plot the initial velocities (V₀) against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.
-
Coupled Enzyme Assay for Enhanced Sensitivity and Irreversibility
To overcome potential product inhibition by 3-ketoacyl-CoA and to drive the reaction forward, a coupled enzyme assay can be employed.[12] This involves adding 3-ketoacyl-CoA thiolase and Coenzyme A to the reaction mixture. The thiolase cleaves the 3-ketoacyl-CoA product, making the overall reaction essentially irreversible.
Coupled Reaction Scheme:
-
(3R)-Hydroxyacyl-CoA + NAD⁺ --(DBP)--> 3-Ketoacyl-CoA + NADH + H⁺
-
3-Ketoacyl-CoA + CoA --(Thiolase)--> Shortened Acyl-CoA + Acetyl-CoA
The assay still monitors the production of NADH at 340 nm.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Low Activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Test with a known positive control substrate. |
| Degraded substrate | Prepare fresh substrate solution. Verify proper storage of the stock.[11] | |
| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or higher substrate concentration. |
| Product inhibition | Consider using the coupled enzyme assay. | |
| High Background Absorbance | Contaminated reagents | Use high-purity reagents and freshly prepared buffers. |
| Non-enzymatic reduction of NAD⁺ | Run a control reaction without the enzyme to measure the background rate and subtract it from the sample rate. |
Conclusion
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a valuable tool for the specific investigation of D-bifunctional protein dehydrogenase activity. Its stereospecificity allows for the targeted analysis of this crucial enzyme in the peroxisomal β-oxidation pathway. The protocols outlined in this guide, coupled with careful handling of this polyunsaturated substrate, will enable researchers to obtain reliable and reproducible data, furthering our understanding of fatty acid metabolism and its role in human health and disease.
References
-
National Center for Biotechnology Information. (n.d.). Physiological role of D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase bifunctional protein. Retrieved from [Link]
-
Ferdinandusse, S., Denis, S., Mooijer, P. A., Zhang, Z., Komen, J. C., Koster, J., ... & Wanders, R. J. (2006). Mutational spectrum of d-bifunctional protein deficiency and structure-based genotype-phenotype analysis. American journal of human genetics, 78(1), 112-124. Retrieved from [Link]
-
He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical biochemistry, 180(1), 105-109. Retrieved from [Link]
-
GeneCards. (n.d.). HSD17B4 Gene. Retrieved from [Link]
-
Adamski, J., & Jungblut, P. W. (1995). Molecular basis of D-bifunctional protein deficiency. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1272(3), 167-171. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Gene Result HSD17B4 hydroxysteroid 17-beta dehydrogenase 4. Retrieved from [Link]
-
Zhang, F., Li, D., Kang, H., & Gao, Y. (2020). Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review. Frontiers in pediatrics, 8, 596. Retrieved from [Link]
-
Ognjan, M. L., Matei, C., Neamtu, B., & Matacuta-Bogdan, I. O. (2024). D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature. International Journal of Molecular Sciences, 25(9), 4924. Retrieved from [Link]
-
Ferdinandusse, S., Denis, S., Komen, J. C., Koster, J., & Wanders, R. J. (2006). Clinical and biochemical spectrum of D-bifunctional protein deficiency. Annals of neurology, 59(1), 92-104. Retrieved from [Link]
-
Olaru, A., Diaconescu, A. L., Ognjan, M. L., Matei, C., Neamtu, B., & Matacuta-Bogdan, I. O. (2024). D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature. International Journal of Molecular Sciences, 25(9), 4924. Retrieved from [Link]
-
Wikipedia. (n.d.). D-bifunctional protein deficiency. Retrieved from [Link]
-
Myriad Genetics. (n.d.). HSD17B4-related disorders Genetic Testing. Retrieved from [Link]
-
UniProt. (n.d.). HSD17B12 - Very-long-chain 3-oxoacyl-CoA reductase - Homo sapiens (Human). Retrieved from [Link]
-
Ellis, J. M., Mentock, S. M., DePetrillo, M. A., & Coleman, R. A. (2011). Acyl-CoA synthesis, lipid metabolism and lipotoxicity. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1811(11), 637-646. Retrieved from [Link]
-
Strong, A., Koehler, A. E., Stodden, G. K., Jewell, A. D., Miller, N. A., Farrow, E. G., ... & Pastinen, T. (2021). D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia. Molecular genetics & genomic medicine, 9(10), e1788. Retrieved from [Link]
-
Zhang, F., Li, D., Kang, H., & Gao, Y. (2020). Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review. Frontiers in Pediatrics, 8, 596. Retrieved from [Link]
-
Martín-García, J. M., & Lope-Piedrafita, S. (2020). Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery. Scientific reports, 10(1), 1-13. Retrieved from [Link]
-
Newborn Screening, HRSA. (n.d.). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. Retrieved from [Link]
-
Petan, T. (2023). Lipid droplets and polyunsaturated fatty acid trafficking: Balancing life and death. The Journal of cell biology, 222(3). Retrieved from [Link]
-
Jackson, S., Bartlett, K., Land, J., Moxon, E. R., Pollitt, R. J., Leonard, J. V., & Turnbull, D. M. (1991). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. Pediatric research, 29(4), 406-411. Retrieved from [Link]
-
Van der Auwera, B. J., Van de Velde, E. J., & Van der Linden, A. M. (1989). High performance liquid chromatography stability study of malonyl-coenzyme A, using statistical experimental designs. Biomedical chromatography, 3(5), 213-216. Retrieved from [Link]
-
Beopoulos, A., Mrozova, Z., Thevenieau, F., Le Dall, M. T., Hapala, I., Papanikolaou, S., ... & Nicaud, J. M. (2008). Lipid accumulation, lipid body formation, and acyl coenzyme A oxidases of the yeast Yarrowia lipolytica. Applied and environmental microbiology, 74(24), 7779-7789. Retrieved from [Link]
-
Wassall, S. R., & Stillwell, W. (2009). Abstract 159: Eicosapentaenoic Acid and Docosahexaenoic Acid Have Distinct Membrane Locations and Lipid Interactions as Determined by X-ray Diffraction. Circulation, 119(10_MeetingAbstracts), e329-e329. Retrieved from [Link]
-
van Grunsven, E. G., van Berkel, E., Ijlst, L., Vreken, P., de Klerk, J. B., Adamski, J., ... & Wanders, R. J. (1998). Enoyl-CoA Hydratase Deficiency: Identification of a New Type of D-Bifunctional Protein Deficiency. The American Journal of Human Genetics, 64(1), 99-109. Retrieved from [Link]
Sources
- 1. Physiological role of D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase bifunctional protein. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. genecards.org [genecards.org]
- 3. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 4. Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. myriad.com [myriad.com]
- 11. benchchem.com [benchchem.com]
- 12. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Investigation of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
Introduction: Unveiling the Role of a Novel Long-Chain 3-Hydroxy Fatty Acyl-CoA
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a long-chain 3-hydroxy fatty acyl-CoA, an intermediate in the metabolism of docosatetraenoic acid. Docosatetraenoic acid, an omega-6 polyunsaturated fatty acid, is a product of arachidonic acid elongation and a precursor to various bioactive molecules, including dihomoprostaglandins and epoxydocosatrienoic acids[1]. The presence of a hydroxyl group at the beta-position suggests its involvement in fatty acid beta-oxidation, a critical energy-yielding metabolic pathway. Specifically, it is a potential substrate for the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes the third step of beta-oxidation[2].
Beyond its metabolic role, the structural characteristics of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, a long-chain fatty acyl-CoA, suggest a potential role in cellular signaling. Fatty acids and their derivatives are increasingly recognized as modulators of various cellular processes, including gene expression, by acting as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs)[3][4][5].
These application notes provide a comprehensive guide for the in vitro investigation of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA. We present detailed protocols for two primary experimental applications:
-
Biochemical Characterization as a Substrate for 3-Hydroxyacyl-CoA Dehydrogenase (HADH): This application focuses on determining the kinetic parameters of HADH with (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA as a substrate, providing insights into its role in fatty acid metabolism.
-
Investigation of its Potential as a Modulator of Nuclear Receptor Activity: This application explores the hypothesis that (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA can act as a ligand for nuclear receptors, thereby influencing gene expression.
These protocols are designed for researchers in biochemistry, cell biology, and drug discovery to explore the functional significance of this novel molecule.
Application 1: Biochemical Characterization as a Substrate for 3-Hydroxyacyl-CoA Dehydrogenase (HADH)
Scientific Rationale
3-Hydroxyacyl-CoA dehydrogenase (HADH) is a key enzyme in the mitochondrial beta-oxidation of fatty acids, catalyzing the NAD+-dependent conversion of L-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs[2]. The substrate specificity of HADH varies, with some isoforms showing preference for short, medium, or long-chain fatty acyl-CoAs[6]. Characterizing the interaction of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA with HADH is fundamental to understanding its metabolic fate. This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters (Km and Vmax) of HADH for this specific substrate.
Experimental Workflow
Caption: Workflow for HADH kinetic assay.
Detailed Protocol
Materials:
-
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA (substrate)
-
Purified 3-hydroxyacyl-CoA dehydrogenase (HADH) (e.g., from porcine heart)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Potassium phosphate buffer (100 mM, pH 7.3)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.3).
-
Prepare a 10 mM stock solution of NAD+ in the phosphate buffer.
-
Prepare a stock solution of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA in the phosphate buffer containing 0.1% BSA. The concentration should be accurately determined. Due to the long chain nature, sonication may be required for complete dissolution. A range of substrate concentrations will be needed for kinetic analysis (e.g., 0.1 µM to 100 µM).
-
Prepare a stock solution of HADH in cold phosphate buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 1-2 minutes.
-
-
Assay Setup:
-
Set the spectrophotometer to 340 nm and maintain the temperature at 37°C.
-
In a 1 ml quartz cuvette, add the following in order:
-
Potassium phosphate buffer (to a final volume of 1 ml)
-
NAD+ solution (to a final concentration of 1 mM)
-
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA solution (at varying concentrations)
-
-
Mix by inversion and allow the mixture to equilibrate to 37°C for 5 minutes.
-
-
Initiation of Reaction and Data Collection:
-
Initiate the reaction by adding a small volume of the diluted HADH enzyme solution to the cuvette.
-
Immediately mix by inversion and start recording the absorbance at 340 nm every 10 seconds for 3-5 minutes.
-
A blank reaction containing all components except the substrate should be run to correct for any background NAD+ reduction.
-
Data Analysis and Interpretation:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The rate of NADH production can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
| Parameter | Description |
| Km | The substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. |
| Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time (Vmax / [E]). |
| kcat/Km | The catalytic efficiency of the enzyme, reflecting both binding and catalysis. |
A low Km and high kcat/Km would suggest that (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is an efficient substrate for HADH, supporting its role as an intermediate in the beta-oxidation of docosatetraenoic acid.
Application 2: Investigation of Potential as a Modulator of Nuclear Receptor Activity
Scientific Rationale
Fatty acids and their derivatives are known to act as ligands for various nuclear receptors, thereby regulating the expression of genes involved in lipid metabolism, inflammation, and other cellular processes[3][5]. The long-chain and unsaturated nature of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA makes it a candidate ligand for nuclear receptors such as PPARs and RXRs. This protocol describes a cell-based reporter gene assay to screen for the ability of this molecule to activate these receptors.
Hypothesized Signaling Pathway
Caption: Hypothesized nuclear receptor activation.
Detailed Protocol
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for the full-length nuclear receptor (e.g., pCMX-hPPARα, pCMX-hRXRα)
-
Reporter plasmid containing a luciferase gene under the control of a response element for the nuclear receptor (e.g., pGL3-PPRE-luc, pGL3-RXRE-luc)
-
Control plasmid for transfection efficiency normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Lipofectamine 2000 or other suitable transfection reagent
-
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
-
Known nuclear receptor agonists (e.g., GW7647 for PPARα, 9-cis-retinoic acid for RXRα) as positive controls
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the nuclear receptor expression plasmid, the reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA (e.g., 0.1 µM to 50 µM).
-
Include a vehicle control (e.g., DMSO or ethanol) and a positive control (a known agonist for the receptor being tested).
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis and Interpretation:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency.
-
Calculate the fold induction of luciferase activity for each treatment by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells.
-
Plot the fold induction against the concentration of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of the compound that elicits a half-maximal response.
| Outcome | Interpretation |
| Dose-dependent increase in luciferase activity | Suggests that (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is an agonist of the tested nuclear receptor. |
| No significant change in luciferase activity | Indicates that the compound does not activate the receptor under the tested conditions. |
| Decrease in agonist-induced luciferase activity | If tested in the presence of a known agonist, this would suggest an antagonistic effect. |
A significant, dose-dependent activation of a nuclear receptor would provide strong evidence for a signaling role of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, opening new avenues for research into its physiological and pathophysiological significance.
References
-
Chen, J., et al. (2021). Stepwise metabolic engineering of docosatrienoic acid – an ω3 very long‐chain polyunsaturated fatty acid with potential health benefits in Brassica carinata. Plant Biotechnology Journal. Available at: [Link]
-
Wikipedia. Docosatetraenoic acid. Available at: [Link]
-
Pen & Prosperity. Role of Long-Chain Hydroxy Fatty Acids in Modulating Membrane Fluidity And Cellular Signalling. Available at: [Link]
-
Creative Bioarray. Fatty Acid Oxidation Assay. Available at: [Link]
-
Journal of Visualized Experiments. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Available at: [Link]
-
National Institutes of Health. Activity Screening of Fatty Acid Mimetic Drugs Identified Nuclear Receptor Agonists. Available at: [Link]
-
Molecular Endocrinology. Fatty Acids, Eicosanoids, and Hypolipidemic Agents Identified as Ligands of Peroxisome Proliferator-Activated Receptors by Coactivator-Dependent Receptor Ligand Assay. Available at: [Link]
-
National Institutes of Health. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation. Available at: [Link]
-
ResearchGate. In vitro characterization of saturated fatty acids as RXR ligands. Available at: [Link]
-
protocols.io. Fatty acid oxidation assay V.1. Available at: [Link]
-
Veterinary and Biomedical Sciences. Nuclear Receptors as Nutriable Targets. Available at: [Link]
-
MDPI. Targeting Nuclear Receptors with Marine Natural Products. Available at: [Link]
-
HealthMatters.io. Docosatetraenoic - Essential and Metabolic Fatty Acids Markers (RBCs). Available at: [Link]
-
ResearchGate. Metabolism of eicosapentaenoic acid (EPA), docosohexaenoic acid (DHA),.... Available at: [Link]
-
MedlinePlus. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. Available at: [Link]
-
Wikipedia. 3-hydroxyacyl-CoA dehydrogenase. Available at: [Link]
-
PubMed. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Available at: [Link]
-
PubMed. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts. Available at: [Link]
-
eScholarship. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogen. Available at: [Link]
-
National Institutes of Health. The molecular basis of pediatric long chain 3-hydroxyacyl-CoA dehydrogenase deficiency associated with maternal acute fatty liver of pregnancy. Available at: [Link]
-
ResearchGate. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases. Available at: [Link]
Sources
- 1. Docosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Article: Nuclear Receptors as Nutriable Targets — Research — Department of Veterinary and Biomedical Sciences [vbs.psu.edu]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
studying enzyme kinetics with (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
Application Note & Protocol Guide
Topic: A Guide to Studying the Enzyme Kinetics of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA with Peroxisomal D-Bifunctional Protein
Audience: Researchers, scientists, and drug development professionals.
Abstract
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids. The enzyme responsible for its metabolism, specifically the (3R)-hydroxyacyl-CoA dehydrogenase domain of D-bifunctional protein (DBP), is of significant interest for understanding lipid metabolism and related metabolic disorders, such as D-bifunctional protein deficiency[1][2]. This guide provides a comprehensive framework for characterizing the kinetic properties of enzymes that utilize this substrate. We present two robust methodologies: a continuous spectrophotometric assay for high-throughput analysis and a discontinuous High-Performance Liquid Chromatography (HPLC) method for specific quantification. This document details the foundational principles, step-by-step protocols, data analysis workflows, and critical considerations for ensuring experimental integrity and reproducibility.
Foundational Principles & Strategic Considerations
The Substrate: A Unique Metabolic Intermediate
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a 22-carbon acyl-CoA thioester featuring four cis double bonds and a hydroxyl group at the C-3 position with (R)-stereochemistry. This structure is characteristic of intermediates formed during the peroxisomal β-oxidation of docosahexaenoic acid (DHA) and other related fatty acids[3][4].
Key Handling Considerations:
-
Solubility: As a long-chain acyl-CoA, this substrate is amphipathic and prone to forming micelles in aqueous solutions, which can obscure kinetic analysis. It is often necessary to include fatty-acid-free Bovine Serum Albumin (BSA) or a mild non-ionic detergent in assay buffers to ensure substrate availability[5].
-
Stability: The polyunsaturated nature of the acyl chain makes it susceptible to oxidation. Stock solutions should be prepared fresh, stored under an inert atmosphere (e.g., argon or nitrogen) at -80°C, and subjected to minimal freeze-thaw cycles.
-
Purity: The purity of the substrate is paramount and should be verified by methods such as HPLC or mass spectrometry prior to kinetic experiments.
The Enzyme: D-Bifunctional Protein (DBP)
The primary enzyme expected to catalyze the dehydrogenation of this substrate is the D-bifunctional protein (DBP), encoded by the HSD17B4 gene[1][6]. DBP is a multifunctional enzyme of the peroxisomal β-oxidation pathway containing two key catalytic activities:
-
(2E)-enoyl-CoA hydratase 2: Hydrates an enoyl-CoA to a (3R)-hydroxyacyl-CoA.
-
(3R)-hydroxyacyl-CoA dehydrogenase: Oxidizes the (3R)-hydroxyacyl-CoA to 3-ketoacyl-CoA, concomitantly reducing NAD⁺ to NADH[7][8].
Defects in DBP lead to a severe, autosomal recessive disorder, highlighting the enzyme's critical role in metabolism[2][7]. Studying its kinetics provides insight into enzyme efficiency, substrate specificity, and the potential impact of mutations or therapeutic inhibitors.
Selecting the Appropriate Assay
The choice of assay depends on the experimental goals, available equipment, and required throughput.
| Assay Type | Principle | Pros | Cons |
| Continuous Spectrophotometric | Measures the increase in NADH absorbance at 340 nm in real-time. | High-throughput, provides real-time velocity data, simple setup. | Prone to interference from compounds that absorb at 340 nm; requires optically clear samples. |
| Discontinuous HPLC | Measures substrate consumption and/or product formation at specific time points after quenching the reaction. | Highly specific and sensitive, directly measures multiple species, resistant to optical interference. | Lower throughput, more complex sample preparation, requires specialized equipment. |
For most kinetic characterizations, the spectrophotometric assay is the method of choice due to its convenience and efficiency. The HPLC method serves as an excellent orthogonal method for validation and for analyzing complex mixtures.
Protocol 1: Continuous Spectrophotometric Assay
This method monitors the DBP-catalyzed production of NADH, which has a distinct absorbance maximum at 340 nm[9][10]. The rate of increase in absorbance is directly proportional to the rate of the enzymatic reaction.
Assay Principle & Workflow
The reaction follows the scheme: (3R)-3-hydroxyacyl-CoA + NAD⁺ --DBP--> 3-ketoacyl-CoA + NADH + H⁺
The rate is calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6,220 M⁻¹cm⁻¹[10][11].
Caption: Workflow for the continuous spectrophotometric assay.
Materials & Reagents
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 1 mM DTT and 0.01% (w/v) fatty-acid-free BSA. Rationale: The buffer maintains physiological pH, DTT protects enzyme sulfhydryl groups, and BSA prevents substrate aggregation.
-
NAD⁺ Stock Solution: 50 mM NAD⁺ in deionized water. Store at -20°C.
-
Substrate Stock Solution: 1-10 mM (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA in a suitable solvent (e.g., 10% acetonitrile in water) to ensure solubility. Aliquot and store under argon at -80°C. Critical: Confirm the precise concentration spectrophotometrically using the absorbance of the CoA moiety at 259 nm (ε = 16,400 M⁻¹cm⁻¹).
-
Enzyme: Purified recombinant D-bifunctional protein, diluted in Assay Buffer to a working concentration (e.g., 0.1-1 µg/mL). Keep on ice.
-
Equipment: UV-transparent 96-well plate or cuvettes, temperature-controlled spectrophotometer or plate reader.
Step-by-Step Protocol
-
Prepare Reaction Master Mix: For each reaction, prepare a master mix without the substrate. For a final volume of 200 µL:
-
158 µL Assay Buffer
-
2 µL NAD⁺ Stock Solution (Final concentration: 0.5 mM)
-
20 µL Diluted Enzyme Solution
-
-
Equilibration: Add 180 µL of the master mix to each well/cuvette. Incubate for 5 minutes at the desired assay temperature (e.g., 37°C) to allow for temperature equilibration and to record any background rate.
-
Initiate Reaction: Add 20 µL of the substrate solution at various concentrations to start the reaction. Mix quickly but gently. Note: For determining kinetic parameters, you will prepare a serial dilution of the substrate.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm every 15-30 seconds for 5-10 minutes[12]. Ensure the initial phase of the reaction is linear.
-
Controls:
-
No-Enzyme Control: Replace the enzyme solution with Assay Buffer to check for non-enzymatic reduction of NAD⁺.
-
No-Substrate Control: Replace the substrate solution with buffer to measure any endogenous activity in the enzyme preparation.
-
Data Analysis
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔA₃₄₀/min).
-
Convert this rate into µmol/min using the Beer-Lambert Law: Velocity (µmol/min) = (ΔA₃₄₀/min) / (ε * l) * V_total
-
ε: 6.22 mM⁻¹cm⁻¹ (or 6220 M⁻¹cm⁻¹)
-
l: Path length in cm (for a 200 µL volume in a standard 96-well plate, this must be measured or calculated; for a 1 cm cuvette, l=1)
-
V_total: Total reaction volume in mL.
-
-
Normalize the velocity to the amount of enzyme used to get the specific activity (e.g., µmol/min/mg).
Protocol 2: Discontinuous HPLC-Based Assay
This method provides unambiguous quantification of substrate and product by separating them chromatographically. It is ideal for confirming results from the spectrophotometric assay or for use with crude enzyme preparations.
Assay Principle & Workflow
The enzymatic reaction is allowed to proceed for a fixed time, then terminated (quenched) with acid. Precipitated protein is removed, and the supernatant containing the acyl-CoA species is analyzed by reverse-phase HPLC with UV detection at ~260 nm[13][14].
Caption: Workflow for the discontinuous HPLC-based assay.
Materials & Reagents
-
Reagents from Protocol 1 (Assay Buffer, Substrate, Enzyme).
-
Quenching Solution: 10% (v/v) Perchloric Acid (PCA).
-
Neutralization Solution: 3 M Potassium Carbonate (K₂CO₃).
-
HPLC System: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 100 mM Potassium Phosphate, pH 5.3.
-
Mobile Phase B: Acetonitrile.
Step-by-Step Protocol
-
Reaction Setup: Prepare reactions as described in Protocol 1 (steps 1-2) in microcentrifuge tubes, but on a larger volume scale (e.g., 500 µL).
-
Initiation and Incubation: Start the reaction by adding the substrate. Incubate at 37°C for a predetermined time (e.g., 0, 2, 5, 10, 15 minutes). The time should be chosen to ensure substrate consumption is within the linear range (typically <20% conversion).
-
Quenching: Stop each reaction at its designated time point by adding 50 µL of 10% PCA. Vortex immediately and place on ice for 10 minutes[15].
-
Sample Preparation:
-
Centrifuge the quenched reactions at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein[15].
-
Carefully transfer the supernatant to a new tube.
-
(Optional but recommended) Neutralize the sample by adding K₂CO₃ to reduce acid-catalyzed hydrolysis on the autosampler. Centrifuge again to remove the KClO₄ precipitate.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Elute the acyl-CoAs using a gradient, for example: 0-5 min, 10% B; 5-25 min, 10-60% B; 25-30 min, 60% B; 30-35 min, 10% B. The flow rate is typically 1 mL/min[16].
-
Monitor the elution profile at 260 nm. The product, 3-ketoacyl-CoA, will be more hydrophobic and typically elute slightly later than the 3-hydroxyacyl-CoA substrate.
-
-
Quantification: Create standard curves for both the substrate and the (if available) product by injecting known quantities. Calculate the amount of substrate consumed and product formed at each time point by integrating the respective peak areas.
Determining Kinetic Parameters (Kₘ and Vₘₐₓ)
The goal of these experiments is to determine the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vₘₐₓ).
Experimental Design
-
Using either protocol, set up a series of reactions with a fixed, low concentration of enzyme.
-
Vary the concentration of the (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA substrate over a wide range, typically from 0.1 x Kₘ to 10 x Kₘ. Since Kₘ is unknown initially, a broad logarithmic range is recommended (e.g., 1, 2, 5, 10, 20, 50, 100, 200 µM).
-
Measure the initial velocity (V₀) for each substrate concentration.
Data Analysis Pipeline
The modern gold standard for determining kinetic parameters is non-linear regression analysis, as it provides the most accurate and statistically robust estimates[17][18][19]. Linearization methods like the Lineweaver-Burk plot are statistically biased and should be used only for visualization, not for parameter estimation.
Caption: Recommended data analysis pipeline for enzyme kinetics.
Procedure:
-
Plot the initial velocities (V₀) as a function of substrate concentration ([S]).
-
Use software such as GraphPad Prism, R, or Python libraries to fit the data directly to the Michaelis-Menten equation using a non-linear least-squares regression algorithm[18][20][21].
-
The software will output the best-fit values for Vₘₐₓ and Kₘ along with their standard errors.
Data Presentation
Kinetic parameters should be summarized clearly.
| Parameter | Value | Standard Error | Unit |
| Kₘ | e.g., 25.4 | ± 2.1 | µM |
| Vₘₐₓ | e.g., 150.2 | ± 5.8 | nmol/min/mg |
| k_cat_ | e.g., 10.5 | ± 0.4 | s⁻¹ |
| k_cat_/Kₘ | e.g., 0.41 | ± 0.05 | µM⁻¹s⁻¹ |
Note: k_cat_ (the turnover number) is calculated as Vₘₐₓ / [E], where [E] is the molar concentration of the enzyme. k_cat_/Kₘ represents the catalytic efficiency of the enzyme.
References
-
Biomodel. (n.d.). Nonlinear least squares regression applied to Michaelis & Menten kinetics. Retrieved from [Link]
-
Arias-Andres, M. (2020). Fitting the Michaelis-Menten Model. CRAN. Retrieved from [Link]
-
Bio-protocol. (2019). HPLC analysis of acyl-CoA fatty acids. Retrieved from [Link]
-
Ghosh, A. (2024). Robust Inference for Non-Linear Regression Models with Applications in Enzyme Kinetics. arXiv. Retrieved from [Link]
-
Reis, O. D., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Molecules. Retrieved from [Link]
-
LearnChemE. (2020). Nonlinear Regression to Determine Michaelis-Menten Kinetics Parameters Using Excel Solver. YouTube. Retrieved from [Link]
-
LearnChemE. (2020). Nonlinear Regression to Determine Michaelis-Menten Kinetics Parameters Using POLYMATH. YouTube. Retrieved from [Link]
-
Osumi, T., & Hashimoto, T. (1979). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. PubMed. Retrieved from [Link]
-
GERLI Lipidomics. (n.d.). Fatty acyl CoA analysis. Cyberlipid. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Enzyme Kinetics. Retrieved from [Link]
-
Morris, N. (2014). Enzyme Kinetics Practical - using a spectrophotometer to monitor NADH production. YouTube. Retrieved from [Link]
-
Hiltunen, J. K., et al. (2003). The biochemistry of peroxisomal β-oxidation in the yeast Saccharomyces cerevisiae. FEMS Microbiology Reviews. Retrieved from [Link]
-
Ying, W. (2006). Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Total ion chromatograms of HPLC-separated acyl-CoA standards. Retrieved from [Link]
-
Li, L. O., et al. (2010). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. NIH. Retrieved from [Link]
-
Snoep, J. L., et al. (2017). Kinetic modelling: an integrated approach to analyze enzyme activity assays. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Retrieved from [Link]
-
Reddy, J. K., & Mannaerts, G. P. (2000). Peroxisomal beta-oxidation enzymes. PubMed. Retrieved from [Link]
-
Diagnostiki Athinon. (n.d.). D-Bifunctional Protein Deficiency, Genetic Testing. Retrieved from [Link]
-
ResearchGate. (2003). The biochemistry of peroxisomal β-oxidation in the yeast Saccharomyces cerevisiae. Retrieved from [Link]
-
Osmundsen, H., et al. (1991). Metabolic aspects of peroxisomal beta-oxidation. PubMed. Retrieved from [Link]
-
Li, D., et al. (2021). Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency. Frontiers. Retrieved from [Link]
-
Wikipedia. (n.d.). D-bifunctional protein deficiency. Retrieved from [Link]
-
Mendelian. (n.d.). HSD17B4 gene related symptoms and diseases. Retrieved from [Link]
-
Metabolic Support UK. (n.d.). D-bifunctional Protein Deficiency. Retrieved from [Link]
-
Reddy, J. K. (2021). Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. MDPI. Retrieved from [Link]
-
Faergeman, N. J., & Knudsen, J. (2002). Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins. PubMed. Retrieved from [Link]
-
Woldegiorgis, G., et al. (1985). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Fatty acyl-CoA esters. Retrieved from [Link]
-
Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal. Retrieved from [Link]
Sources
- 1. D-Bifunctional Protein Deficiency, Genetic Testing - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]
- 2. metabolicsupportuk.org [metabolicsupportuk.org]
- 3. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HSD17B4 | MENDELIAN.CO [mendelian.co]
- 7. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]
- 8. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 9. faculty.buffalostate.edu [faculty.buffalostate.edu]
- 10. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 15. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nonlinear regression Michaelis & Menten [biomodel.uah.es]
- 18. Fitting the Michaelis-Menten Model [cran.r-project.org]
- 19. Robust Inference for Non-Linear Regression Models with Applications in Enzyme Kinetics [arxiv.org]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA in Solution
Welcome to the technical support center for (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical solutions for improving the stability of this complex molecule in experimental settings. As a polyunsaturated 3-hydroxy long-chain acyl-CoA, this molecule is susceptible to specific degradation pathways that can impact experimental outcomes. This document offers a combination of frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your samples and the reliability of your results.
Disclaimer: (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a specialized and relatively novel biochemical. As such, extensive stability data specific to this exact molecule is limited. The following recommendations are grounded in established principles for handling long-chain polyunsaturated fatty acyl-CoAs (PUFA-CoAs) and 3-hydroxy fatty acyl-CoAs, providing a robust framework for its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA degradation in solution?
A1: The degradation of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is primarily driven by two chemical processes targeting different parts of the molecule:
-
Lipid Peroxidation: The polyunsaturated fatty acyl chain, with its multiple double bonds, is highly susceptible to attack by free radicals. This initiates a chain reaction known as lipid peroxidation, which can lead to a variety of degradation products and compromise the structural integrity of the molecule. Factors that accelerate this process include exposure to atmospheric oxygen, the presence of transition metal ions (which can catalyze the formation of reactive oxygen species), and elevated temperatures.
-
Thioester Bond Hydrolysis: The thioester bond linking the fatty acid to the Coenzyme A moiety is liable to hydrolysis. This reaction is significantly influenced by the pH of the solution. Alkaline conditions (pH > 7.0) markedly promote the chemical hydrolysis of the thioester bond. While more stable in acidic conditions, very low pH (< 4.0) can also lead to hydrolysis.
Q2: What are the optimal storage conditions for both solid and stock solutions of this compound?
A2: Proper storage is paramount for maintaining the stability of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA.
-
Solid Form: For long-term stability, the compound should be stored as a lyophilized powder at -80°C. It is highly advisable to store it under a dry, inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture. Aliquoting the solid into single-use amounts is a best practice to avoid repeated warming and cooling cycles.
-
Stock Solutions: Stock solutions are best prepared fresh for each experiment. If short-term storage is unavoidable, prepare the stock solution in a suitable de-gassed buffer (see Q3), aliquot into single-use vials, snap-freeze in liquid nitrogen, and store at -80°C for no longer than a day. Avoid repeated freeze-thaw cycles.
Q3: What solvents or buffers are recommended for preparing stock solutions?
A3: The choice of solvent is critical and depends on the downstream application.
-
Aqueous Buffers: For most enzymatic assays, an aqueous buffer is necessary. A slightly acidic pH of 6.0 to 6.8 is recommended to ensure the stability of the thioester bond. The buffer should be de-gassed to remove dissolved oxygen.
-
Organic Co-solvents: Due to the long acyl chain, this molecule may have limited aqueous solubility. To prepare a more concentrated stock solution, a small percentage of an organic co-solvent like DMSO can be used, followed by dilution into your aqueous experimental buffer. However, you must first verify that the final concentration of the organic solvent is compatible with your experimental system (e.g., it does not inhibit your enzyme of interest).
Q4: Should I use antioxidants or other additives in my solutions?
A4: Yes, the use of antioxidants and chelating agents is highly recommended to mitigate degradation.
-
Antioxidants: To prevent lipid peroxidation, consider adding a synthetic antioxidant like butylated hydroxytoluene (BHT) or a natural antioxidant like vitamin E (tocopherol) to your solutions. The choice will depend on compatibility with your assay.
-
Chelating Agents: To sequester metal ions that can catalyze oxidation, include a chelating agent such as EDTA in your buffers.
Troubleshooting Guide
This section addresses common issues encountered during experiments with (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results in enzymatic assays. | 1. Degradation of stock/working solutions: The compound may be degrading between the time of preparation and use. 2. Inaccurate Pipetting: The amphipathic nature of the molecule can make accurate pipetting challenging. | 1. Prepare fresh working solutions immediately before each experiment and always keep them on ice. Consider adding an antioxidant like BHT to your assay buffer. 2. Use low-retention pipette tips and ensure your pipettes are properly calibrated. |
| Evidence of sample degradation (e.g., unexpected peaks in HPLC/MS). | 1. Oxidation: Exposure to atmospheric oxygen. 2. Hydrolysis: Suboptimal pH of the buffer. 3. Contamination: Presence of metal ions catalyzing degradation. | 1. Use de-gassed solvents and buffers. If possible, prepare solutions and perform experiments under an inert atmosphere (e.g., in a glove box). 2. Verify the pH of all your solutions, ensuring they are in the optimal range of 6.0-6.8. 3. Add a chelating agent like EDTA to your buffers to sequester metal ions. |
| Difficulty dissolving the compound. | 1. Poor aqueous solubility: The long, hydrophobic acyl chain limits solubility in purely aqueous solutions. | 1. Attempt to dissolve the compound in a small amount of an organic solvent like DMSO first, then dilute the stock into your aqueous buffer. Always confirm solvent compatibility with your downstream application. Gentle sonication in a water bath can also aid dissolution, but avoid excessive heating. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol details the steps for preparing a stock solution of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA with enhanced stability.
Materials:
-
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA (solid)
-
Anhydrous DMSO (if required for initial solubilization)
-
Aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.5)
-
EDTA
-
Butylated hydroxytoluene (BHT)
-
Inert gas (Argon or Nitrogen)
-
Low-retention microcentrifuge tubes and pipette tips
Procedure:
-
Prepare the Buffer:
-
Prepare your desired aqueous buffer (e.g., 50 mM potassium phosphate).
-
Adjust the pH to 6.5.
-
Add EDTA to a final concentration of 1 mM.
-
De-gas the buffer by sparging with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.
-
-
Weigh the Compound:
-
Allow the vial of solid (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a fume hood, weigh the required amount of the solid into a microcentrifuge tube.
-
-
Solubilization:
-
If using a co-solvent: Add a small, precise volume of anhydrous DMSO to the solid and vortex until fully dissolved.
-
For direct aqueous dissolution: Add the de-gassed, EDTA-containing buffer to the solid.
-
-
Dilution and Addition of Antioxidant:
-
If a DMSO stock was made, dilute it to the final desired concentration with the de-gassed buffer.
-
Add BHT from a concentrated stock in an appropriate solvent to a final concentration of 50-100 µM.
-
-
Final Steps:
-
Gently vortex the final solution.
-
Overlay the solution with argon or nitrogen gas before capping the tube.
-
Use the solution immediately. If very short-term storage is necessary, aliquot into single-use tubes, snap-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 2: Minimizing Degradation in an Enzymatic Assay
This protocol provides a workflow for setting up an enzymatic assay while minimizing the degradation of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA.
Workflow:
-
Prepare Assay Buffer: Prepare your assay buffer including any necessary co-factors, ensuring the pH is optimal for both enzyme activity and substrate stability (ideally between 6.0 and 7.0). Add 1 mM EDTA and 50-100 µM BHT to the buffer and de-gas it.
-
Prepare Substrate Working Solution: Immediately before starting the assay, prepare a working solution of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA from a freshly made stock solution (as per Protocol 1). Keep this solution on ice at all times.
-
Set up the Reaction:
-
In a reaction vessel (e.g., a microplate well or cuvette), add the assay buffer and any other reaction components except for the enzyme and the substrate.
-
Initiate the reaction by adding the enzyme, followed immediately by the (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA working solution.
-
-
Run the Assay: Proceed with your assay measurements immediately. For kinetic studies, ensure the time course is short enough to minimize the impact of any potential substrate degradation during the measurement period.
-
Controls: Run parallel control reactions, including a no-enzyme control, to assess any non-enzymatic degradation of the substrate under the assay conditions.
Visualizations
Degradation Pathways
Caption: Key degradation pathways for the subject molecule.
Recommended Experimental Workflow
Caption: Recommended workflow for handling the compound.
References
- BenchChem. (n.d.). Best practices for handling and storing synthetic 9-decenoyl-CoA.
- BenchChem. (n.d.). Preventing degradation of thioester bonds in acyl-CoA analysis.
- BenchChem. (n.d.). Technical Support Center: Preventing Degradation of Polyunsaturated Acyl-CoAs.
- Garg, S., Rizhsky, L., Jin, H., & Nikolau, B. J. (2016).
- Wanders, R. J. A., & Komen, J. (2012). Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria. Journal of Bioenergetics and Biomembranes, 44(5), 559–565.
- Chen, X., Li, J., & Kang, R. (2022). ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis.
- Faaborg, M. W., & Knudsen, J. (2002). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal, 362(Pt 1), 1–13.
- Sawai, M., Uchida, Y., Ohno, Y., Miyamoto, M., Nishioka, C., Itohara, S., Sassa, T., & Kihara, A. (2017). The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways. Journal of Biological Chemistry, 292(34), 14079–14090.
- Araseki, M., Yamamoto, K., & Miyashita, K. (2002). Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes. Bioscience, Biotechnology, and Biochemistry, 66(12), 2573-2577.
troubleshooting (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA synthesis and purification
This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis and purification of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA. The information is structured to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA and why is it significant?
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a specific 3-hydroxy fatty acyl-CoA. These molecules are crucial intermediates in fatty acid metabolism, including synthesis and degradation pathways.[1][2] Their accurate synthesis and purification are vital for studying enzyme kinetics, developing metabolic standards, and investigating their roles in various physiological and pathological processes.[3]
Q2: What are the main challenges in working with long-chain, unsaturated acyl-CoAs like this one?
The primary challenges include the molecule's susceptibility to oxidation due to its polyunsaturated nature, potential for hydrolysis of the thioester bond, and the difficulty in separating it from structurally similar lipids and reaction precursors. Careful handling and optimized purification protocols are essential.
Q3: What are the general storage recommendations for (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA?
For long-term stability, it is recommended to store the compound under inert gas (argon or nitrogen) at -80°C.[4] Lyophilized powders are generally more stable than solutions. If in solution, use a buffered aqueous solution at a slightly acidic to neutral pH and store in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide: Synthesis
This section addresses common problems encountered during the enzymatic or chemical synthesis of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA.
Issue 1: Low or No Product Formation
Potential Cause A: Inactive Enzyme or Reagents
-
Explanation: Enzymes like acyl-CoA synthetases or 3-hydroxyacyl-CoA dehydrogenases are essential for enzymatic synthesis and can lose activity due to improper storage or handling.[5][6] Chemical reagents can also degrade over time.
-
Solution:
- Verify the activity of your enzyme using a known, stable substrate.
- Ensure all chemical reagents are fresh and have been stored according to the manufacturer's instructions.
- For enzymatic reactions, confirm the presence of necessary cofactors like ATP and MgCl₂ for synthetases, and NADH or NADPH for reductases.
Potential Cause B: Substrate Instability or Precipitation
-
Explanation: The starting material, (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA, is a long-chain fatty acyl-CoA that can be poorly soluble in aqueous buffers, leading to low availability for the enzymatic reaction.[7] It is also prone to oxidation.
-
Solution:
- Prepare the substrate solution immediately before use.
- Consider the addition of a small amount of a carrier protein like fatty acid-free BSA to improve solubility.
- Ensure all buffers are degassed and prepared with high-purity water to minimize oxidative damage.
Potential Cause C: Suboptimal Reaction Conditions
-
Explanation: Enzyme activity is highly dependent on pH, temperature, and buffer composition. Deviations from the optimal conditions can significantly reduce yield.
-
Solution:
- Optimize the reaction pH, which is typically between 7.0 and 8.5 for many relevant enzymes.
- Perform a temperature optimization curve, starting from the enzyme's recommended temperature.
- Ensure the buffer system does not contain inhibitory compounds. For example, high concentrations of certain salts can inhibit enzyme activity.
Issue 2: Presence of Multiple Unidentified Peaks in HPLC Analysis
Potential Cause A: Side Reactions or Product Degradation
-
Explanation: The polyunsaturated acyl chain is susceptible to oxidation, leading to the formation of various oxidized byproducts. The thioester bond can also be hydrolyzed, resulting in free coenzyme A and the corresponding fatty acid.
-
Solution:
- Incorporate antioxidants like DTT or TCEP in your reaction and purification buffers.
- Maintain a low temperature (4°C) throughout the synthesis and purification process whenever possible.
- Work quickly to minimize the exposure of the product to air and aqueous environments.
Potential Cause B: Contaminated Reagents
-
Explanation: Contaminants in the starting materials or buffers can lead to the formation of unexpected adducts or byproducts.
-
Solution:
- Use high-purity reagents and solvents (e.g., HPLC-grade).
- Analyze each starting material individually by HPLC or mass spectrometry to confirm its purity before starting the synthesis.
Troubleshooting Guide: Purification
This section focuses on challenges that may arise during the purification of the synthesized product, typically using High-Performance Liquid Chromatography (HPLC).
Issue 1: Poor Peak Shape or Resolution in HPLC
Potential Cause A: Inappropriate Column or Mobile Phase
-
Explanation: The choice of HPLC column and mobile phase is critical for the separation of long-chain acyl-CoAs. A standard C18 column with an appropriate ion-pairing agent is often necessary.[8][9]
-
Solution:
- Use a C18 reversed-phase column with a suitable particle size (e.g., 3-5 µm) for good resolution.
- Employ a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate or ammonium acetate) and an organic solvent like acetonitrile or methanol.[9][10]
- The pH of the aqueous buffer should be carefully controlled, typically between 4.0 and 6.0, to ensure proper ionization of the phosphate groups on coenzyme A.
Potential Cause B: Sample Overload
-
Explanation: Injecting too much sample onto the HPLC column can lead to broad, asymmetric peaks and poor separation.
-
Solution:
- Perform a loading study to determine the optimal injection volume and concentration for your specific column.
- If high concentrations are necessary, consider using a semi-preparative column with a larger capacity.
Issue 2: Low Recovery of the Product After Purification
Potential Cause A: Adsorption to Surfaces
-
Explanation: Long-chain acyl-CoAs are amphipathic molecules that can adsorb to glass and plastic surfaces, leading to significant sample loss.
-
Solution:
- Use low-adsorption polypropylene tubes and pipette tips.
- Consider silanizing glassware to reduce non-specific binding.
- After elution from the HPLC, immediately proceed to the next step (e.g., lyophilization or analysis) to minimize contact time with collection tubes.
Potential Cause B: Degradation During Solvent Evaporation
-
Explanation: Prolonged exposure to heat or air during solvent evaporation (e.g., rotary evaporation or speed-vacuum) can lead to degradation of the purified product.
-
Solution:
- Lyophilization (freeze-drying) is the preferred method for removing solvents from the purified fractions.
- If using a speed-vacuum, ensure it is set to a low temperature.
Experimental Protocols and Data
Protocol 1: Enzymatic Synthesis of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
This protocol utilizes a 3-hydroxyacyl-CoA dehydrogenase (HACD) enzyme.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:
- 100 mM Potassium Phosphate Buffer (pH 7.4)
- 1 mM (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA
- 2 mM NADH
- 1-5 µg of purified 3-hydroxyacyl-CoA dehydrogenase
- Adjust the final volume to 100 µL with nuclease-free water.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Sample Preparation for HPLC: Transfer the supernatant to an HPLC vial for analysis and purification.
Protocol 2: HPLC Purification
-
HPLC System: A standard HPLC system with a UV detector and a fraction collector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
- A: 50 mM Potassium Phosphate, pH 5.3
- B: Acetonitrile
-
Gradient Elution:
- 0-5 min: 10% B
- 5-35 min: 10-90% B (linear gradient)
- 35-40 min: 90% B
- 40-45 min: 90-10% B (linear gradient)
- 45-50 min: 10% B
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at 260 nm (for the adenine ring of coenzyme A).
-
Fraction Collection: Collect peaks corresponding to the expected retention time of the product.
Data Presentation
Table 1: HPLC Retention Times of Key Compounds
| Compound | Expected Retention Time (min) |
| Coenzyme A (Free Thiol) | ~5-7 |
| (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA | ~25-28 |
| (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA | ~22-25 |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and mobile phase conditions.
Table 2: Mass Spectrometry Data for Product Verification
| Ion | Predicted m/z |
| [M-H]⁻ | 1096.38 |
| [M+H]⁺ | 1098.40 |
Note: These values are for the monoisotopic mass and should be confirmed with high-resolution mass spectrometry.
Visualizations
Caption: Workflow for the synthesis and purification of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA.
Caption: A logical approach to troubleshooting low product yield.
References
-
A New Method for the Preparation of Acyl-CoA Thioesters. J-Stage. Available from: [Link]
-
Very-long-chain 3-oxoacyl-CoA synthase. Wikipedia. Available from: [Link]
-
Fatty acyl CoA analysis. Cyberlipid. Available from: [Link]
-
A novel technique for the sensitive quantification of acyl CoA esters from plant tissues. Ovid. Available from: [Link]
-
Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. PubMed. Available from: [Link]
-
Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism. ResearchGate. Available from: [Link]
-
3-hydroxydocosanoyl-CoA. PubChem. Available from: [Link]
-
Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. PMC. Available from: [Link]
-
Synthesis of very long-chain fatty acyl-CoAs. Reactome. Available from: [Link]
-
Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. PubMed Central. Available from: [Link]
-
High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. PubMed Central. Available from: [Link]
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. Available from: [Link]
-
The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways. NIH. Available from: [Link]
-
Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts. PubMed. Available from: [Link]
-
A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. MDPI. Available from: [Link]
-
Acyl-CoA synthesis, lipid metabolism and lipotoxicity. PMC. Available from: [Link]
-
L-3-hydroxyacyl-CoA dehydrogenase. M-CSA. Available from: [Link]
-
(7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA. PubChem. Available from: [Link]
-
Acyl-CoA Metabolism and Partitioning. PMC. Available from: [Link]
-
(S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB') from fatty acid degradation operon of Ralstonia eutropha H16. PMC. Available from: [Link]
-
Studies on the Mechanism of Fatty Acid Synthesis. ResearchGate. Available from: [Link]
-
6.12: Fatty Acid Synthesis. Biology LibreTexts. Available from: [Link]
Sources
- 1. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA | C43H70N7O17P3S | CID 56927910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
Welcome to the technical support resource for the mass spectrometry analysis of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing analytical methods for this specific long-chain hydroxylated acyl-CoA. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful acquisition of high-quality data.
Introduction: The Analytical Challenge
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a docosanoid, a class of signaling molecules derived from 22-carbon polyunsaturated fatty acids.[1][2] Its structure, featuring a long C22 acyl chain with multiple double bonds, a hydroxyl group, and a large, polar Coenzyme A moiety, presents a significant analytical challenge. The amphipathic nature of acyl-CoAs can lead to poor ionization efficiency, aggregation in solution, and susceptibility to in-source fragmentation, all of which can compromise signal intensity and data quality.[3] This guide provides a systematic approach to overcoming these obstacles.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions encountered during the analysis of long-chain acyl-CoAs.
Q1: Which ionization mode, positive or negative ESI, is better for (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA?
A1: While negative electrospray ionization (ESI) can be suitable for acyl-CoA compounds, positive ion mode is often found to be more sensitive for long-chain acyl-CoAs.[4][5] The protonated molecule, [M+H]⁺, is readily formed and yields highly characteristic fragment ions in tandem mass spectrometry (MS/MS). We recommend starting with positive ESI and optimizing from there.
Q2: What are the characteristic fragment ions I should expect for my analyte in positive ion mode ESI-MS/MS?
A2: Acyl-CoAs exhibit a very predictable fragmentation pattern in positive ion mode. The most prominent and diagnostic fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate moiety, which corresponds to a neutral loss of 507 Da from the precursor ion.[3][4][6] Another key fragment ion is observed at an m/z of 428, representing the adenosine 3',5'-diphosphate portion of the CoA molecule.[7][8][9] For (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, you should look for transitions from your precursor [M+H]⁺ to a product ion corresponding to [M+H - 507]⁺.
Q3: Why is my signal intensity for (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA so low?
A3: Low signal intensity is a frequent issue with long-chain acyl-CoAs.[3] Several factors can contribute to this:
-
Inefficient Ionization: The large, nonpolar acyl chain can hinder efficient desolvation and ionization in the ESI source.
-
Ion Suppression: In complex biological samples, highly abundant and easily ionizable lipids like phospholipids can suppress the ionization of your target analyte.[3]
-
In-source Fragmentation: The molecule might be fragmenting within the ion source before it reaches the mass analyzer. This can be mitigated by optimizing source parameters like capillary temperature and voltages.[10][11][12]
-
Sample Degradation: Acyl-CoAs can be unstable in aqueous solutions, especially at alkaline or strongly acidic pH.[13][14]
Q4: How can I improve the chromatographic peak shape for my analyte?
A4: Poor peak shape, often manifesting as tailing, is common for amphipathic molecules. To improve this, consider the following:
-
Column Choice: A C18 or C8 reversed-phase column is a good starting point.[3]
-
Mobile Phase pH: Using a slightly alkaline mobile phase, for example by adding ammonium hydroxide, can improve the peak shape for longer-chain acyl-CoAs.[6] However, be mindful of the pH limitations of your column.
-
Organic Solvent: Acetonitrile is a common choice for the organic phase in the mobile phase.[6][13]
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| No or Very Weak Signal | 1. Inefficient ionization. 2. Severe ion suppression. 3. Instrument not properly calibrated. 4. Sample degradation. | 1. Optimize ESI Source Parameters: Systematically adjust spray voltage, capillary temperature, sheath gas, and auxiliary gas flow rates. Start with the values in Experimental Protocol 1 and adjust one parameter at a time.[15][16] 2. Improve Chromatography: Enhance separation from interfering matrix components. See Experimental Protocol 1 for a starting gradient. Consider sample cleanup using solid-phase extraction (SPE).[17][18] 3. Instrument Check: Ensure the mass spectrometer is calibrated according to the manufacturer's guidelines.[19] 4. Sample Handling: Keep samples on ice or at 4°C in the autosampler and store long-term at -80°C.[14] |
| Inconsistent Results / Poor Reproducibility | 1. Sample carryover. 2. Inconsistent sample preparation. 3. Unstable ESI spray. | 1. Injection System Wash: Flush the sample injection system with appropriate strong solvents between runs.[20] 2. Standardize Protocol: Use a consistent sample preparation method. The use of an internal standard (e.g., a stable isotope-labeled version of the analyte or a close structural analog) is highly recommended for accurate quantification.[15] 3. Check for Stable Spray: Visually inspect the ESI spray if possible. An unstable spray can lead to fluctuating signal intensity.[16] |
| High Background Noise / In-source Fragments | 1. Contaminated ion source. 2. ESI source parameters are too harsh. 3. Complex sample matrix. | 1. Clean Ion Source: Follow the manufacturer's protocol for cleaning the ion source components.[20] 2. Reduce In-source Fragmentation: Lower the capillary temperature and cone/nozzle voltage to reduce unintended fragmentation in the source.[10][11][12] 3. Sample Cleanup: Implement a sample cleanup step like SPE to remove interfering compounds.[17][18] |
Part 3: Experimental Protocols & Method Development
Experimental Protocol 1: LC-MS/MS Method Development for (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
This protocol provides a starting point for developing a robust LC-MS/MS method.
1. Sample Preparation (Lipid Extraction):
-
A modified Bligh-Dyer or Folch extraction is a common starting point for extracting lipids from biological samples.[17][18][21]
-
For cellular samples, protein precipitation with a cold solvent like methanol or acetonitrile containing an internal standard can be effective.[13][17]
-
After extraction, the lipid-containing organic phase is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis (e.g., 90:10 methanol:water).[19]
2. Liquid Chromatography (LC) Conditions:
| Parameter | Recommendation |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8[13] |
| Mobile Phase B | Acetonitrile[13] |
| Flow Rate | 0.2 mL/min[6][13] |
| Column Temperature | 32°C[13] |
| Injection Volume | 10 µL[6] |
| Gradient | 20% B to 100% B over 15 minutes, hold at 100% B for 7.5 minutes, then return to 20% B and equilibrate.[13] |
3. Mass Spectrometry (MS) Conditions (Positive ESI):
| Parameter | Starting Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Spray Voltage | 3.5 - 5.5 kV[6][15] |
| Capillary Temperature | 275 - 300 °C[6][15] |
| Sheath Gas Flow Rate | 30 - 45 (arbitrary units)[6][15] |
| Auxiliary Gas Flow Rate | 2 - 3 (arbitrary units)[6] |
| Collision Energy (for MS/MS) | 30 - 40 eV (to be optimized for the specific instrument)[6][15] |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
| SRM/MRM Transition | Precursor Ion [M+H]⁺ → Product Ion [M+H - 507]⁺ |
Method Optimization Workflow
The following diagram illustrates a systematic approach to optimizing your LC-MS/MS method.
Caption: Workflow for optimizing LC-MS/MS parameters.
Part 4: Understanding Fragmentation
A clear understanding of the fragmentation pattern of your analyte is crucial for confident identification and method development.
Predicted Fragmentation of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
In positive ion mode, collision-induced dissociation (CID) will primarily cleave the phosphoester bonds of the Coenzyme A moiety.
Caption: Predicted fragmentation of the target analyte in positive ESI.
The key fragmentation to monitor is the neutral loss of 507 Da, which is highly specific to the Coenzyme A structure.[4][9] The fragment at m/z 428 provides additional confirmation.[7][8] The hydroxyl group and the unsaturation in the fatty acyl chain may lead to other minor fragments, but the CoA-related fragments are the most reliable for identification and quantification.
By following the guidance in this technical support center, researchers can develop robust and sensitive mass spectrometry methods for the analysis of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, enabling deeper insights into its biological roles.
References
-
Straub, C., & Heinzle, E. (2013). Nontargeted Profiling of Coenzyme A Thioesters in Biological Samples by Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Bird, S. S., Marur, V. R., Spencer, M. E., & Greenberg, A. S. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. Available at: [Link]
-
Surma, O., & Klose, C. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Metabolites. Available at: [Link]
-
Bird, S. S., Marur, V. R., Spencer, M. E., & Greenberg, A. S. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. Available at: [Link]
-
Biocompare. (2022). Sample Prep for Lipidomic Mass Spec. Biocompare. Available at: [Link]
-
Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Johnson, J. V., & Lee, C. L. (1992). Analysis of long-chain fatty acyl coenzyme a thioesters by negative ion fast-atom bombardment mass spectrometry and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Bird, S. S., Marur, V. R., Spencer, M. E., & Greenberg, A. S. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PubMed. Available at: [Link]
-
Straub, C., & Heinzle, E. (2013). Nontargeted Profiling of Coenzyme A Thioesters in Biological Samples by Tandem Mass Spectrometry. ACS Publications. Available at: [Link]
-
Wikibooks. (n.d.). Structural Biochemistry/Lipids/Sample Preparation for Mass Spectrometry-Based Lipidomics Studies. Wikibooks. Available at: [Link]
-
Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Magnes, C., et al. (2008). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry. Available at: [Link]
-
Lagarde, M., et al. (2014). Liquid chromatography-tandem mass spectrometry analysis of eicosanoids and related compounds in cell models. Journal of Chromatography B. Available at: [Link]
-
Hricko, J., et al. (2019). Optimization of ESI Parameters for Comprehensive Lipid Analysis. FASEB Journal. Available at: [Link]
-
HSC Cores. (n.d.). Lipidomics SOP. BookStack. Available at: [Link]
-
Lu, Y., et al. (2010). Metabolomics-Lipidomics of Eicosanoids and Docosanoids Generated By Phagocytes. Methods in Molecular Biology. Available at: [Link]
-
Lipotype. (n.d.). Docosanoids. Lipotype. Available at: [Link]
-
Esch, P., et al. (2020). Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry. Mass Spectrometry Reviews. Available at: [Link]
-
Wolk, D. M., et al. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of Chromatography B. Available at: [Link]
-
ResearchGate. (n.d.). Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids... ResearchGate. Available at: [Link]
-
Gijon, M. A., & Murphy, R. C. (2006). Analysis of eicosanoids and related lipid mediators using mass spectrometry. Biochemical Society Transactions. Available at: [Link]
-
Haynes, C. A., et al. (2008). Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. Journal of Lipid Research. Available at: [Link]
-
Mauriala, T., et al. (2004). Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]
-
Li, J., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry. Available at: [Link]
-
Li, Y., et al. (2020). In-Depth Annotation Strategy of Saturated Hydroxy Fatty Acids Based on Their Chromatographic Retention Behaviors and MS Fragmentation Patterns. Analytical Chemistry. Available at: [Link]
-
Astarita, G., & Nicolaou, A. (2014). High-throughput and sensitive lipidomics analysis of eicosanoids and related polyunsaturated fatty acid metabolites. Prostaglandins & Other Lipid Mediators. Available at: [Link]
-
Shaik, J. S., et al. (2020). Chemical Labeling Assisted Detection and Identification of Short Chain Fatty Acid Esters of Hydroxy Fatty Acid in Rat Colon and Cecum Contents. Metabolites. Available at: [Link]
-
Hsu, F. F. (2017). FRagmentation Patterns of other Bioactive Lipid Metabolites. ResearchGate. Available at: [Link]
-
Fedorova, M., et al. (2021). File S1. MS2 fragmentation patterns for oxidatively truncated and full-length oxygenated lipids. bioRxiv. Available at: [Link]
-
Coras, R., et al. (2017). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites. Available at: [Link]
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]
-
Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Biotage. Available at: [Link]
-
Weidner, J., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Kim, H. Y., & Salem, N. Jr. (1990). Structural analysis of hydroxy fatty acids by thermospray liquid chromatography/tandem mass spectrometry. Analytical Chemistry. Available at: [Link]
Sources
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. lipotype.com [lipotype.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
- 17. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 19. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 20. zefsci.com [zefsci.com]
- 21. biocompare.com [biocompare.com]
Technical Support Center: Quantification of Long-Chain Acyl-CoAs from Tissues
Welcome to the technical support center for the quantification of long-chain acyl-CoAs (LC-CoAs) from tissue samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of LC-CoA analysis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and ensure the generation of high-quality, reproducible data.
Introduction: The Challenge of Measuring Long-Chain Acyl-CoAs
Long-chain acyl-CoAs are pivotal intermediates in fatty acid metabolism, serving as substrates for beta-oxidation and the synthesis of complex lipids.[1][2][3] Their accurate quantification in tissues is crucial for understanding metabolic regulation in health and disease. However, researchers often face significant hurdles due to the low abundance, inherent instability, and amphipathic nature of these molecules.[4][5][6] This guide provides practical solutions to these challenges, grounded in established scientific principles and field-proven methodologies.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the quantification of long-chain acyl-CoAs, offering potential causes and actionable solutions.
Issue 1: Low or No Recovery of Long-Chain Acyl-CoAs
Symptom: You observe very low or no signal for your target LC-CoAs in your LC-MS/MS analysis.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Tissue Homogenization | Incomplete disruption of tissue architecture prevents the release of intracellular LC-CoAs into the extraction solvent. | Ensure the tissue is thoroughly pulverized to a fine powder, preferably under liquid nitrogen, before homogenization. Use a high-speed homogenizer and ensure the sample is kept on ice throughout the process to minimize enzymatic activity.[7] |
| Suboptimal Extraction Solvent | The choice of extraction solvent is critical for efficiently solubilizing amphipathic LC-CoAs while simultaneously precipitating proteins. | A commonly used and effective extraction mixture is a combination of acetonitrile, isopropanol, and an acidic aqueous buffer (e.g., potassium phosphate, pH 4.9).[1][8] The organic solvents disrupt cell membranes and precipitate proteins, while the acidic buffer helps to stabilize the LC-CoAs.[8] |
| Enzymatic Degradation | Acyl-CoA thioesterases present in tissue homogenates can rapidly hydrolyze LC-CoAs. | Rapidly freeze-clamp tissues immediately upon collection to halt enzymatic activity.[9] Maintain low temperatures (on ice or at 4°C) throughout the entire extraction procedure.[1][10] The use of an acidic extraction buffer also helps to inhibit enzyme activity.[10] |
| Chemical Instability (Hydrolysis) | The thioester bond of LC-CoAs is susceptible to hydrolysis, especially at neutral or alkaline pH.[11] | All buffers and solutions used during sample preparation should be maintained at an acidic pH (ideally around 4.0-6.0).[8][10] Avoid high temperatures and prolonged exposure to aqueous environments.[5] |
| Adsorption to Surfaces | LC-CoAs can adsorb to the surfaces of plasticware, leading to significant sample loss. | Use low-binding microcentrifuge tubes and pipette tips.[10] Glassware can also be a suitable alternative.[8] |
| Inefficient Solid-Phase Extraction (SPE) | If using SPE for sample cleanup, incomplete binding or elution of LC-CoAs will result in low recovery. | Optimize the SPE protocol, including the choice of sorbent, wash steps, and elution solvent. Weak anion exchange or reversed-phase cartridges are commonly used.[12] Ensure the pH of the loading and wash solutions is appropriate for retaining the negatively charged LC-CoAs. |
Issue 2: High Variability Between Replicates
Symptom: You observe poor precision in your measurements, with high coefficients of variation (%CV) between technical or biological replicates.
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Sample Handling | Minor variations in the timing or temperature of sample processing steps can lead to differential degradation of LC-CoAs. | Standardize your workflow meticulously. Ensure all samples are processed for the same duration and at the same temperature. Process samples in small batches to minimize the time any single sample spends outside of a frozen or ice-cold state. |
| Incomplete Protein Precipitation | Residual proteins in the final extract can interfere with LC-MS/MS analysis and cause ion suppression. | Ensure thorough mixing and sufficient incubation time after adding the organic solvent to precipitate proteins. Centrifuge at a high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins effectively.[1] |
| Matrix Effects in LC-MS/MS | Co-eluting compounds from the tissue matrix can enhance or suppress the ionization of your target LC-CoAs, leading to variability. | Incorporate a suitable internal standard (IS) for each analyte if possible. A stable isotope-labeled version of the target LC-CoA is ideal. If not available, an odd-chain length LC-CoA (e.g., C17:0-CoA) can be used.[1][7] The IS should be added at the very beginning of the extraction process to account for variability in all subsequent steps. |
| Sample Evaporation and Reconstitution Issues | If your protocol involves drying down the extract, inconsistent drying or incomplete reconstitution can introduce variability. | Dry samples under a gentle stream of nitrogen at a low temperature. Ensure the dried pellet is fully redissolved in the reconstitution solvent by vortexing and/or sonicating.[7] The choice of reconstitution solvent is also critical for stability.[5] |
Issue 3: Poor Chromatographic Peak Shape
Symptom: Your LC-CoA peaks are broad, tailing, or splitting, which can compromise quantification.
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Mobile Phase Composition | The pH and ionic strength of the mobile phase can significantly impact the peak shape of LC-CoAs. | For reversed-phase chromatography, using a mobile phase with a slightly acidic pH (e.g., containing formic acid or ammonium acetate) can improve peak shape.[13] Some methods utilize a high pH mobile phase with ammonium hydroxide, which can also yield good results.[2] |
| Poor Retention on the Column | Long-chain acyl-CoAs are highly hydrophobic and should be well-retained on a C18 or C8 column. Poor retention can lead to broad peaks. | Ensure your initial mobile phase conditions have a high enough aqueous component to promote retention. Check for column degradation or contamination. |
| Secondary Interactions with the Stationary Phase | The phosphate groups on the CoA moiety can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. | Use a column with end-capping to minimize silanol interactions. Operating at a slightly acidic pH can also help to suppress these interactions. |
| Sample Overload | Injecting too much sample onto the column can lead to peak distortion. | Dilute your sample or reduce the injection volume. |
| Inappropriate Reconstitution Solvent | If the reconstitution solvent is much stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion. | Reconstitute your sample in a solvent that is as close as possible in composition to the initial mobile phase. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to store tissue samples for long-chain acyl-CoA analysis?
For long-term stability, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[7][10] This rapidly halts all enzymatic activity and preserves the integrity of the LC-CoAs. Avoid repeated freeze-thaw cycles.
Q2: What type of internal standard should I use?
The gold standard is a stable isotope-labeled internal standard for each long-chain acyl-CoA you are quantifying. However, these can be expensive and not always commercially available. A practical and widely accepted alternative is to use an odd-chain length acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), which is not naturally abundant in most biological systems.[1][7] The internal standard should be added at the very beginning of the sample preparation process to account for any losses during extraction and analysis.
Q3: How can I improve the separation of different long-chain acyl-CoA species?
Good chromatographic separation is key for accurate quantification. Here are some tips:
-
Column Choice: A C18 reversed-phase column is the most common choice and provides good separation based on the length and degree of unsaturation of the acyl chain.[8][9]
-
Gradient Optimization: A shallow gradient of increasing organic solvent (e.g., acetonitrile or methanol) is necessary to resolve species with similar chain lengths and degrees of saturation.[14]
-
Mobile Phase Additives: The addition of a small amount of acid (e.g., formic acid) or a buffer (e.g., ammonium acetate) to the mobile phase can improve peak shape and resolution.[13]
Q4: What are the optimal LC-MS/MS parameters for detecting long-chain acyl-CoAs?
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.[1][2][7]
-
Detection Method: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the method of choice for targeted quantification due to its high sensitivity and specificity.[3]
-
Characteristic Transitions: Long-chain acyl-CoAs exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the fragmentation of the phosphopantetheine moiety.[2][5] Therefore, a common MRM transition is from the protonated molecular ion [M+H]+ to a product ion corresponding to the acyl chain. A neutral loss scan for 507 can also be used for untargeted screening.[13]
Part 3: Experimental Protocols and Visualizations
Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is a synthesis of commonly used methods and should be optimized for your specific tissue type and experimental goals.
Materials:
-
Frozen tissue sample (~20-50 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Internal standard solution (e.g., C17:0-CoA in a suitable solvent)
-
Extraction Buffer: 100 mM potassium phosphate (KH2PO4), pH 4.9, pre-chilled to 4°C[8]
-
Organic Solvent Mixture: Acetonitrile:Isopropanol (3:1, v/v), pre-chilled to -20°C[11]
-
Low-binding microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Tissue Pulverization: Place the frozen tissue sample in a pre-chilled mortar. Add liquid nitrogen and grind the tissue to a fine powder using the pestle.
-
Homogenization: Transfer the powdered tissue to a pre-chilled low-binding microcentrifuge tube. Add the internal standard solution.
-
Add 500 µL of cold Extraction Buffer and 500 µL of the cold Organic Solvent Mixture.[7]
-
Homogenize the sample on ice using a high-speed homogenizer until a uniform suspension is achieved.
-
Protein Precipitation: Vortex the homogenate vigorously for 2 minutes.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[7]
-
Supernatant Collection: Carefully collect the supernatant, which contains the LC-CoAs, and transfer it to a new low-binding tube.
-
Sample Storage: The extract can be directly analyzed or stored at -80°C. For long-term storage, it is recommended to dry the extract under a stream of nitrogen and store the pellet at -80°C.[15] Reconstitute in a suitable solvent prior to analysis.
Diagrams
Caption: Experimental workflow for long-chain acyl-CoA quantification.
Caption: Instability pathways of long-chain acyl-CoAs.
References
-
Ferdinandusse, S., Denis, S., Mooyer, P. A., et al. (2004). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Available at:[Link]
-
Magnes, C., Suppan, M., Pieber, T. R., & Sinner, F. M. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(10), 1985-1991. Available at:[Link]
-
Mauriala, T., Herzig, K. H., Heinonen, M., Idziak, J., & Auriola, S. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 77(9), 2889-2894. Available at:[Link]
-
Minkler, P. E., Ingalls, S. T., & Hoppel, C. L. (2008). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue. Analytical Biochemistry, 376(2), 275-276. Available at:[Link]
-
Mauriala, T., Herzig, K. H., Heinonen, M., Idziak, J., & Auriola, S. (2004). Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 808(2), 263-268. Available at:[Link]
-
Rosendal, J., & Knudsen, J. (1992). A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat. Analytical Biochemistry, 207(1), 63-67. Available at:[Link]
-
Magnes, C., Suppan, M., Pieber, T. R., & Sinner, F. M. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 77(9), 2889-2894. Available at:[Link]
-
Woldegiorgis, G., Spennetta, T., Corkey, B. E., Williamson, J. R., & Shrago, E. (1985). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 150(1), 8-12. Available at:[Link]
-
Chen, L., Weng, Q., Lin, Y., Lu, X., Zhong, Z., Xiong, J., & Wang, X. (2017). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 89(12), 6546-6554. Available at:[Link]
-
Minkler, P. E., Ingalls, S. T., & Hoppel, C. L. (2008). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. ResearchGate.Available at:[Link]
-
Chen, L., Weng, Q., Lin, Y., Lu, X., Zhong, Z., Xiong, J., & Wang, X. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central.Available at:[Link]
-
Sim, J., Kuda, O., & Prentki, M. (2017). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Cell Reports, 20(4), 997-1007. Available at:[Link]
-
Bas-Concepcion, J., & Evans, C. R. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 9(7), 139. Available at:[Link]
-
Kuntze, T., Fuhrmann, J., & Richling, E. (2019). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry, 411(20), 5129-5141. Available at:[Link]
-
Chen, L., Weng, Q., Lin, Y., Lu, X., Zhong, Z., Xiong, J., & Wang, X. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Omni International.Available at:[Link]
-
Corbet, C., & Feron, O. (2020). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 10(5), 193. Available at:[Link]
-
Minkler, P. E., Stoll, M. S., Ingalls, S. T., Kerner, J., & Hoppel, C. L. (2012). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: Acyl-CoA profiles in short-chain fatty acid oxidation defects. ResearchGate.Available at:[Link]
-
Snyder, N. W., Basu, S. S., & Blair, I. A. (2015). Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. Molecular & Cellular Proteomics, 14(4), 894-904. Available at:[Link]
-
Minkler, P. E., Stoll, M. S., Ingalls, S. T., Kerner, J., & Hoppel, C. L. (2012). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry. Analytical Biochemistry, 430(1), 1-8. Available at:[Link]
-
van Rijt, W. J., van der Klis, F. E., & de Sain-van der Velden, M. G. (2006). Pitfalls of neonatal screening for very-long-chain acyl-CoA dehydrogenase deficiency using tandem mass spectrometry. ResearchGate.Available at:[Link]
-
BioAssay Systems. (n.d.). Fatty Acyl-CoA Assay Kit. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omni.laurentian.ca [omni.laurentian.ca]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Strategies for (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA Analysis
A Guide to Overcoming Matrix Effects in LC-MS/MS Quantification
Welcome to the technical support guide for the analysis of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA. This document, designed for researchers and drug development professionals, provides expert-driven solutions and in-depth protocols to address the significant challenge of matrix effects in complex biological samples.
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs).[1][2][3] Its accurate quantification is essential for understanding metabolic regulation and diseases associated with peroxisomal disorders.[1] However, like many long-chain acyl-CoAs, its analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently hampered by matrix effects, leading to poor accuracy and reproducibility.[4][5][6]
This guide will equip you with the knowledge to diagnose, troubleshoot, and ultimately overcome these analytical hurdles.
Section 1: The Challenge of Matrix Effects in Acyl-CoA Analysis
Matrix effects are a phenomenon where components in a biological sample, co-extracted with the analyte, interfere with the ionization process in the mass spectrometer's source.[5][6] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[5][7] Long-chain acyl-CoAs are particularly susceptible due to their amphipathic nature, which makes them prone to co-extracting with other lipids, such as highly abundant phospholipids, a major cause of ion suppression.[7][8][9]
The primary mechanism of ion suppression in electrospray ionization (ESI) involves competition for ionization between the analyte and co-eluting matrix components within the ESI droplet.[7][8][9] This competition reduces the efficiency with which analyte ions are formed and transferred into the gas phase, resulting in a decreased signal.
Figure 1. Mechanism of Ion Suppression in the ESI Source.
Section 2: Troubleshooting Guide & FAQs
This section addresses common questions encountered during the analysis of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA.
Q1: How can I definitively determine if my analysis is affected by matrix effects?
Answer: The most reliable method is a post-extraction spike experiment . This involves comparing the signal response of an analyte spiked into an extracted blank matrix (e.g., plasma from which acyl-CoAs have been removed) with the response of the same amount of analyte in a clean solvent. A significant difference in signal indicates the presence of matrix effects.
-
Matrix Effect (%) = (Peak Area in Post-Extracted Spike / Peak Area in Clean Solvent) x 100
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. Values between 85% and 115% are often considered acceptable, but this can vary by assay requirements.
Q2: What is the most effective sample preparation strategy to minimize matrix interferences?
Answer: While simple methods like protein precipitation (PPT) are fast, they are often insufficient for removing interfering phospholipids and salts.[7] Solid-Phase Extraction (SPE) is the recommended technique for providing the cleanest extracts for acyl-CoA analysis.[10]
| Technique | Pros | Cons | Matrix Effect Mitigation |
| Protein Precipitation (PPT) | Simple, fast, inexpensive. | Does not effectively remove phospholipids or salts.[7] | Low |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT. | Can be labor-intensive, may have emulsion issues. | Moderate |
| Solid-Phase Extraction (SPE) | Highly selective, excellent for removing interferences.[10] | Requires method development, higher cost per sample. | High |
For (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, a reversed-phase (e.g., C18) or a mixed-mode SPE cartridge is recommended to effectively separate the analyte from both polar and non-polar interferences.
Q3: My signal is still suppressed after sample cleanup. How can I use chromatography to further reduce matrix effects?
Answer: Chromatographic separation is a powerful tool to resolve your analyte from co-eluting matrix components.[11][12] If matrix effects persist, consider the following:
-
Optimize the Gradient: A slower, shallower gradient can improve the resolution between the analyte and interfering compounds.
-
Change Column Chemistry: If using a standard C18 column, explore alternative chemistries. A column with a different stationary phase may provide a unique selectivity that separates the analyte from the specific matrix components causing suppression.
-
Use a Guard Column: A guard column protects your analytical column from strongly retained matrix components that can build up over time and affect performance.[4]
Q4: Which type of internal standard is best for correcting matrix effects for this analyte?
Answer: The gold standard for quantification and correction of matrix effects is a stable isotope-labeled (SIL) internal standard .[13][14] A SIL-IS of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is ideal because it has the same chemical properties and chromatographic retention time as the analyte.
Therefore, it experiences the exact same degree of ion suppression or enhancement.[13][15] When you use the ratio of the analyte's peak area to the SIL-IS's peak area for quantification, the variability introduced by the matrix effect is effectively normalized, leading to highly accurate and precise results.[11][16] If a specific SIL-IS is unavailable, an odd-chain or deuterated long-chain acyl-CoA can be a suitable alternative.[4]
Section 3: Detailed Experimental Protocols
Here we provide step-by-step workflows for critical procedures. Note: Always optimize these protocols for your specific matrix and instrumentation.
Protocol 1: Recommended Solid-Phase Extraction (SPE) Workflow
This protocol is a general guideline for using a reversed-phase (C18) SPE cartridge.
-
Sample Preparation: Homogenize frozen tissue powder (50-100 mg) in an ice-cold extraction buffer (e.g., 2-propanol and aqueous potassium phosphate buffer).[17] Add your SIL internal standard at this stage.
-
Centrifugation: Centrifuge the homogenate to pellet proteins and cellular debris. Collect the supernatant containing the acyl-CoAs.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by equilibration buffer (e.g., water or a weak buffer).
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Wash Step: Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences like salts.
-
Elution: Elute the acyl-CoAs with a stronger organic solvent (e.g., acetonitrile or methanol, potentially with a small amount of ammonium hydroxide to improve recovery).
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial LC mobile phase.[18]
Figure 2. Solid-Phase Extraction (SPE) Workflow for Acyl-CoA Cleanup.
Section 4: Final Checklist & Best Practices
-
Metabolic Quenching: Always start with rapid quenching of tissues (e.g., freeze-clamping in liquid nitrogen) to halt enzymatic activity and preserve the true acyl-CoA profile.[19]
-
Method Validation: Validate your method according to regulatory guidelines, including assessments of specificity, linearity, accuracy, precision, and matrix effect.
-
System Suitability: Before each analytical run, inject a standard to ensure the LC-MS/MS system is performing optimally.
-
Regular Maintenance: Repeated injections of biological extracts can contaminate the column and MS source.[4] Perform regular cleaning and maintenance to ensure consistent performance.
By systematically addressing sample preparation, chromatography, and data normalization with an appropriate internal standard, you can develop a robust and reliable method for the accurate quantification of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, advancing your research in metabolic diseases.
References
- Burla, B., Arita, M., Arita, M., Bendt, A. K., Cazenave-Gassiot, A., Dennis, E. A., Ekroos, K., Han, X., Ikeda, K., Liebisch, G., Lin, M. K., Loh, T. P., Meikle, P. J., Orešič, M., Quehenberger, O., Shevchenko, A., Torta, F., Wenk, M. R., & Wolf, C. (2018). MS-based lipidomics of human blood plasma: a community-initiated position paper to develop accepted guidelines. Journal of lipid research, 59(10), 2001–2017.
- Jaber, M. A., de Falco, B., Abdelrazig, S., Ortori, C. A., Barrett, D. A., & Kim, D. H. (2021). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 13(2), 177-187.
-
UCLA Metabolomics Center. (n.d.). Sample preparation for Acyl-CoA analysis. Retrieved from [Link]
- Osmundsen, H., & Bremer, J. (1977). Intermediates of peroxisomal beta-oxidation. A study of the fatty acyl-CoA esters which accumulate during peroxisomal beta-oxidation of [U-14C]hexadecanoate. Biochemical Journal, 164(3), 621–633.
- Tfaili, S., et al. (2019). A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. Analytical and Bioanalytical Chemistry, 408(7), 1891-1903.
- Tfaili, S., et al. (2016). A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. Analytical and Bioanalytical Chemistry, 408(7), 1891-1903.
- Jaber, M. A., et al. (2021). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 13(2), 177-187.
-
Liebisch, G., et al. (2013). Lipid Species Quantification. Lipidomic Standards Initiative. Retrieved from [Link]
- Han, X., & Gross, R. W. (2005). Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. Trends in Analytical Chemistry, 24(5), 467-478.
- LCGC International. (2018). New Frontiers for Mass Spectrometry in Lipidomics, Part II.
-
Cyberlipid. (n.d.). Fatty acyl CoA analysis. Retrieved from [Link]
- Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal β-oxidation, PPARα, and steatohepatitis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 281(4), G843-G848.
- Ulmer, C. Z., et al. (2022). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. Metabolites, 12(2), 143.
- Houten, S. M., et al. (2012). Peroxisomal β-oxidation—A metabolic pathway with multiple functions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 205-215.
-
LibreTexts. (2025). 17.2: Oxidation of Fatty Acids. Retrieved from [Link]
- Tahri-Joutey, M., et al. (2021). Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. International Journal of Molecular Sciences, 22(21), 11993.
- Abe, Y., et al. (2014). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs.
- Grotz, D., et al. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 9(12), 300.
- Cappiello, A., et al. (2008). Overcoming matrix effects in liquid chromatography-mass spectrometry. Analytical Chemistry, 80(23), 9343–9348.
- Jafari, F., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(20), 6049-6063.
- Gaffney, D. O., et al. (2020). Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. Open Biology, 10(9), 200187.
- Gaffney, D. O., et al. (2020). Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. Open Biology, 10(9), 200187.
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lipidomicstandards.org [lipidomicstandards.org]
- 15. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. iris.unina.it [iris.unina.it]
- 17. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 18. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
preventing degradation of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA during sample preparation
Welcome to the technical support guide for ensuring the integrity of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA during sample preparation. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to prevent the degradation of this critical analyte.
Understanding the Molecule: Why Stability is a Challenge
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a long-chain polyunsaturated fatty acyl-CoA. Its structure presents two primary points of vulnerability:
-
The Polyunsaturated Acyl Chain: The multiple double bonds in the docosatetraenoyl chain make it highly susceptible to oxidation.[1][2] This process, often initiated by free radicals, can lead to the formation of hydroperoxides and secondary products, compromising the structural integrity and analytical accuracy of the molecule.[1]
-
The Thioester Bond: The high-energy thioester bond linking the fatty acid to Coenzyme A (CoA) is prone to both chemical and enzymatic hydrolysis.[3][4] This cleavage results in a free fatty acid and Coenzyme A, leading to a direct loss of the target analyte.
Understanding these vulnerabilities is the first step toward designing a robust sample preparation workflow.
Core Principles for Preventing Degradation
A successful sample preparation strategy for this sensitive molecule is built on three pillars: immediate enzymatic inactivation, minimization of chemical hydrolysis, and prevention of oxidative damage.
| Degradation Factor | Core Principle | Primary Action |
| Enzymatic Activity | Rapid Inactivation | Immediate flash-freezing and homogenization in an acidic, ice-cold buffer.[3][5] |
| Chemical Hydrolysis | pH and Temperature Control | Maintain a slightly acidic pH (4.0-6.8) and keep samples on ice (4°C) at all times.[3] |
| Oxidation | Limit Exposure & Use Antioxidants | Work in an oxygen-limited environment where possible and supplement buffers with antioxidants.[2][5][6] |
Recommended Sample Preparation Workflow
This workflow is designed to mitigate the primary causes of degradation at each step.
Caption: A generalized workflow for minimizing degradation during sample preparation.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA in a question-and-answer format.
Q1: My analyte recovery is consistently low. What are the most likely causes?
A1: Low recovery is a multifaceted problem often stemming from degradation during the initial sample handling steps.
-
Potential Cause 1: Enzymatic Degradation. Your sample likely contains active acyl-CoA thioesterases that hydrolyze the thioester bond.[3][7][8]
-
Solution: Ensure that you are immediately flash-freezing your tissue or cell samples in liquid nitrogen upon collection.[5] The subsequent homogenization must be performed in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit thioesterase activity.[3] Work swiftly and maintain a temperature of 4°C or lower throughout.
-
-
Potential Cause 2: Chemical Hydrolysis. The thioester bond is unstable at alkaline pH.
-
Solution: Verify the pH of all your buffers and solutions. The optimal pH range for acyl-CoA stability is between 4.0 and 6.8.[3] Avoid any steps where the sample might be exposed to a pH above 7.0.
-
-
Potential Cause 3: Oxidative Damage. The polyunsaturated nature of the fatty acid chain makes it a prime target for oxidation.
-
Solution: Add antioxidants to your homogenization and extraction buffers. Common choices include Butylated Hydroxytoluene (BHT) or Triphenylphosphine (TPP).[6] If possible, perform extraction steps under an inert gas like nitrogen or argon to minimize oxygen exposure.
-
Q2: I'm observing unexpected peaks in my LC-MS analysis. Could these be degradation products?
A2: Yes, the appearance of unexpected but related peaks is a strong indicator of degradation.
-
Potential Degradation Product 1: Free (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoic acid. This would result from the hydrolysis of the thioester bond.
-
Troubleshooting: To confirm this, you can analyze a standard of the corresponding free fatty acid if available. The presence of this peak strongly suggests that either enzymatic or chemical hydrolysis is occurring. Review your pH control and enzyme inactivation procedures as described in Q1.
-
-
Potential Degradation Product 2: Oxidized versions of the analyte. These will appear as peaks with a mass increase corresponding to the addition of one or more oxygen atoms (e.g., +16 Da, +32 Da).
Q3: My sample-to-sample variability is very high. How can I improve reproducibility?
A3: High variability often points to inconsistent sample handling and processing times.
-
Solution 1: Standardize Workflow Times. Every step, from tissue excision to the final extraction, should be timed and standardized across all samples. Delays, especially before the enzyme inactivation step, can lead to significant and variable degradation.
-
Solution 2: Use an Internal Standard. The use of a structurally similar, stable isotope-labeled internal standard is highly recommended.[5] This standard should be added as early as possible in the workflow (ideally to the homogenization buffer) to account for analyte loss during the entire preparation process.
-
Solution 3: Avoid Freeze-Thaw Cycles. Repeatedly freezing and thawing your samples or extracts can accelerate degradation.[10] Prepare single-use aliquots of your final extracts to avoid this issue.[11]
Frequently Asked Questions (FAQs)
What is the best way to store my samples long-term?
For long-term stability, samples should be stored as dry pellets at -80°C.[3][12] If storing as a solution is unavoidable, use a slightly acidic buffer (pH 4.0-6.0) and store in single-use aliquots at -80°C.[3]
What solvent should I use to reconstitute my final, dried extract for LC-MS analysis?
Methanol has been shown to provide better stability for acyl-CoAs compared to purely aqueous solutions.[13] A solution of 50% methanol in a slightly acidic buffer (e.g., 50 mM ammonium acetate, pH 4.0-6.8) is also a good option.[12][13] It is critical to analyze samples as quickly as possible after reconstitution, as some degradation can still occur even at 4°C in an autosampler.[3][12]
Can I use heat to inactivate enzymes?
While heat treatment can inactivate some enzymes, it is not recommended for this analyte.[5] The high temperatures can accelerate the chemical hydrolysis of the thioester bond and promote oxidation of the polyunsaturated chain, leading to more degradation than it prevents.
What are the key degradation pathways I should be aware of?
The two primary degradation pathways are hydrolysis and oxidation.
Sources
- 1. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing for 3-Hydroxy Fatty Acyl-CoAs in HPLC
As a Senior Application Scientist, I've frequently encountered the analytical challenges associated with long-chain acyl-Coenzyme A esters. Their amphipathic nature, coupled with a highly polar, ionizable phosphodiester group, makes them particularly susceptible to chromatographic issues like peak tailing. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive, experience-driven resource to diagnose and resolve these issues effectively.
We will move beyond simple checklists to explore the underlying chemical principles causing poor peak shape. Understanding the "why" behind a problem is the most critical step toward a robust and reliable solution.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding peak tailing of 3-hydroxy fatty acyl-CoAs.
Q1: Why are my 3-hydroxy fatty acyl-CoA peaks tailing so severely?
Peak tailing for these molecules is almost always due to unwanted secondary interactions between the analyte and the stationary phase.[1] The primary culprits are the negatively charged phosphate group and the polar 3-hydroxy group on your analyte. These groups can interact strongly with:
-
Residual Silanol Groups: Free silanol (Si-OH) groups on the surface of silica-based columns are acidic and can form strong ionic or hydrogen bonds with your analyte, delaying its elution from these active sites and causing a "tail".[2][3]
-
Trace Metal Contamination: Trace metals like iron or aluminum within the silica matrix of the column can act as Lewis acids, chelating with the phosphate group of the acyl-CoA.[4] This strong interaction is a significant cause of severe tailing.[5][6]
Q2: What is the fastest way to improve my peak shape?
The most immediate improvement often comes from adjusting the mobile phase pH . Lowering the pH to between 2.5 and 3.0 with an acid like formic acid or phosphoric acid will protonate the surface silanol groups, effectively neutralizing them and minimizing their ability to interact with your analyte.[1][7][8] This is a fundamental first step in troubleshooting.
Q3: I've lowered the pH, but the tailing persists. Is my column the problem?
It's highly likely. If pH adjustment doesn't solve the issue, the problem may be more deeply rooted in the column chemistry or condition.
-
Column Chemistry: Older columns, particularly "Type A" silica columns, have a higher concentration of acidic, metal-contaminated silanol groups.[8][9] Switching to a modern, high-purity "Type B" silica column or one with advanced end-capping can dramatically improve peak shape.[1][10]
-
Column Contamination: The column may be contaminated with metal ions from your sample or system. A dedicated column cleaning or passivation protocol may be necessary.
-
Column Void: A physical depression or "void" at the column inlet can cause peak distortion.[7][11] This is often accompanied by a loss of efficiency and peak splitting.
Q4: What is an ion-pairing reagent and will it help?
An ion-pairing reagent is a mobile phase additive that contains a hydrophobic tail and an ionic head. For an anionic analyte like an acyl-CoA, a cationic ion-pairing reagent (e.g., tributylamine, dibutylammonium acetate) is added to the mobile phase.[12][13] The reagent forms a neutral complex with the acyl-CoA, which masks the negative charge of the phosphate group. This neutralized complex has a more uniform interaction with the reversed-phase stationary phase, leading to sharper, more symmetrical peaks.[14] This is a powerful technique for these types of molecules.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing. We will explore both chemical and physical sources of the problem.
Part 1: The Chemistry of Tailing – Analyte, Mobile Phase & Stationary Phase
The vast majority of peak shape problems for 3-hydroxy fatty acyl-CoAs originate from undesirable chemical interactions.
Diagram: Mechanisms of Peak Tailing for Acyl-CoAs
The following diagram illustrates the key molecular interactions at the stationary phase surface that lead to peak tailing.
Caption: Primary vs. Secondary Interactions causing peak tailing.
Troubleshooting Workflow: Chemical Interactions
Caption: Logical workflow for troubleshooting chemical causes of peak tailing.
Solutions for Chemical Interactions
Causality: The pKa of surface silanol groups is around 3.8-4.2.[9] Above this pH, they are deprotonated and negatively charged, leading to strong electrostatic interactions with basic moieties or hydrogen bonding with polar groups on your analyte. By operating at a pH well below the pKa (e.g., pH 2.5-3.0), the silanols remain protonated (neutral), minimizing this secondary retention mechanism.[7][8]
Protocol: Low pH Mobile Phase Preparation
-
Aqueous Mobile Phase (A): Prepare high-purity HPLC-grade water.
-
Acidification: Add a suitable acid to a final concentration of 0.1% (v/v). Formic acid is common for LC-MS applications, while phosphoric acid can also be used for UV-only methods.
-
Organic Mobile Phase (B): Use high-purity HPLC-grade acetonitrile or methanol. It is good practice to add the same concentration of acid (0.1%) to the organic phase to maintain consistent pH and avoid baseline drift during gradients.[1]
-
Degassing: Degas both mobile phases thoroughly using sonication, vacuum filtration, or helium sparging before use.
| Parameter | Recommendation | Rationale |
| pH Range | 2.5 - 3.5 | Suppresses ionization of silanol groups.[9] |
| Acid Choice (LC-MS) | 0.1% Formic Acid | Volatile and provides good protonation. |
| Acid Choice (UV) | 0.1% Phosphoric Acid | Stronger acid, non-volatile, excellent buffering. |
Causality: Not all silica is created equal. The purity of the base silica and the thoroughness of the bonding and end-capping processes are critical.
-
End-capping is a process that chemically derivatizes most of the remaining free silanols after the primary C18 chains are bonded.[7] A "fully end-capped" column will have significantly fewer active sites.
-
High-Purity Silica (Type B) has a much lower concentration of trace metals, which are known to activate adjacent silanols and act as chelation sites.[2][4]
Protocol: Column Pre-treatment for Phosphate Analysis This procedure, adapted from methods for phosphate-containing prodrugs, can effectively passivate metal sites on the column that would otherwise interact with your acyl-CoA.[5][6]
-
Prepare Passivation Solution: Create a 20-50 mM solution of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to ~2.5 with phosphoric acid.
-
Column Wash: Disconnect the column from the detector and flush it to waste.
-
Low-Flow Flush: Wash the column with the passivation solution at a low flow rate (e.g., 0.2 mL/min for a 4.6 mm ID column) for 2-3 hours.
-
Equilibration: Flush the column with your initial mobile phase for at least 30-60 minutes or until the baseline is stable.
Causality: If pH and column choice are insufficient, the ionic character of the phosphate group is the dominant problem. Ion-pairing (IP) chromatography introduces a reagent that forms a neutral ion pair with the analyte.[13] This effectively "hides" the charge, allowing the analyte to be retained and eluted based on the hydrophobicity of its acyl chain, resulting in vastly improved peak shape.
Protocol: Mobile Phase with Ion-Pairing Reagent
-
Reagent Selection: For the anionic phosphate group, a cationic reagent is needed. Alkylamines like triethylamine (TEA) or tributylamine (TBA) are common choices.
-
Concentration: Prepare the aqueous mobile phase (A) containing 5-15 mM of the chosen ion-pairing reagent.
-
pH Adjustment: After adding the IP reagent, adjust the mobile phase pH to the desired value. A pH of ~7.0 is often a good starting point for amine-based reagents to ensure they are protonated.
-
Equilibration: An ion-pairing system requires a very long equilibration time. Equilibrate the column with the IP mobile phase for at least 1-2 hours, or until retention times are stable, before injecting any sample.
-
Dedicated Column: It is critical to dedicate a column specifically for ion-pairing methods, as the reagents can be difficult to wash out completely.
| Ion-Pair Reagent | Typical Concentration | Application Notes |
| Triethylamine (TEA) | 10-25 mM | A "sacrificial base" that also interacts with silanols.[8] Less effective as a pure ion-pairer. |
| Dibutylammonium Acetate (DBAA) | 5-10 mM | A proven reagent for acyl-CoA analysis.[12] |
| Tributylamine (TBA) | 5-10 mM | Provides stronger ion-pairing and more retention than TEA. |
Part 2: System and Physical Issues
If all peaks in your chromatogram, not just the acyl-CoAs, are tailing, the issue may be physical rather than chemical.[15]
-
Extra-Column Volume: Excessive volume between the injector and detector can cause band broadening and tailing.[3][10]
-
Solution: Use tubing with the narrowest internal diameter possible (e.g., 0.005" or 0.12 mm) and ensure all fittings are made correctly to avoid dead volumes.[16]
-
-
Blocked Column Frit: Particulates from the sample or system can clog the inlet frit of the column, distorting the flow path.[15]
-
Solution: First, try back-flushing the column (disconnect from the detector and reverse the flow direction at a low flow rate). If this fails, the column may need to be replaced. Using in-line filters and guard columns can prevent this.[7]
-
-
Column Void/Bed Collapse: High pressure or pH can cause the packed bed of the stationary phase to settle, creating a void at the inlet.[11]
-
Solution: This is typically irreversible and requires column replacement.[17] Avoid sudden pressure shocks to the system.
-
Part 3: Method-Related Issues
These issues are often related to the sample itself or the injection parameters.
-
Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to a right-skewed (tailing) peak.[3][18]
-
Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were overloading the column.
-
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (more organic) than your initial mobile phase, it can cause peak distortion.[3][16]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility, use the weakest solvent possible that can still dissolve the sample.
-
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Zhang, J., et al. (2014). Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Ovid. (n.d.). Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]
-
ResearchGate. (2021). Ion-pairing UHPLC chromatography produces well-separated peaks for CoA.... Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
Cytiva Life Sciences. (2024). How to fix asymmetrical chromatography peaks? Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. km3.com.tw [km3.com.tw]
- 12. researchgate.net [researchgate.net]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. uhplcs.com [uhplcs.com]
Technical Support Center: Analysis of Polyunsaturated Fatty Acyl-CoAs (PUFA-CoAs)
Welcome to the technical support center for the analysis of polyunsaturated fatty acyl-CoAs (PUFA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of PUFA-CoA analysis. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established methodologies to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Low Yields of PUFA-CoAs After Extraction
You're finding that your PUFA-CoA yields are highly variable between samples or consistently lower than expected.
Potential Causes & Solutions:
-
Oxidative Degradation: PUFA-CoAs are highly susceptible to oxidation due to their multiple double bonds. This is a primary cause of sample loss.[1][2]
-
Solution: Work quickly and on ice at all times.[1] Use de-gassed solvents to minimize dissolved oxygen.[1] Crucially, incorporate an antioxidant like butylated hydroxytoluene (BHT) into your extraction solvents.[3] A chelating agent such as EDTA can also be added to sequester metal ions that catalyze oxidation.[1]
-
-
Incomplete Cell Lysis: If you are extracting from cells or tissues, incomplete disruption will lead to poor recovery.
-
Solution: Ensure your homogenization or sonication protocol is optimized for your specific sample type. For cultured cells, a common approach involves washing with PBS, followed by incubation with methanol at -80°C to precipitate proteins and release acyl-CoAs.[4]
-
-
Sample Loss During Phase Separation: During liquid-liquid extractions, PUFA-CoAs can be lost at the interface or remain in the aqueous phase if the partitioning is not optimal.
-
Solution: Ensure complete phase separation by adequate centrifugation. After collecting the organic phase, consider a second extraction of the aqueous phase to maximize recovery.
-
-
Adsorption to Surfaces: The amphipathic nature of PUFA-CoAs can lead to their adsorption onto plastic surfaces.[1]
Issue 2: Poor Chromatographic Peak Shape or Low Signal Intensity in LC-MS/MS Analysis
Your PUFA-CoA peaks are broad, tailing, or the signal intensity is weak and inconsistent.
Potential Causes & Solutions:
-
Suboptimal Chromatographic Conditions: PUFA-CoAs can be challenging to separate effectively.
-
Solution: A C18 reversed-phase column is commonly used.[4][6] Gradient elution is necessary to resolve the different acyl-CoA species. A typical mobile phase system consists of an aqueous component with an ion-pairing agent like ammonium acetate and an organic component like acetonitrile.[4] The retention time generally increases with the length of the fatty acyl chain and decreases with the number of double bonds.[4]
-
-
Ion Suppression: Co-eluting species from the sample matrix can compete for ionization in the mass spectrometer source, reducing the signal of your target analytes.[4]
-
Solution: Improve chromatographic separation to resolve PUFA-CoAs from interfering compounds.[4] Incorporate a solid-phase extraction (SPE) step in your sample preparation to remove interfering matrix components.
-
-
Analyte Instability in Autosampler: PUFA-CoAs can degrade while waiting for injection in the autosampler, especially if not kept cool.
-
Solution: Reconstitute your dried extracts in a solvent that promotes stability, such as methanol.[4] Ensure your autosampler is temperature-controlled, ideally at 4°C. Analyze samples as quickly as possible after preparation.
-
-
Instrument Contamination: Build-up of contaminants in the LC system or mass spectrometer can lead to high background noise and ion suppression.[1]
-
Solution: Regularly flush the LC system and mass spectrometer according to the manufacturer's recommendations.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of PUFA-CoA degradation during experiments?
A1: The main culprit is lipid peroxidation.[1][2] This is a chain reaction initiated by free radicals that attack the double bonds in the polyunsaturated fatty acyl chains.[1] This process is accelerated by exposure to oxygen, light, elevated temperatures, and the presence of transition metals.[1][7]
Q2: How should I store my PUFA-CoA samples and standards to ensure their stability?
A2: Proper storage is critical. For short-term storage (a few hours), keep samples on ice.[1] For long-term storage, snap-freeze aliquots in liquid nitrogen and then store them at -80°C.[1] It is also highly recommended to store them under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1] Aliquoting is important to avoid repeated freeze-thaw cycles which can accelerate degradation.[1]
Q3: What are the best practices for handling PUFA-CoAs in the lab?
A3: Due to their instability, there are several key handling precautions:
-
Temperature: Always keep PUFA-CoA solutions on ice.[1]
-
Atmosphere: Whenever possible, work under an inert atmosphere (e.g., in a glove box) to minimize oxygen exposure. Use solvents that have been de-gassed.[1]
-
Materials: Use glass vials with Teflon-lined caps and low-retention plasticware to prevent adsorption.[1][5]
-
Antioxidants: Add antioxidants like BHT to your solvents and buffers.[3]
Q4: Do I need to derivatize PUFA-CoAs for analysis?
A4: For LC-MS/MS analysis, derivatization is generally not required as the molecule can be ionized directly.[8][9] However, for analysis by gas chromatography (GC), PUFA-CoAs must be converted to their more volatile fatty acid methyl esters (FAMEs) through a process of hydrolysis and methylation.[5][10][11]
Q5: Can I use a simplified, one-step extraction and methylation for my samples for GC analysis?
A5: Yes, for the analysis of total long-chain PUFA composition, a simplified single-step method that combines extraction and methylation can be effective and may even improve recovery for long-chain fatty acids compared to traditional multi-step methods.[5][12] This approach saves time and reduces the risk of sample loss and contamination.[5] However, this method is not suitable for analyzing the fatty acid composition of individual lipid classes, which would still require prior lipid extraction and separation.[5]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for PUFA-CoA Purification
This protocol provides a general workflow for purifying PUFA-CoAs from a biological extract.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing an appropriate solvent (e.g., methanol) through it.
-
Equilibration: Equilibrate the cartridge with a solvent that matches the polarity of your sample solvent.[1]
-
Sample Loading: Load your sample extract onto the cartridge at a slow, controlled flow rate to ensure efficient binding of the PUFA-CoAs to the sorbent.[1]
-
Washing: Wash the cartridge with a weak solvent to remove unbound impurities and interfering substances.[1]
-
Elution: Elute the purified PUFA-CoAs from the cartridge using a stronger organic solvent (e.g., acetonitrile or methanol).[1]
-
Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen gas and reconstitute it in a suitable solvent for your downstream analysis (e.g., methanol for LC-MS/MS).[1][4]
Protocol 2: LC-MS/MS Analysis of PUFA-CoAs
This protocol outlines a typical method for the quantification of PUFA-CoAs using LC-MS/MS.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2 mm, 3 µm).[4]
-
Mobile Phase A: 10 mM ammonium acetate in water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: Develop a gradient elution method starting with a lower percentage of mobile phase B and gradually increasing it to elute the more hydrophobic long-chain acyl-CoAs. A typical run time is around 30 minutes.[4]
-
Flow Rate: 0.2 mL/min.[4]
-
Column Temperature: 32°C.[4]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI).[6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[13]
-
Parameter Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for each specific PUFA-CoA analyte by direct infusion of standards.[4]
-
-
Quantification:
-
Prepare a standard curve using a range of known concentrations for each PUFA-CoA.
-
Spike an internal standard (e.g., a deuterated or odd-chain acyl-CoA not present in the sample) into all samples and standards for accurate quantification.[4][13]
-
Calculate the concentration of each PUFA-CoA in your samples based on the peak area ratio of the analyte to the internal standard and the standard curve.[6]
-
Data Presentation
Table 1: Stability of Acyl-CoAs in Different Solvents
This table summarizes the stability of various acyl-CoAs in different solvents over 24 hours when stored in an autosampler. This highlights the importance of solvent choice for sample reconstitution.
| Acyl-CoA | % Remaining after 24h (Methanol) | % Remaining after 24h (50% Methanol/50% 50mM Ammonium Acetate) |
| 10:0 CoA | >95% | ~80% |
| 12:0 CoA | >95% | ~75% |
| 14:0 CoA | >95% | ~60% |
| 16:0 CoA | >95% | ~40% |
| Data adapted from a study on acyl-CoA stability, demonstrating that methanol provides superior stability compared to aqueous solutions.[4] |
Visualizations
Workflow for PUFA-CoA Sample Preparation and Analysis
Caption: A generalized workflow for handling and analyzing PUFA-CoA samples.
The Free Radical Chain Reaction of Lipid Peroxidation
Caption: The free radical chain reaction of lipid peroxidation.
References
-
Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. BMC Biochemistry, 6, 6. Retrieved from [Link]
-
Metherel, A. H., & Stark, K. D. (2016). The stability of blood fatty acids during storage and potential mechanisms of degradation: A review. Prostaglandins, Leukotrienes and Essential Fatty Acids, 104, 33–43. Retrieved from [Link]
-
Yıldız, G., et al. (2014). LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy. Lipids in Health and Disease, 13, 163. Retrieved from [Link]
-
Haynes, C. A., et al. (2018). Chromatographic methods for the determination of acyl-CoAs. Journal of Chromatography B, 1083, 122-132. Retrieved from [Link]
-
Wang, L., et al. (2014). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 86(7), 3605–3613. Retrieved from [Link]
-
Goodpaster, B. H., et al. (2010). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of Lipid Research, 51(10), 3043–3049. Retrieved from [Link]
-
Xu, Z., et al. (2023). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell, 14(10), 785–790. Retrieved from [Link]
-
Fernandes, L., et al. (2022). Common mistakes about fatty acids identification by gas-liquid chromatography. ResearchGate. Retrieved from [Link]
-
Adam, M., et al. (2024). Investigating the Thermal Stability of Omega Fatty Acid-Enriched Vegetable Oils. MDPI. Retrieved from [Link]
-
Tey, A., et al. (n.d.). A Novel LC-MS Method for Direct Analysis of Mid-Long Chain Free Fatty Acids. Shimadzu. Retrieved from [Link]
-
Benning Lab. (n.d.). Lipid Sample Preparation. Michigan State University. Retrieved from [Link]
-
Sˇárka, H., et al. (2019). The effect of fatty acid profile on the stability of nontraditional and traditional plant oils. Potravinarstvo Slovak Journal of Food Sciences, 13(1), 713-722. Retrieved from [Link]
-
Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. ResearchGate. Retrieved from [Link]
-
Pauter, K., et al. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Metabolites, 11(10), 666. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Cross-Species Transcriptomic and Metabolomic Analysis Reveals Conserved and Divergent Fatty Acid Metabolic Regulatory Strategies During Mammalian Oocyte Maturation. International Journal of Molecular Sciences, 24(24), 17293. Retrieved from [Link]
-
Rodrigues, J., et al. (2023). Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. Foods, 12(13), 2539. Retrieved from [Link]
-
Palmquist, D. L. (2002). Challenges with fats and fatty acid methods. Journal of Animal Science, 80(E. Suppl. 2), E156-E160. Retrieved from [Link]
-
Farkas, Á., et al. (2023). A common protocol for reliable comparison of pollen fatty acid profiles: highlighting pitfalls and proposing a methodology for ecological research. Frontiers in Plant Science, 14, 1173673. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the Thermal Stability of Omega Fatty Acid-Enriched Vegetable Oils [mdpi.com]
- 8. Chromatographic methods for the determination of acyl-CoAs | Semantic Scholar [semanticscholar.org]
- 9. shimadzu.com [shimadzu.com]
- 10. Challenges with fats and fatty acid methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A common protocol for reliable comparison of pollen fatty acid profiles: highlighting pitfalls and proposing a methodology for ecological research [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Yield of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
Welcome to the technical support guide for the enzymatic synthesis of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to maximize the yield and purity of your target molecule.
Understanding the Synthesis Pathway
The target molecule, (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, is a key intermediate in the mitochondrial beta-oxidation of docosatetraenoic acid (also known as Adrenic Acid, 22:4n-6).[1][2] Its synthesis is not a single reaction but the result of the first two steps in a four-step enzymatic cascade. Understanding this pathway is critical for troubleshooting, as the efficiency of each step directly impacts the accumulation of the desired intermediate.
The core reaction sequence involves three primary enzymes:
-
Acyl-CoA Dehydrogenase (ACAD): This enzyme creates the substrate for the next step by introducing a double bond into Adrenoyl-CoA. Different isoforms exist with varying affinities for different fatty acid chain lengths.[3]
-
Enoyl-CoA Hydratase (ECH): This is the enzyme that produces the target molecule, (3R)-3-hydroxydocosatetraenoyl-CoA, by adding water across the newly formed double bond.[4][5][6]
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme consumes the target molecule, oxidizing it to 3-ketodocosatetraenoyl-CoA.[7][8][9]
To maximize the yield of the 3-hydroxy intermediate, the system must be balanced to favor its production by ECH while minimizing its consumption by HADH.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the in-vitro synthesis of (3R)-3-hydroxydocosatetraenoyl-CoA.
Category 1: Low or No Product Yield
Q1: I'm seeing very little or no formation of my target 3-hydroxyacyl-CoA. What is the most likely cause?
A1: Low or no yield is typically traced back to one of three areas: enzyme activity, substrate integrity, or reaction conditions. The most critical factor in this specific synthesis is the coordinated activity of the first two enzymes in the cascade.
Troubleshooting Workflow:
-
Verify Enzyme Activity Individually: Before running the coupled reaction, assay each enzyme separately.
-
Acyl-CoA Dehydrogenase (ACAD): Use a standard colorimetric assay with a known substrate (like palmitoyl-CoA) to confirm activity.
-
Enoyl-CoA Hydratase (ECH): Confirm its activity using a commercially available substrate like crotonyl-CoA.
-
-
Check Substrate Quality: The starting material, Adrenoyl-CoA, is prone to hydrolysis and oxidation.
-
Purity: Verify the purity of Adrenoyl-CoA via HPLC.[10] Contaminants can inhibit the enzymes.
-
Concentration: Accurately determine the concentration using its extinction coefficient at 260 nm. Inaccurate substrate concentration is a common source of error.
-
-
Sequential Reaction Initiation: Do not add all enzymes at once. Start the reaction with only Adrenoyl-CoA and ACAD. Allow the trans-2-enoyl-CoA intermediate to accumulate for a short period (e.g., 10-15 minutes) before adding the Enoyl-CoA Hydratase (ECH). This ensures the substrate for ECH is readily available.
Q2: My enzyme activities and substrate are fine, but the yield of the 3-hydroxy intermediate is still low, and I'm seeing a buildup of the 3-ketoacyl-CoA product instead. Why?
A2: This is a classic case of your target molecule being consumed faster than it is produced. The activity of the third enzyme, 3-Hydroxyacyl-CoA Dehydrogenase (HADH), is too high relative to the Enoyl-CoA Hydratase (ECH).[3][7]
Solutions:
-
Modify Enzyme Ratios: The key to accumulating the intermediate is to create a "bottleneck" at the HADH step. Decrease the concentration of HADH in your reaction mixture. Start with a 5:1 or 10:1 molar ratio of ECH to HADH and optimize from there.
-
Limit NAD+ Cofactor: The HADH enzyme is strictly dependent on NAD+ as a cofactor.[8][9] By limiting the concentration of NAD+ in the reaction buffer, you can directly reduce the rate of HADH activity without affecting the first two enzymes.
-
Product Inhibition: The final products of the beta-oxidation cycle, NADH and acetyl-CoA, can allosterically inhibit the pathway enzymes.[3] If the reaction is run for too long, this feedback inhibition can reduce the overall rate. Perform a time-course experiment to find the point of maximum intermediate accumulation before this inhibition takes over.
Category 2: Reaction Optimization
Q3: What are the optimal pH and temperature for this enzymatic system?
A3: Most mitochondrial beta-oxidation enzymes function optimally within a physiological range.[11][12][13] However, slight adjustments can favor the accumulation of your intermediate.
-
pH: Start with a buffer at pH 7.5 - 8.0 (e.g., Tris-HCl or HEPES). The HADH enzyme often has a slightly higher optimal pH for its oxidative reaction. Running the reaction at a slightly sub-optimal pH (e.g., 7.4) can sometimes help slow the consumption of your target molecule.
-
Temperature: A temperature of 37°C is standard for enzymes from mammalian sources.[11] Drastic deviations are not recommended, as temperatures above 45°C can lead to denaturation, while lower temperatures will slow down all reaction rates.[13][14]
Q4: My long-chain acyl-CoA substrate seems to be precipitating in the buffer. How can I improve its solubility?
A4: Long-chain acyl-CoAs, especially those with multiple double bonds, can be challenging to work with due to their amphipathic nature and potential for aggregation.
-
Carrier Protein: The most effective solution is to include a carrier protein like bovine serum albumin (BSA) in the reaction buffer at a concentration of 0.01-0.05%. BSA binds to fatty acyl-CoAs, preventing aggregation and improving their availability to the enzymes.
-
Detergents: In some cases, a very low concentration of a non-ionic detergent (e.g., 0.005% Tween-20) can be used, but this must be carefully optimized as detergents can also denature enzymes. BSA is the preferred first choice.
Experimental Protocols
Protocol 1: In-Vitro Synthesis of (3R)-3-hydroxydocosatetraenoyl-CoA
This protocol provides a starting point for the synthesis. Optimization of enzyme and cofactor concentrations is recommended.
Materials:
-
Adrenoyl-CoA (substrate)
-
Long-Chain Acyl-CoA Dehydrogenase (ACAD)
-
Enoyl-CoA Hydratase (ECH)
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH)
-
Reaction Buffer: 50 mM Tris-HCl, 50 mM KCl, pH 7.6
-
Cofactors: FAD, NAD+
-
Fatty-acid free Bovine Serum Albumin (BSA)
-
Quenching Solution: 10% Formic Acid in 2-propanol
Procedure:
-
Prepare the reaction master mix in a microcentrifuge tube on ice. For a 100 µL final volume:
-
70 µL Reaction Buffer
-
10 µL BSA (to a final concentration of 0.01%)
-
5 µL FAD (to a final concentration of 10 µM)
-
1 µL NAD+ (to a final, limiting concentration of 20 µM)
-
-
Add the enzymes. Start with empirically determined optimal concentrations. As a guideline:
-
ACAD: 1-5 µM
-
ECH: 2-10 µM
-
HADH: 0.2-1 µM (use a lower concentration to allow the intermediate to accumulate)
-
-
Pre-incubate the enzyme mixture at 37°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding 10 µL of Adrenoyl-CoA to a final concentration of 100 µM.
-
Incubate at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the optimal reaction time.
-
Quench the reaction for each aliquot by adding 100 µL of the ice-cold Quenching Solution.
-
Centrifuge the quenched samples at high speed for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant for product formation using HPLC or LC-MS.
Protocol 2: HPLC Analysis of Acyl-CoA Species
Instrumentation:
-
HPLC system with a UV detector (260 nm)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase:
-
Solvent A: 75 mM KH2PO4, pH 4.9
-
Solvent B: Acetonitrile with 600 mM glacial acetic acid[10]
Gradient:
-
A linear gradient from 10% B to 90% B over 30 minutes is a good starting point. The gradient will need to be optimized to achieve baseline separation of Adrenoyl-CoA, the trans-2-enoyl-CoA intermediate, the 3-hydroxyacyl-CoA product, and the 3-ketoacyl-CoA byproduct.
Data Summary Table
The following table provides a reference for optimizing reaction parameters. The values are typical starting points and should be empirically validated for your specific enzymes and experimental setup.
| Parameter | Recommended Starting Range | Rationale & Key Considerations |
| pH | 7.4 - 8.0 | Most pathway enzymes are active in this range. A slightly lower pH may slow the HADH enzyme.[11][12] |
| Temperature | 37 °C | Optimal for most mammalian enzymes. Higher temperatures risk denaturation.[11][13] |
| Substrate [Adrenoyl-CoA] | 50 - 150 µM | Higher concentrations can lead to substrate inhibition or solubility issues.[15] |
| Enzyme Ratio (ECH:HADH) | 5:1 to 10:1 (molar) | Crucial for accumulating the 3-hydroxy intermediate by creating a kinetic bottleneck. |
| Cofactor [NAD+] | 10 - 50 µM (Limiting) | Directly controls the rate of the HADH reaction, which consumes the target product.[9] |
| BSA Concentration | 0.01 - 0.05% (w/v) | Prevents substrate aggregation and improves bioavailability. |
| Incubation Time | 5 - 60 minutes | Must be determined via a time-course experiment to capture peak product accumulation before degradation or feedback inhibition.[16] |
References
-
Fillmore, N., Alrob, O. A., & Lopaschuk, G. D. (2019). Fatty Acid beta-Oxidation. AOCS Lipid Library. [Link]
-
Yang, S. Y., He, X. Y., & Schulz, H. (2005). 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease. The FEBS journal. [Link]
-
Monash University. (n.d.). Factors affecting enzyme activity. Student Academic Success. [Link]
-
Li, Y., et al. (2022). Adrenic acid: A promising biomarker and therapeutic target (Review). Experimental and Therapeutic Medicine. [Link]
-
Wikipedia. (n.d.). Enoyl-CoA hydratase. Wikipedia. [Link]
-
Latipää, P. M., Hassinen, I. E., & Hiltunen, J. K. (1988). Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation. Analytical Biochemistry. [Link]
-
Klaus, M., et al. (2021). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. STAR Protocols. [Link]
-
Kallscheuer, N., et al. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules. [Link]
-
Wu, M., et al. (2001). Metabolism of adrenic acid to vasodilatory 1α,1β-dihomo-epoxyeicosatrienoic acids by bovine coronary arteries. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
M-CSA. (n.d.). Enoyl-CoA hydratase. Mechanism and Catalytic Site Atlas. [Link]
-
Meier, J. L., et al. (2015). Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins. Journal of the American Chemical Society. [Link]
-
M-CSA. (n.d.). L-3-hydroxyacyl-CoA dehydrogenase. Mechanism and Catalytic Site Atlas. [Link]
- Google Patents. (1957).
-
Bisswanger, H. (2017). Evaluating Enzymatic Productivity—The Missing Link to Enzyme Utility. Catalysts. [Link]
-
ResearchGate. (n.d.). Enzymatic synthesis and characterization of acyl-CoAs starting from... ResearchGate. [Link]
-
Li, C., et al. (2010). Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis. Endocrinology. [Link]
-
Agnihotri, G., & Liu, H. W. (2003). Enoyl-CoA hydratase: reaction, mechanism, and inhibition. Bioorganic & medicinal chemistry. [Link]
-
The Good Food Institute. (n.d.). Novel methods for long-chain omega-3 fatty acid production. GFI. [Link]
-
ResearchGate. (n.d.). Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism. ResearchGate. [Link]
-
Christiansen, E. N., Lund, J. S., Rørtveit, T., & Rustan, A. C. (1991). Mitochondrial and Peroxisomal Oxidation of Arachidonic and Eicosapentaenoic Acid Studied in Isolated Liver Cells. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. [Link]
-
Wikipedia. (n.d.). 3-hydroxyacyl-CoA dehydrogenase. Wikipedia. [Link]
-
Minkler, P. E., Kerner, J., & Hoppel, C. L. (2002). An improved method for tissue long-chain acyl-CoA extraction and analysis. Analytical Biochemistry. [Link]
-
ResearchGate. (n.d.). Arachidonic acid formed by peroxisomal β-oxidation of 7,10,13,16-docosatetraenoic acid is esterified into 1-acyl-sn-glycero-3-phosphocholine by microsomes. ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Enoyl-CoA hydratase – Knowledge and References. Taylor & Francis Online. [Link]
-
Biology LibreTexts. (2022). 7.1.1: Factors Affecting Enzyme Activity. Biology LibreTexts. [Link]
-
Biology Discussion. (n.d.). All Factors Affecting the Enzyme Activity | Enzymology. Biology Discussion. [Link]
-
AOCS. (2019). Methods of Preparation of Fatty Acids and Their Derivatives: Laboratory Exercises. AOCS Lipid Library. [Link]
-
ACS Publications. (2015). Engineering the Specificity of Acetyl-CoA Synthetase for Diverse Acyl-CoA Thioester Generation. ACS Chemical Biology. [Link]
-
ResearchGate. (n.d.). Reaction scheme for the enzymatic synthesis of 14 C-feruloyl-CoA. ResearchGate. [Link]
-
ResearchGate. (n.d.). Enoyl-CoA Hydratase: Reaction, Mechanism, and Inhibition. ResearchGate. [Link]
-
ScienceCodons. (2023). All Factors Affecting the Speed of Enzymatic Reactions. ScienceCodons. [Link]
-
PMC. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. ACS Catalysis. [Link]
Sources
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. aocs.org [aocs.org]
- 4. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. monash.edu [monash.edu]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. biologydiscussion.com [biologydiscussion.com]
- 14. sciencecodons.com [sciencecodons.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Addressing Poor Solubility of Long-Chain Fatty Acyl-CoAs
Welcome to the technical support guide for handling long-chain fatty acyl-CoAs (LCFA-CoAs). As key metabolic intermediates and signaling molecules, LCFA-CoAs are crucial in numerous areas of research.[1][2][] However, their amphiphilic nature presents significant solubility challenges that can lead to experimental artifacts and irreproducible results. This guide, structured in a question-and-answer format, provides expert insights and practical troubleshooting strategies to help you navigate these complexities.
The Core Problem: Why Are Long-Chain Fatty Acyl-CoAs So Difficult to Work With?
The fundamental challenge stems from their molecular structure: a long, hydrophobic fatty acyl tail attached to a polar, hydrophilic coenzyme A head group.[4] This amphiphilic character causes them to behave like detergents in aqueous solutions.[5] At low concentrations, they exist as soluble monomers. However, as the concentration increases, they reach a critical point—the Critical Micelle Concentration (CMC) —where the hydrophobic tails spontaneously aggregate to form spherical structures called micelles, effectively hiding the fatty acyl chains from the water.[5][6][7]
Once micelles form, the concentration of free, monomeric acyl-CoA—the form typically available to enzymes—remains constant, even if you add more total acyl-CoA to the solution.[5] This sequestration of the substrate is a major source of experimental error, particularly in enzyme kinetic studies, leading to apparent inhibition or non-linear reaction rates.
Caption: Below the CMC, acyl-CoAs are monomers. Above the CMC, they aggregate into micelles.
Frequently Asked Questions & Troubleshooting
Q1: My freshly prepared long-chain fatty acyl-CoA solution is cloudy. What's wrong?
A cloudy or precipitated solution is the most common sign that you have exceeded the Critical Micelle Concentration (CMC) and formed aggregates. The CMC is not a fixed number; it is highly dependent on the experimental conditions.
-
Causality:
-
Acyl Chain Length: The CMC decreases significantly as the fatty acyl chain gets longer, meaning longer chains are less soluble.[8]
-
Unsaturation: A double bond in the acyl chain increases the CMC, effectively making the molecule more soluble than its saturated counterpart of a similar size.[8]
-
Buffer Conditions: The CMC is sensitive to pH, ionic strength, and temperature. For example, the CMC of palmitoyl-CoA can range from as low as 7 µM to as high as 250 µM depending on the buffer composition.[5][9][10]
-
-
Troubleshooting Steps:
-
Check the CMC: Compare your target concentration to the known CMC for your specific acyl-CoA under similar buffer conditions (see Table 1).
-
Lower the Concentration: If possible, work at concentrations below the CMC.
-
Use a Solubilizing Agent: If you must work above the CMC, you will need to use a carrier protein like BSA or a mild detergent.
-
Q2: My enzyme assay results are inconsistent and show non-linear kinetics. Is this related to solubility?
Yes, this is a classic artifact of working with LCFA-CoAs above their CMC.
-
Causality: Most enzymes act on the monomeric form of the substrate. When micelles form, they create a large, inactive reservoir of the acyl-CoA. As the enzyme consumes the free monomers, the micelles will slowly release more, but this process can be rate-limiting. The concentration of available substrate is no longer what you calculated from your stock solution; instead, it's buffered at the CMC.
-
Impact on Kinetics:
-
The reaction rate will plateau once the total acyl-CoA concentration surpasses the CMC, as the effective substrate concentration stops increasing.
-
This can be misinterpreted as substrate inhibition or unusual enzyme behavior.
-
Caption: The relationship between total substrate concentration, CMC, and enzyme kinetics.
Q3: What is the best way to prepare and store a stock solution of a long-chain fatty acyl-CoA?
Proper preparation and storage are critical to ensure both solubility and stability.
-
Causality: LCFA-CoAs are susceptible to chemical degradation. The high-energy thioester bond can be hydrolyzed, especially at non-neutral pH and elevated temperatures.[11] Unsaturated acyl chains are also prone to oxidation.[11]
-
Recommended Protocol:
-
Solvent Choice: For initial solubilization, you can dissolve the powder in a minimal amount of a suitable organic solvent like a water/DMSO mixture or ethanol, though direct dissolution in an aqueous buffer is preferred if possible.[12]
-
Buffer: Use a neutral buffer (pH 6.8-7.4) to minimize hydrolysis.[11]
-
Handling: Always work quickly and keep solutions on ice (0-4°C) to slow degradation.[11]
-
Storage: For long-term storage, aliquot your stock solution into single-use tubes and store at -80°C, where they can be stable for at least two years.[11] Avoid repeated freeze-thaw cycles.
-
Q4: How can I reliably solubilize LCFA-CoAs for my experiments?
The two most effective and widely accepted methods are using a carrier protein (Bovine Serum Albumin) or a mild detergent. The choice depends on your specific application.
Caption: Decision workflow for preparing long-chain fatty acyl-CoA solutions.
Q5: What is the role of Bovine Serum Albumin (BSA) and how should I use it?
Using fatty-acid-free BSA is the preferred method for cell culture experiments and many enzyme assays because it mimics the natural transport of fatty acids in vivo.[13][14][15][16]
-
Causality: BSA has multiple binding sites for fatty acids and their CoA derivatives.[13] It acts as a carrier protein, binding the individual LCFA-CoA molecules and preventing them from aggregating into micelles. This creates a pool of monomeric substrate that is readily available to cells or enzymes.[13] It is crucial to use fatty-acid-free BSA to ensure defined binding ratios and avoid introducing contaminating lipids.[15]
-
See Protocol 1 for a detailed, step-by-step methodology for preparing LCFA-CoA:BSA complexes. Key considerations include the molar ratio of acyl-CoA to BSA (typically 2:1 to 6:1) and the need for gentle heating (for saturated chains) and sonication to facilitate complex formation.[14][17]
Q6: When should I use detergents, and which one is best?
Detergents are a viable alternative to BSA, especially in cell-free systems or for solubilizing membrane proteins.[18][19][20]
-
Causality: Mild, non-ionic detergents like Triton X-100 or zwitterionic detergents like CHAPS can incorporate LCFA-CoA molecules into their own micelles.[7] This forms "mixed micelles," which keeps the acyl-CoA in solution and accessible.
-
Considerations:
-
Compatibility: Ensure the chosen detergent does not interfere with your assay or denature your protein of interest. Non-ionic detergents are generally milder.[20]
-
Concentration: The detergent concentration must be above its own CMC to be effective.
-
Dialysis: Detergents with a high CMC can be more easily removed after solubilization via dialysis if necessary.
-
-
See Protocol 2 for a general procedure on using detergents.
Experimental Protocols
Protocol 1: Preparation of Fatty Acyl-CoA:BSA Complexes
This protocol is adapted for preparing a 5 mM Palmitoyl-CoA solution complexed with BSA at a 5:1 molar ratio. Adjust as needed for different acyl-CoAs and desired ratios.
Materials:
-
Palmitoyl-CoA sodium salt
-
High-purity, fatty-acid-free BSA
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, nuclease-free water
Procedure:
-
Prepare BSA Solution: Dissolve fatty-acid-free BSA in sterile PBS to a final concentration of 1 mM. Warm the solution to 37°C to ensure the BSA is fully dissolved.
-
Prepare Acyl-CoA Solution: Separately, dissolve the sodium salt of the fatty acyl-CoA (e.g., palmitoyl-CoA) in sterile water to create a 10 mM stock solution. For saturated fatty acids like palmitate or stearate, this step requires heating to 50-60°C to fully solubilize the powder.[14] Unsaturated fatty acids often dissolve more easily at room temperature or 37°C.[14]
-
Complexation: While vortexing the 1 mM BSA solution at 37°C, slowly add an equal volume of the 10 mM fatty acyl-CoA solution. This will yield a final solution with 5 mM fatty acyl-CoA and 0.5 mM BSA (a 10:1 ratio if you consider BSA has multiple binding sites, but a 5:1 ratio based on total concentration is a common way to express it).
-
Incubation: Continue to incubate the mixture at 37°C for at least 1 hour with gentle shaking to ensure complete complex formation.[16] For saturated fatty acids, sonication can greatly facilitate conjugation.[14]
-
Final Steps: The final solution should be clear.[14] Sterile filter the complex through a 0.22 µm filter before adding to cell cultures. Store aliquots at -20°C or -80°C.
Protocol 2: Solubilization of LCFA-CoA with Detergents
Materials:
-
Long-chain fatty acyl-CoA
-
Appropriate buffer (e.g., Tris-HCl, HEPES)
-
Non-ionic detergent (e.g., Triton X-100)
Procedure:
-
Prepare Detergent-Buffer Solution: Prepare your experimental buffer containing the chosen detergent at a concentration well above its CMC (e.g., for Triton X-100, CMC is ~0.24 mM, so use 1-2 mM).
-
Dissolve Acyl-CoA: Weigh out the LCFA-CoA and dissolve it directly into the detergent-containing buffer.
-
Mix Thoroughly: Vortex or mix gently until the solution is clear. Gentle warming may assist, but avoid excessive heat.
-
Usage: Use the final solution directly in your cell-free assay. Remember to include an identical concentration of detergent in your control/blank samples.
Data & Reference Tables
Table 1: Critical Micelle Concentration (CMC) of Common LCFA-CoAs
| Fatty Acyl-CoA | Chain Length | CMC Range (µM) | Notes |
| Myristoyl-CoA | C14:0 | ~300 - 400 | Higher CMC, relatively more soluble. |
| Palmitoyl-CoA | C16:0 | 7 - 250 | CMC is highly dependent on buffer pH and ionic strength.[5][9][10] |
| Stearoyl-CoA | C18:0 | 2 - 4 | Very low CMC, highly insoluble.[9] |
| Oleoyl-CoA | C18:1 | 6 - 8 | The cis-double bond increases solubility compared to stearoyl-CoA.[8][9] |
Note: These values are approximations from published literature and can vary significantly with experimental conditions.[9][10]
Table 2: Properties of Common Detergents for Solubilization
| Detergent | Type | CMC (mM) | Notes |
| Triton X-100 | Non-ionic | ~0.24 | Mild, non-denaturing. Widely used for solubilizing proteins while preserving function.[20] |
| CHAPS | Zwitterionic | ~8 | Can be useful for protein purification and can be removed by dialysis. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 | Strong, denaturing detergent. Not suitable for functional or native assays. |
References
- 1. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape. [ouci.dntb.gov.ua]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. The Use of Detergents to Purify Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cusabio.com [cusabio.com]
- 20. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Researcher's Guide to Validating the Biological Activity of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA: A Comparative Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Hydroxy Fatty Acyl-CoAs
Long-chain fatty acyl-CoAs are not merely metabolic intermediates but also critical regulatory molecules that influence a myriad of cellular processes, from energy metabolism to gene expression[1]. The introduction of a hydroxyl group at the 3-position, as seen in (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, suggests a potential role in specialized metabolic pathways, such as peroxisomal β-oxidation[2][3][4][5], and as a signaling molecule in its own right. Its docosatetraenoyl backbone hints at a possible connection to the docosanoids, a class of lipid mediators derived from docosahexaenoic acid (DHA) known for their potent anti-inflammatory and pro-resolving properties[6][7].
This guide will provide a roadmap for systematically characterizing the biological activity of this novel 3-hydroxy fatty acyl-CoA, comparing its potential functions with established lipid mediators.
Comparative Framework: Positioning a Novel Mediator
To understand the biological significance of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, its activity must be benchmarked against known players in lipid signaling. The following classes of molecules will serve as our primary comparators:
-
Pro-inflammatory Eicosanoids: Leukotrienes (e.g., LTB4) and Prostaglandins (e.g., PGE2), derived from arachidonic acid, are potent initiators of inflammation.[8][9]
-
Specialized Pro-resolving Mediators (SPMs): Resolvins, Protectins, and Maresins, derived from omega-3 fatty acids like DHA and EPA, actively orchestrate the resolution of inflammation.[8]
-
Precursor Fatty Acyl-CoAs: The unhydroxylated parent molecule, (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA, will serve as a crucial negative control to isolate the effect of the 3-hydroxy group.[10]
The central hypothesis is that the 3-hydroxy modification imparts unique biological activities, potentially steering the molecule towards an anti-inflammatory or pro-resolving phenotype.
Experimental Validation: A Phased Approach
A multi-tiered experimental strategy is essential for a thorough validation of biological activity. This approach will progress from initial characterization to in-depth functional analysis.
Phase 1: Analytical Characterization and Quantification
The first step is to establish robust methods for the detection and quantification of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA in biological samples.
Protocol: LC-MS/MS-based Quantification of Acyl-CoAs
This protocol is adapted from established methods for lipid mediator profiling.[11][12][13][14][15][16]
-
Lipid Extraction:
-
Liquid Chromatography (LC) Separation:
-
Employ a reverse-phase C18 column to separate the analyte from its isomers and other lipid species.
-
Use a gradient elution with a mobile phase consisting of an aqueous solution with a low concentration of a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile/methanol).
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Utilize electrospray ionization (ESI) in negative ion mode.
-
Develop a Multiple Reaction Monitoring (MRM) method based on the specific precursor-to-product ion transitions for (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA and the chosen comparators.
-
-
Quantification:
-
Construct a calibration curve using synthetic standards of known concentrations.
-
Normalize the signal of the analyte to that of the internal standard to account for variations in extraction efficiency and matrix effects.
-
Data Presentation: Comparative Limits of Detection
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Lower Limit of Quantification (LLOQ) |
| (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA | Hypothetical | Hypothetical | To be determined |
| Leukotriene B4 | 335.2 | 195.1 | ~1 pg |
| Prostaglandin E2 | 351.2 | 271.2 | ~1 pg |
| Resolvin D1 | 375.2 | 141.1 | ~0.5 pg |
| (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA | Hypothetical | Hypothetical | To be determined |
Note: Hypothetical values for the novel compound are to be determined experimentally. LLOQs for known mediators are based on typical performance of modern LC-MS/MS systems.
Phase 2: In Vitro Functional Assays
Once a reliable analytical method is in place, the next phase involves assessing the biological activity of the molecule in controlled cellular systems.
Workflow: In Vitro Assessment of Inflammatory and Pro-Resolving Activity
Caption: Hypothetical pro-resolving signaling pathway.
To investigate these pathways, experiments such as receptor binding assays, western blotting for key signaling proteins (e.g., phosphorylated p38, IκBα), and reporter gene assays for transcription factor activity (e.g., NF-κB) should be conducted.
Conclusion and Future Directions
This guide provides a structured and comparative approach to elucidate the biological activity of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA. By systematically benchmarking its performance against known pro-inflammatory and pro-resolving mediators, researchers can build a comprehensive profile of this novel molecule. The data generated will be instrumental in determining its potential as a therapeutic agent for inflammatory diseases. Future studies should focus on identifying its specific protein targets, delineating its biosynthetic and metabolic pathways, and exploring its role in various disease models.
References
- Docosanoids - Explore the Science & Experts | ideXlab.
- Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed.
- EnzyFluo™ Fatty Acyl-CoA Assay Kit | BioAssay Systems.
- Eicosanoid Storm in Infection and Inflamm
- Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic R
- Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids | Analytical Chemistry - ACS Public
- Fatty Acids and Fatty Acid Metabolism - Lipidomics - Cre
- Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices | Journal of the American Society for Mass Spectrometry.
- (3R,7Z,10Z,13Z,16Z)
- 3-Hydroxydocosatetraenoyl-CoA ((3R,7Z,10Z,13Z,16Z) - MedchemExpress.com.
- Comprehensive targeted method for lipid medi
- Recent Analytical Methodologies in Lipid Analysis - PMC - PubMed Central.
- Methodologies and Procedures Employed in the Identification and Quantitation of Lipid Medi
- Methodologies and Procedures Employed in the Identification and Quantitation of Lipid Mediators via LC-MS/MS - ResearchG
- Eicosanoids: Biosynthesis, Metabolism, Disease Implic
- Eicosanoid - Wikipedia.
- Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs.
- Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs.
- (3R,7Z,10Z,13Z,16Z)
- Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxid
- Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs.
- Acyl-CoA Metabolism and Partitioning - PMC - NIH.
- (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA | C43H70N7O17P3S | CID 56927910 - PubChem.
Sources
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs. Characterization of two forms of hydro-lyase that convert D-(-)-3-hydroxyacyl-CoA into 2-trans-enoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs. Characterization of two forms of hydro-lyase that convert D-(-)-3-hydroxyacyl-CoA into 2-trans-enoyl-CoA. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Docosanoids - Explore the Science & Experts | ideXlab [idexlab.com]
- 7. Eicosanoid Storm in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 9. Eicosanoid - Wikipedia [en.wikipedia.org]
- 10. (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA | C43H70N7O17P3S | CID 56927910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sciex.com [sciex.com]
- 14. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methodologies and Procedures Employed in the Identification and Quantitation of Lipid Mediators via LC-MS/MS [protocols.io]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the Structure of Synthetic (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
Executive Summary
The synthesis of complex bioactive lipids such as (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, a crucial intermediate in fatty acid metabolism, demands unambiguous structural verification.[1][2] The precise stereochemistry of the hydroxyl group at the C3 position (R-configuration) and the specific geometry of the four double bonds (Z-configuration) are critical determinants of its biological activity. This guide provides a comprehensive comparison of analytical methodologies, establishing an integrated, self-validating workflow to ensure the synthetic product meets the exact structural specifications of the target molecule. We objectively compare the performance of mass spectrometry, NMR spectroscopy, and chiral chromatography, providing the experimental rationale and detailed protocols necessary for researchers in metabolic studies and drug development.
The Analytical Imperative: Deconstructing the Molecule
Confirming the structure of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is not a monolithic task. It requires a multi-faceted approach where each technique answers a specific question about the molecule's complex architecture. The core challenges are:
-
Molecular Mass and Composition: Verifying the correct elemental formula (C43H70N7O18P3S).[3]
-
Acyl Chain Structure: Confirming the 22-carbon backbone with a hydroxyl group at the C3 position.
-
Stereochemistry: Proving the hydroxyl group is in the R-configuration, not the S-configuration or a racemic mixture.
-
Double Bond Geometry: Verifying that all four double bonds at positions C7, C10, C13, and C16 are in the cis (Z) configuration.
A failure to validate any of these features can lead to misleading biological data and failed experiments. This guide will compare the primary analytical tools used to address each challenge.
Comparative Analysis of Core Analytical Platforms
No single technique can provide complete structural confirmation. The strength of this workflow lies in the orthogonal nature of the data produced by combining mass spectrometry, NMR, and chiral chromatography.
Mass Spectrometry (MS): The First Line of Inquiry
Mass spectrometry is the gold standard for determining molecular weight and fragmentation patterns, which is essential for analyzing long-chain acyl-CoAs.[4]
-
High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the elemental composition. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can distinguish the target molecule from other potential impurities or byproducts with the same nominal mass.
-
Tandem Mass Spectrometry (MS/MS): MS/MS is crucial for confirming the identity of the acyl chain and locating the hydroxyl group. The fragmentation pattern of the parent ion provides signature product ions that correspond to the Coenzyme A moiety and the fatty acid chain. The presence of a 3-hydroxy group can be inferred from characteristic neutral losses.[5]
Comparison with Alternatives: While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing fatty acids, it requires derivatization and cleavage of the CoA moiety.[1][6][7] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method as it allows for the analysis of the intact acyl-CoA molecule, preserving its native structure.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Geometric Arbiter
NMR spectroscopy is unparalleled in its ability to elucidate the precise geometry of double bonds and the overall carbon-hydrogen framework.[9]
-
¹H NMR: The key to confirming cis (Z) versus trans (E) double bond geometry lies in the coupling constants (J-values) between the vinyl protons. For cis double bonds, the J-value is typically in the range of 10-12 Hz, while trans double bonds exhibit a larger coupling constant of 14-16 Hz. The olefinic protons in polyunsaturated fatty acids typically appear in the 5.3-5.4 ppm region.[9][10]
-
¹³C NMR: This technique provides complementary information, confirming the number of unique carbon environments. The chemical shifts of the carbons involved in the double bonds can also provide clues about their configuration.
Limitations: While powerful, NMR has lower sensitivity compared to MS and requires a relatively pure sample in larger quantities.[9] It cannot, on its own, distinguish between enantiomers (R vs. S).
Chiral Chromatography: The Stereochemical Gatekeeper
The biological function of 3-hydroxy acyl-CoAs is strictly dependent on the stereochemistry of the hydroxyl group. Chiral chromatography is the definitive method for resolving and quantifying enantiomers.[11]
-
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is the most direct method for separating the R and S enantiomers of the target molecule (or its derivatized fatty acid).[12][13] By comparing the retention time of the synthetic sample to a certified (3R) or (3S) standard, one can unambiguously determine the enantiomeric purity.
Comparison with Alternatives: Indirect methods involve creating diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral column.[14] However, direct separation on a CSP is generally preferred due to simpler sample preparation and reduced risk of kinetic resolution issues during derivatization.
Data Summary & Technique Comparison
| Analytical Technique | Primary Information Yielded | Key Advantages | Critical Limitations |
| HRMS (LC-MS) | Elemental Composition, Molecular Weight | High accuracy and sensitivity, confirms formula | Does not provide stereochemical or geometric information |
| Tandem MS (LC-MS/MS) | Acyl chain structure, Hydroxyl position | High specificity, structural fragmentation data[5] | Cannot determine double bond geometry or stereochemistry |
| ¹H NMR Spectroscopy | Double bond geometry (Z vs. E), Proton framework | Definitive for cis/trans isomerism[10][15] | Lower sensitivity, requires pure sample, cannot resolve enantiomers |
| Chiral HPLC | Stereochemistry (R vs. S), Enantiomeric purity | Unambiguously resolves enantiomers[12][16] | Requires specific chiral column, may need derivatization |
The Integrated Workflow: A Self-Validating System
To achieve absolute confidence in the structure of synthetic (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, these techniques must be integrated into a logical, sequential workflow.
Caption: Integrated workflow for structural confirmation.
This workflow ensures that each critical structural feature is validated by the most appropriate technique, creating a chain of evidence that is self-validating.
Key Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Intact Acyl-CoA
This protocol is adapted from standard methods for long-chain acyl-CoA analysis.[4]
-
Sample Preparation: Reconstitute 10 µg of the synthetic product in 100 µL of a 1:1 methanol:water solution. Prepare serial dilutions for calibration curves if quantification is needed.
-
Instrumentation: Utilize a UPLC or HPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (Positive Ion Mode):
-
Precursor Ion (m/z): 1098.0 (for [M+H]⁺).
-
Product Ion Scanning: Scan for characteristic fragments, including the CoA moiety (e.g., m/z 428, 768) and fragments related to the acyl chain.
-
Collision Energy: Optimize to achieve a rich fragmentation spectrum (typically 20-40 eV).
-
-
Data Analysis: Confirm the precursor ion mass is within 5 ppm of the theoretical mass (1098.04 g/mol ).[3] Analyze the fragmentation pattern to confirm the presence of the docosatetraenoyl chain and CoA.
Protocol 2: Chiral HPLC for Stereochemical Determination
This protocol requires hydrolysis of the CoA ester followed by derivatization to enable separation on a common chiral phase.
-
Hydrolysis: To 50 µg of the synthetic product, add 200 µL of 0.5 M NaOH in methanol. Heat at 50°C for 30 minutes to cleave the thioester bond, yielding the free 3-hydroxydocosatetraenoic acid. Neutralize with 1 M HCl.
-
Extraction: Extract the free fatty acid twice with 500 µL of ethyl acetate. Dry the combined organic layers under a stream of nitrogen.
-
Derivatization (Optional but Recommended): Esterify the carboxylic acid with diazomethane or a similar reagent to form the methyl ester. This often improves chromatographic peak shape.
-
Instrumentation: HPLC system with UV or MS detector.
-
Chiral Separation Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak AD or similar column, is effective for separating hydroxy fatty acid enantiomers.[12]
-
Mobile Phase: A non-polar mobile phase like a hexane/isopropanol mixture (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or connected to a mass spectrometer.
-
-
Data Analysis: Inject a racemic (3R/3S) standard if available to determine the retention times of both enantiomers. Inject the synthetic sample and confirm that >99% of the peak area corresponds to the retention time of the desired 3R enantiomer.
Conclusion
The structural confirmation of a complex synthetic molecule like (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a rigorous process that underpins the integrity of subsequent biological research. A superficial analysis is insufficient. By employing the integrated workflow presented in this guide—combining the mass accuracy of HRMS, the fragmentation detail of MS/MS, the geometric precision of NMR, and the stereochemical certainty of chiral chromatography—researchers can achieve an unparalleled level of confidence in their synthetic product. This multi-modal, self-validating approach is the benchmark standard for ensuring that the molecule in the vial is, with certainty, the molecule required for the experiment.
References
- 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry.Methods in Molecular Biology, 2010.
- Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chrom
- Clinical applications of 3-hydroxy fatty acid analysis by gas chrom
- Clinical applications of 3-hydroxy fatty acid analysis by gas chrom
- Analytical Strategies for Long-Chain Fatty Acids Profiling.
- Analysis of 3-hydroxy fatty acids of 10, 12, 14, 16, and 18 carbon...
- Application Notes and Protocols for the Analysis of Long-Chain Acyl-CoAs.BenchChem.
- Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS.
- High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column.Oxford Academic.
- The Chromatographic Resolution of Chiral Lipids.AOCS, 2019.
- High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsatur
- Chemical speciation by selective heteronuclear single-quantum coherence spectroscopy: determination of double-bond quantity in unsaturated f
- Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring.NIH.
- High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS.LC-MS, 2020.
- Chromatographic methods for the determination of acyl-CoAs.Semantic Scholar, 2018.
- HPLC separation of enantiomers using chiral stationary phases.Česká a slovenská farmacie, 2007.
- Chiral Chrom
- Establishing carbon–carbon double bond position and configuration in unsaturated fatty acids by gas-phase infrared spectroscopy.Chemical Science (RSC Publishing), 2023.
- Non-Conjug
- (3R,7Z,10Z,13Z,16Z)
- (3R,7Z,10Z,13Z,16Z)
Sources
- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lipidmaps.org [lipidmaps.org]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic methods for the determination of acyl-CoAs | Semantic Scholar [semanticscholar.org]
- 9. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. aocs.org [aocs.org]
- 12. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. csfarmacie.cz [csfarmacie.cz]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Establishing carbon–carbon double bond position and configuration in unsaturated fatty acids by gas-phase infrared spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06487A [pubs.rsc.org]
- 16. academic.oup.com [academic.oup.com]
A Comparative Guide to (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA and Other Biologically Active PUFA-CoAs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparison of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, a key intermediate in the metabolism of adrenic acid (AdA, 22:4n-6), with other significant polyunsaturated fatty acid (PUFA) Coenzyme A (CoA) esters, namely arachidonoyl-CoA (AA-CoA), eicosapentaenoyl-CoA (EPA-CoA), and docosahexaenoyl-CoA (DHA-CoA). We will delve into their metabolic pathways, enzymatic interactions, and potential signaling roles, supported by experimental data and detailed protocols for their comparative analysis.
Introduction: The Central Role of PUFA-CoAs in Cellular Metabolism and Signaling
Polyunsaturated fatty acids (PUFAs) are not merely structural components of cell membranes; they are pivotal signaling molecules and precursors to a vast array of bioactive lipids.[1][2] Upon entering the cell, PUFAs are rapidly activated into their CoA thioesters by acyl-CoA synthetases. This activation traps the fatty acid intracellularly and primes it for various metabolic fates, including energy production via β-oxidation, storage in complex lipids, or conversion into signaling molecules.[3][4] The CoA moiety directs the fatty acid to specific enzymes and pathways, making the PUFA-CoA ester the central hub of PUFA metabolism.
This guide focuses on a specific, yet understudied, intermediate: (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA . This molecule is a product of the second step in the peroxisomal β-oxidation of adrenic acid (AdA, 22:4n-6), a 2-carbon elongation product of the well-known arachidonic acid (AA, 20:4n-6).[5][6] Understanding its properties in comparison to more extensively studied PUFA-CoAs is crucial for elucidating the unique biological roles of the AdA metabolic pathway.
Metabolic Fates: A Comparative Overview
The metabolism of PUFA-CoAs is compartmentalized, primarily occurring in the mitochondria and peroxisomes. While mitochondria are responsible for the complete β-oxidation of most fatty acids for energy, peroxisomes handle the initial chain-shortening of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and most PUFAs, whose double bonds pose a challenge for mitochondrial enzymes.[7][8]
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is an obligate intermediate in the peroxisomal β-oxidation of AdA-CoA.[5] This pathway is particularly significant as it leads to the retroconversion of AdA to AA, thereby regulating the cellular pools of this critical signaling precursor.[6]
Below is a comparative overview of the primary metabolic pathways for AdA-CoA, AA-CoA, EPA-CoA, and DHA-CoA.
Peroxisomal β-Oxidation of Adrenoyl-CoA (22:4n-6)
The metabolism of adrenic acid is a key focus for understanding the unique properties of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA.
Caption: Figure 1. Peroxisomal β-oxidation of Adrenoyl-CoA.
Comparative Metabolic Pathways of Major PUFA-CoAs
The following diagram illustrates the divergent and convergent points in the metabolism of AdA-CoA, AA-CoA, EPA-CoA, and DHA-CoA.
Caption: Figure 2. Comparative metabolic fates of major PUFA-CoAs.
Comparative Performance: Enzyme Kinetics and Substrate Specificity
The biological activity of a PUFA-CoA is largely determined by its interaction with metabolic and signaling enzymes. While comprehensive kinetic data for (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is not yet available in the literature, we can infer its likely performance based on studies of related enzymes and substrates and propose a framework for its characterization.
The key enzymes in the metabolism of our target molecule are the components of the peroxisomal D-bifunctional protein (D-BP), which harbors both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, and peroxisomal thiolase.[9][10]
| Enzyme | Substrate | Km (µM) | Vmax (relative activity) | Reference / Comments |
| 3-Hydroxyacyl-CoA Dehydrogenase (HAD) Family | ||||
| Mitochondrial L-3-HAD (Pig Heart) | 3-Hydroxydecanoyl-CoA (C10) | ~5 | High | Most active with medium-chain substrates.[5] |
| 3-Hydroxypalmitoyl-CoA (C16) | ~5 | Moderate | Activity decreases with longer chain lengths.[5] | |
| Peroxisomal D-BP (Human) | 3-Hydroxypalmitoyl-CoA (C16) | N/A | Active | Essential for VLCFA and PUFA β-oxidation.[9][11] |
| (3R)-3-Hydroxydocosatetraenoyl-CoA (C22:4) | To be determined | To be determined | Expected to be a primary substrate. | |
| Enoyl-CoA Hydratase Family | ||||
| Mitochondrial Enoyl-CoA Hydratase | Crotonyl-CoA (C4) | ~25 | High | Prefers short to medium chain lengths.[12] |
| Palmitoleoyl-CoA (C16:1) | N/A | Lower | Activity decreases with increasing chain length.[13] | |
| Peroxisomal D-BP (Human) | trans-2-Hexadecenoyl-CoA (C16:1) | N/A | Active | Part of the bifunctional protein.[14] |
| (2E,7Z,10Z,13Z,16Z)-Docosapentaenoyl-CoA | To be determined | To be determined | The direct precursor to the target molecule. | |
| PUFA-CoAs as Enzyme Inhibitors | Ki (µM) | |||
| HMG-CoA Reductase (Human) | Arachidonoyl-CoA (20:4n-6) | ~15 | Competitive inhibitor.[15] | |
| Eicosapentaenoyl-CoA (20:5n-3) | ~10 | Competitive inhibitor.[15] | ||
| Docosahexaenoyl-CoA (22:6n-3) | ~8 | Competitive inhibitor.[15] | ||
| (3R)-3-Hydroxydocosatetraenoyl-CoA (C22:4) | To be determined | The 3-hydroxy group may alter binding affinity. |
Potential Signaling Roles of 3-Hydroxy PUFA-CoAs
While the signaling roles of canonical PUFAs like arachidonic acid are well-established, the functions of their hydroxylated metabolites are an emerging area of research.[16][17] 3-Hydroxy fatty acids are known to be produced by various microorganisms and can have potent biological effects, including modulating inflammatory responses.[18][19] For instance, Candida albicans can convert host arachidonic acid into 3-hydroxy-eicosatetraenoic acid, which is then metabolized by host COX-2 into more potent pro-inflammatory 3-hydroxy prostaglandins.[18]
The presence of a hydroxyl group on the β-carbon of the acyl chain in (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA could significantly alter its biological activity compared to its non-hydroxylated precursor, adrenoyl-CoA, and other PUFA-CoAs by:
-
Altering Enzyme Binding: The polar hydroxyl group could form new hydrogen bonds within the active sites of enzymes, potentially altering substrate affinity and turnover rates.
-
Modulating Protein Acylation: The 3-hydroxy group might influence the transfer of the fatty acid to proteins, a key post-translational modification.
-
Interacting with Nuclear Receptors: PUFAs and their metabolites are known ligands for nuclear receptors like PPARs. The 3-hydroxy moiety could change the binding affinity and activation potential for these receptors.
Further research is needed to explore these possibilities and to determine if 3-hydroxy-PUFA-CoAs represent a novel class of signaling molecules.
Experimental Protocols for Comparative Analysis
To facilitate further research in this area, we provide detailed protocols for the comparative analysis of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA and other PUFA-CoAs.
Protocol for In Vitro Enzyme Kinetics with Peroxisomal D-Bifunctional Protein
This protocol is designed to determine the kinetic parameters (Km and Vmax) of the 3-hydroxyacyl-CoA dehydrogenase activity of purified D-bifunctional protein with various PUFA-CoA substrates.
Workflow Diagram
Caption: Figure 3. Workflow for determining enzyme kinetics.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Substrates: Synthesize or procure high-purity (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, (3S)-hydroxyarachidonoyl-CoA, (3S)-hydroxyeicosapentaenoyl-CoA, and (3R)-hydroxydocosahexaenoyl-CoA. Prepare stock solutions in an appropriate buffer (e.g., 10 mM HEPES, pH 7.4).
-
Enzyme: Use purified recombinant human D-bifunctional protein (HSD17B4).
-
Cofactor: Prepare a fresh solution of 10 mM NAD+ in assay buffer.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5, containing 1 mM EDTA.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate, add the following to each well for a final volume of 200 µL:
-
158 µL Assay Buffer
-
20 µL of 10 mM NAD+
-
2 µL of purified D-bifunctional protein (e.g., at 0.1 mg/mL)
-
-
Prepare serial dilutions of each substrate stock solution to achieve final concentrations ranging from 0.5 µM to 100 µM.
-
Initiate the reaction by adding 20 µL of the substrate dilution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in absorbance at 340 nm (corresponding to NADH formation) every 30 seconds for 10-15 minutes.
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax for each substrate.
-
Protocol for Cellular Metabolism Analysis using Stable Isotope Labeling and LC-MS/MS
This protocol allows for the tracing of the metabolic fate of different PUFAs in cultured cells, enabling a direct comparison of their conversion rates and metabolite profiles.
Step-by-Step Methodology:
-
Cell Culture and Labeling:
-
Culture a relevant cell line (e.g., HepG2 human liver cells) to ~70% confluency.
-
Incubate the cells with medium containing a stable isotope-labeled PUFA (e.g., ¹³C₁₈-Adrenic Acid, ¹³C₂₀-Arachidonic Acid, etc.) at a suitable concentration (e.g., 10-50 µM) for various time points (e.g., 1, 4, 12, 24 hours).[20][21]
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to the culture dish and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube, vortex thoroughly, and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
Chromatography: Use a C18 reverse-phase column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) to separate the PUFA-CoAs and their metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to specifically detect and quantify the parent labeled PUFA and its expected labeled metabolites (e.g., ¹³C₁₆-Arachidonoyl-CoA from ¹³C₁₈-Adrenoyl-CoA).
-
-
Data Analysis:
-
Integrate the peak areas for each labeled analyte at each time point.
-
Calculate the rate of conversion of the parent PUFA into its various metabolites.
-
Compare the metabolic profiles and conversion rates between the different stable isotope-labeled PUFAs.
-
Conclusion and Future Directions
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a crucial, yet under-investigated, intermediate in the peroxisomal β-oxidation of adrenic acid. Its unique structure, arising from a C22:4 precursor, places it at a critical metabolic crossroads, influencing the cellular pool of arachidonoyl-CoA. While its direct comparison with other major PUFA-CoAs is in its infancy, the available evidence suggests that its metabolism and potential biological activities may differ significantly due to its chain length and the presence of the 3-hydroxy group.
Future research should focus on:
-
Generating comprehensive kinetic data for (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA and its related intermediates with the key enzymes of peroxisomal β-oxidation.
-
Investigating its potential as a signaling molecule , including its ability to interact with nuclear receptors and other signaling proteins.
-
Elucidating its role in pathophysiological conditions where adrenic acid metabolism is implicated, such as in neurodegenerative diseases and certain cancers.
The experimental frameworks provided in this guide offer a clear path forward for researchers to unravel the unique biology of this important molecule and its place within the complex landscape of PUFA metabolism and signaling.
References
- 1. Fatty Acid Profiling and Quantification Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiolase - Wikipedia [en.wikipedia.org]
- 4. Discovery and Characterization of the 3-Hydroxyacyl-ACP Dehydratase Component of the Plant Mitochondrial Fatty Acid Synthase System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Peroxisomal straight-chain Acyl-CoA oxidase and D-bifunctional protein are essential for the retroconversion step in docosahexaenoic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 11. Peroxisomal D-bifunctional protein deficiency: Three adults diagnosed by whole-exome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. allergolyon.fr [allergolyon.fr]
- 18. Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 20. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stable isotope labeling by fatty acids in cell culture (SILFAC) coupled with isotope pattern dependent mass spectrometry for global screening of lipid hydroperoxide-mediated protein modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
functional differences between 3-hydroxy fatty acyl-CoAs and their non-hydroxylated forms
An Application Scientist's Guide to the Functional Divergence of 3-Hydroxy Fatty Acyl-CoAs and Their Non-Hydroxylated Counterparts
For researchers, scientists, and drug development professionals in the metabolic space, a nuanced understanding of lipid intermediates is not merely academic—it is fundamental to deciphering cellular energy status, signaling cascades, and the etiology of disease. Fatty acyl-Coenzyme A (acyl-CoA) thioesters are central players in this arena, representing the "activated" form of fatty acids, primed for metabolic processing.
The introduction of a single hydroxyl group at the beta-carbon (C3) position transforms a standard fatty acyl-CoA into a 3-hydroxy fatty acyl-CoA. While seemingly a minor chemical modification, this hydroxylation signifies a profound functional divergence. Non-hydroxylated acyl-CoAs are metabolic precursors at a crossroads, capable of entering numerous pathways. In contrast, 3-hydroxy fatty acyl-CoAs are predominantly transient intermediates, committed to a single, critical catabolic pathway: mitochondrial β-oxidation.
This guide provides an in-depth comparison of these two molecular classes, moving beyond simple definitions to explore their distinct metabolic fates, signaling implications, and roles in pathophysiology. We will further provide field-proven experimental protocols to empower researchers to accurately quantify these molecules and investigate their functions.
Core Functional Comparison: Metabolic Crossroads vs. Committed Intermediates
The primary functional difference lies in their metabolic roles. Non-hydroxylated acyl-CoAs are versatile substrates, whereas 3-hydroxyacyl-CoAs are specialists.
Non-Hydroxylated Fatty Acyl-CoAs: The Multipurpose Precursor
Once a fatty acid is activated by conversion to its CoA thioester, it stands at a critical metabolic nexus. Cellular conditions and energy demands dictate its fate. These molecules serve as the primary substrates for:
-
Energy Production: They are transported into the mitochondria to undergo β-oxidation, the very process that generates 3-hydroxy intermediates.[1][2]
-
Lipid Synthesis: They are foundational building blocks for complex lipids, including triglycerides for energy storage and phospholipids for membrane construction.[3][4]
-
Protein Acylation: Specific acyl-CoAs, such as palmitoyl-CoA, can be covalently attached to proteins, modulating their function and localization.
-
Cellular Signaling: Long-chain acyl-CoAs act as allosteric regulators of key enzymes, including acetyl-CoA carboxylase (the rate-limiting enzyme in fatty acid synthesis), and can influence ion channel activity and gene expression.[5][6]
3-Hydroxy Fatty Acyl-CoAs: The β-Oxidation Specialist
The 3-hydroxy fatty acyl-CoA is the hallmark intermediate of the third step in the β-oxidation cycle.[1][7] Its existence is typically fleeting, immediately acted upon by a 3-hydroxyacyl-CoA dehydrogenase.
-
Formation: A non-hydroxylated fatty acyl-CoA first undergoes dehydrogenation to create a double bond, forming an enoyl-CoA.
-
Hydration: The enzyme enoyl-CoA hydratase adds a water molecule across this double bond, creating the L-3-hydroxyacyl-CoA intermediate.[1]
-
Dehydrogenation: This intermediate is the specific substrate for a 3-hydroxyacyl-CoA dehydrogenase (e.g., LCHAD for long chains), which oxidizes the hydroxyl group to a ketone, yielding a 3-ketoacyl-CoA and generating NADH.[1][7]
This rigid, sequential role means that under normal physiological conditions, the cellular concentration of 3-hydroxy fatty acyl-CoAs is kept extremely low. Their accumulation is a direct and unambiguous indicator of a bottleneck in the β-oxidation pathway.
Pathophysiological Significance: The Toxicity of Accumulation
While an overabundance of any metabolite can be detrimental, the accumulation of 3-hydroxy fatty acyl-CoAs has particularly severe and specific clinical consequences.
This is best exemplified by Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency , an inherited metabolic disorder caused by mutations in the HADHA gene.[8][9][10] In this condition, the enzyme responsible for processing long-chain 3-hydroxyacyl-CoAs is defective. This leads to:
-
Accumulation of Toxic Intermediates: Long-chain 3-hydroxyacyl-CoAs and their derivatives build up within cells, particularly in the liver, heart, and skeletal muscle.[8][11]
-
Energy Deficiency: The β-oxidation pathway is stalled, preventing the efficient conversion of long-chain fats into energy (ATP). This is especially critical during periods of fasting or illness.[8][10]
The clinical manifestations are severe and directly linked to this accumulation, including hypoketotic hypoglycemia (low blood sugar without the compensatory production of ketones), cardiomyopathy (weakened heart muscle), rhabdomyolysis (muscle breakdown), and peripheral neuropathy.[8][12] This contrasts with the more general lipotoxicity associated with elevated non-hydroxylated acyl-CoAs, which is linked to insulin resistance and cellular stress but through different mechanisms.
Data Presentation: A Comparative Overview
The functional distinctions are summarized below, followed by representative data from a disease model highlighting the dramatic accumulation of 3-hydroxyacyl-CoAs when their metabolism is impaired.
Table 1: High-Level Functional Comparison
| Feature | Non-Hydroxylated Fatty Acyl-CoA | 3-Hydroxy Fatty Acyl-CoA |
| Primary Role | Versatile metabolic precursor | Committed intermediate in β-oxidation |
| Metabolic Fates | β-oxidation, lipid synthesis, protein acylation, signaling | Dehydrogenation to 3-ketoacyl-CoA |
| Key Enzymes | Acyl-CoA synthetases, CPT1, ACC, DGAT | Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenases |
| Cellular Conc. | Tightly regulated, reflects fatty acid influx | Extremely low under normal conditions |
| Pathology | General lipotoxicity, insulin resistance | Specific toxicity from accumulation (e.g., LCHAD deficiency) |
Table 2: Representative Accumulation of 3-Hydroxy Fatty Acids in a Disease Model
The following data is representative, derived from studies on LCHAD-deficient patient fibroblasts, illustrating the principle of accumulation. Absolute values can vary significantly.
| Metabolite | Control Fibroblasts (Relative Units) | LCHAD-Deficient Fibroblasts (Relative Units) | Fold Change |
| 3-Hydroxypalmitic acid (C16-OH) | 1.0 | >100 | >100x |
| 3-Hydroxymyristic acid (C14-OH) | 1.0 | >100 | >100x |
| 3-Hydroxystearic acid (C18-OH) | 1.0 | >50 | >50x |
This dramatic and specific increase underscores the utility of 3-hydroxy fatty acids (the hydrolyzed form of the acyl-CoA) as diagnostic biomarkers for these disorders.[11][13]
Visualizing the Metabolic Context
To clarify the roles of these molecules, the following diagrams illustrate the mitochondrial β-oxidation pathway and the analytical workflow for their measurement.
Caption: Mitochondrial β-Oxidation Spiral.
Caption: LC-MS/MS Workflow for Acyl-CoA Analysis.
Experimental Protocol: Quantification of Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[14][15][16] This protocol provides a robust framework for researchers.
Objective:
To extract and quantify short-, medium-, and long-chain non-hydroxylated and 3-hydroxy fatty acyl-CoAs from cultured cells or tissue homogenates.
Pillar 1: Expertise & Causality (The "Why")
-
Quenching: Metabolism is rapid. Samples must be flash-frozen in liquid nitrogen and extracted with a cold solvent containing acid (e.g., 10% trichloroacetic acid, TCA) to instantly halt enzymatic activity and precipitate proteins.[17] This ensures the measured acyl-CoA profile accurately reflects the biological state at the moment of collection.
-
Internal Standard: Acyl-CoAs are prone to degradation and extraction efficiency can vary. A non-endogenous, stable isotope-labeled, or odd-chain acyl-CoA (e.g., C17:0-CoA) must be added at the very beginning of the extraction. This self-validating step allows for correction of sample loss during preparation and variations in MS ionization, ensuring trustworthy, reproducible data.[18]
-
Chromatography: A C18 reversed-phase column is used to separate the acyl-CoAs based on the hydrophobicity of their fatty acid chain. A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like ammonium acetate at slightly basic pH to improve peak shape) elutes the molecules, with shorter chains eluting before longer chains.[19]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This provides exquisite specificity. The first quadrupole selects the precursor ion (the mass of the intact acyl-CoA). The second quadrupole fragments it, and the third selects a specific, characteristic fragment ion for detection. This two-stage filtering minimizes interference from other molecules.
Pillar 2: Step-by-Step Methodology
-
Sample Preparation & Extraction:
-
Flash-freeze cell pellets or tissue samples (~10-20 mg) in liquid nitrogen.
-
Add 500 µL of ice-cold 10% TCA in water containing the internal standard (e.g., 1 nmol C17:0-CoA).
-
Homogenize thoroughly using a probe sonicator or bead beater, keeping the sample on ice at all times.
-
Incubate on ice for 15 minutes to ensure full protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube. This contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) - Optional but Recommended for Cleaner Samples:
-
Condition an Oasis HLB SPE cartridge with 1 mL methanol followed by 1 mL water.
-
Load the supernatant from step 1.6.
-
Wash the cartridge with 1 mL water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of 5% methanol in water for injection.
-
-
LC-MS/MS Analysis:
-
LC System: High-performance liquid chromatograph (HPLC or UPLC).
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 8.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions: Set up specific precursor-to-product ion transitions for each target acyl-CoA and the internal standard. (These must be determined empirically or from literature).
-
-
Data Analysis & Validation:
-
Generate a standard curve for each analyte using authentic standards of known concentration.
-
Integrate the peak area for each target acyl-CoA in the samples.
-
Normalize the peak area of each target to the peak area of the internal standard.
-
Quantify the concentration of each acyl-CoA by comparing its normalized peak area to the standard curve.
-
Results are typically expressed as pmol/mg of tissue or pmol/million cells.
-
Conclusion
The functional distinction between non-hydroxylated and 3-hydroxy fatty acyl-CoAs is a clear-cut example of how a subtle chemical modification dictates a profound change in metabolic purpose. While non-hydroxylated acyl-CoAs represent a versatile pool of activated fatty acids available for numerous anabolic and catabolic processes, 3-hydroxyacyl-CoAs are committed, transient intermediates of β-oxidation. Understanding this divergence is crucial for interpreting metabolic flux, identifying enzymatic defects, and developing targeted therapies for devastating inherited disorders. The ability to accurately quantify both classes of molecules using robust analytical platforms like LC-MS/MS provides researchers with the essential tools to probe these critical pathways in health and disease.
References
-
MedlinePlus. (2023). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. MedlinePlus Genetics. [Link]
-
Sim, N., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites. [Link]
-
Tyni, T., et al. (1997). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. Annals of Medicine. [Link]
-
Orphanet. Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency. [Link]
-
Schulz, H. (2012). Fatty Acid Oxidation. ResearchGate. [Link]
-
Gao, X., et al. (2016). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry. [Link]
-
McGraw-Hill Education. Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHADD). AccessPediatrics. [Link]
-
HRSA. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. Newborn Screening. [Link]
-
Gao, X., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. [Link]
-
Koster, G., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry. [Link]
-
Sim, N., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed. [Link]
-
Wang, C., et al. (2021). Bacterial 3-hydroxy fatty acids as a biomarker of environmental change. Haiyang Xuebao. [Link]
-
Yang, S. Y., et al. (2005). 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease. The FEBS Journal. [Link]
-
Pharmaguideline. β-Oxidation of Saturated Fatty Acid (Palmitic Acid). [Link]
-
Wikipedia. Beta oxidation. [Link]
-
Lee, D. Y., et al. (2007). The 3-hydroxy fatty acids as biomarkers for quantification and characterization of endotoxins and Gram-negative bacteria in atmospheric aerosols in Hong Kong. Atmospheric Environment. [Link]
-
Uhlig, S., et al. (2016). Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B. [Link]
-
ResearchGate. Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry | Request PDF. [Link]
-
Wikipedia. Malonyl-CoA. [Link]
-
Corkey, B. E., et al. (2000). The Role of Long-Chain Fatty Acyl-CoA Esters in ß-Cell Signal Transduction. The Journal of Nutrition. [Link]
-
Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal. [Link]
-
Hirschey, M. D., et al. (2010). Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis. Endocrinology. [Link]
-
Szponar, B., et al. (2002). Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples. Journal of Microbiological Methods. [Link]
-
Fernandes, P., et al. (2014). The Various Roles of Fatty Acids. Molecules. [Link]
-
Ellis, J. M., et al. (2010). Acyl-CoA Metabolism and Partitioning. Annual Review of Nutrition. [Link]
-
National Center for Biotechnology Information. Biochemistry, Fatty Acid Oxidation. StatPearls. [Link]
-
Royal Society of Chemistry. (2020). CHAPTER 8: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. [Link]
-
ResearchGate. Separation of a homologous series of 3‐hydroxy alkanoic acids.... [Link]
-
Royal Society of Chemistry Publishing. Chromatographic methods for the determination of acyl-CoAs. [Link]
-
ResearchGate. CHAPTER 8. Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. [Link]
-
Lu, C., et al. (2016). Identification of hydroxy fatty acid and triacylglycerol metabolism-related genes in lesquerella through seed transcriptome analysis. BMC Plant Biology. [Link]
-
Karu, K., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules. [Link]
-
Jones, P. M., et al. (2000). Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples. Journal of Inherited Metabolic Disease. [Link]
-
Jones, P. M., et al. (2003). Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts. Pediatric Research. [Link]
-
Fernandes, P., et al. (2014). The Various Roles of Fatty Acids. PubMed Central. [Link]
Sources
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. The Various Roles of Fatty Acids | MDPI [mdpi.com]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 8. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 9. Orphanet: Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency [orpha.net]
- 10. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 11. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 12. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
Comparative Analysis of Analytical Methodologies for the Quantification of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the accurate quantification of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, a critical intermediate in fatty acid metabolism. The selection of a robust and reliable analytical method is paramount for advancing research and development in areas where this molecule plays a significant role. Herein, we present a detailed cross-validation of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offering insights into the experimental design, data interpretation, and best practices for ensuring data integrity.
Introduction to (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA and the Imperative for Accurate Quantification
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a long-chain fatty acyl-CoA thioester. Molecules of this class are integral to numerous biological processes, including energy metabolism, cellular signaling, and the biosynthesis of complex lipids. The precise measurement of their concentrations in biological matrices is often a critical step in understanding disease pathophysiology, identifying biomarkers, and assessing the pharmacodynamics of therapeutic interventions. Given the inherent complexity of biological samples and the potential for analytical interferences, a rigorous cross-validation of quantification methods is not merely a recommendation but a scientific necessity to ensure the reliability and reproducibility of experimental data.
Analytical Methodologies: A Head-to-Head Comparison
The two most prevalent techniques for the analysis of fatty acyl-CoAs are LC-MS/MS and HPLC-UV. Each method offers a unique set of advantages and is suited to different analytical challenges.
Method A: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules in complex matrices due to its exceptional sensitivity and selectivity. The technique combines the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry.
Principle: Molecules are first separated based on their physicochemical properties by HPLC and then ionized. The mass spectrometer selects the precursor ion corresponding to the analyte of interest, fragments it, and then detects a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target molecule.
Experimental Protocol: LC-MS/MS
-
Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of biological sample (e.g., plasma, tissue homogenate), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for the analyte).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for the analyte and internal standard.
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Method B: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a more accessible and cost-effective technique that can be suitable for applications where high sensitivity is not the primary requirement.
Principle: This method relies on the separation of the analyte by HPLC, followed by its detection based on the absorption of ultraviolet light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample. The Coenzyme A moiety of the molecule has a characteristic UV absorbance maximum around 260 nm.
Experimental Protocol: HPLC-UV
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load the biological sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interfering substances.
-
Elute the analyte with a high-organic solvent mixture (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Separation:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile, run in an isocratic or gradient mode to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
UV Detection:
-
Wavelength: Monitor the absorbance at 260 nm.
-
Data Analysis: Quantify the analyte by comparing the peak area of the analyte to a standard curve generated from known concentrations of a reference standard.
-
Cross-Validation Experimental Design
A robust cross-validation study is essential to ensure that different analytical methods yield comparable results. The workflow for such a study is outlined below.
Caption: Workflow for the cross-validation of two analytical methods.
Comparative Data Analysis and Interpretation
The performance of each method should be evaluated based on standard validation parameters. The table below presents a hypothetical but realistic comparison based on the known capabilities of each technique.
| Validation Parameter | LC-MS/MS | HPLC-UV | Comment |
| Linearity (R²) | > 0.99 | > 0.99 | Both methods can achieve excellent linearity. |
| Limit of Detection (LOD) | 0.1 ng/mL | 10 ng/mL | LC-MS/MS is significantly more sensitive. |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 50 ng/mL | The higher LOQ of HPLC-UV may be a limiting factor. |
| Accuracy (% Recovery) | 95-105% | 90-110% | Both methods can be accurate with proper optimization. |
| Precision (%RSD) | < 10% | < 15% | LC-MS/MS generally offers better precision. |
| Selectivity | High | Moderate | LC-MS/MS is less prone to interference from matrix components. |
| Throughput | High | Moderate | LC-MS/MS methods can often have shorter run times. |
Interpretation:
The choice between LC-MS/MS and HPLC-UV will depend on the specific requirements of the study. For applications requiring high sensitivity and selectivity, such as the analysis of low-abundance analytes in complex biological matrices, LC-MS/MS is the superior choice. For studies where the analyte concentrations are expected to be higher and cost-effectiveness is a major consideration, HPLC-UV can be a viable alternative.
Biological Context: Role in Fatty Acid Beta-Oxidation
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is an intermediate in the beta-oxidation of docosatetraenoic acid. This metabolic pathway is crucial for energy production from fatty acids.
Caption: Simplified pathway of fatty acid beta-oxidation.
Conclusion and Recommendations
Both LC-MS/MS and HPLC-UV are powerful techniques for the quantification of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA.
-
LC-MS/MS is recommended for discovery-phase research, pharmacokinetic studies, and biomarker validation where high sensitivity, selectivity, and throughput are critical.
-
HPLC-UV may be suitable for later-stage development and quality control applications where analyte concentrations are higher and a more cost-effective and readily available method is advantageous.
Ultimately, the decision should be based on a thorough evaluation of the analytical needs of the project, available resources, and the data generated from a rigorous cross-validation study as outlined in this guide.
References
Evaluating (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA as a Potential Biomarker: A Comparative Guide for Researchers
This guide provides an in-depth technical evaluation of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA as a novel candidate biomarker. We will explore its biochemical context, propose a rationale for its potential clinical utility, and objectively compare its prospective performance against established biomarkers in relevant disease areas. This document is intended for researchers, scientists, and drug development professionals engaged in biomarker discovery and validation.
Introduction: The Unmet Need for Specific Biomarkers in Metabolic and Neurological Disorders
The diagnosis and monitoring of metabolic and neurological diseases often rely on a panel of biomarkers that may lack specificity or sensitivity, particularly in the early stages of disease. Disorders of fatty acid metabolism, such as peroxisomal biogenesis disorders (PBDs) and fatty acid oxidation disorders (FAODs), as well as neuroinflammatory conditions, present complex pathologies that could benefit from the identification of novel, more direct biomarkers.[1][2] This guide focuses on a promising, yet underexplored, candidate: (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, a 3-hydroxy fatty acyl-CoA derivative of docosatetraenoic acid.[3][4][5]
The Candidate Biomarker: (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a specific intermediate in the β-oxidation of (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA, also known as adrenoyl-CoA.[6] Its precursor, adrenic acid (a docosatetraenoic acid), is a very long-chain omega-6 polyunsaturated fatty acid and is notably one of the most abundant fatty acids in the early human brain.[7] Elevated levels of adrenic acid have been associated with various conditions, including inflammatory diseases and Alzheimer's disease.[7][8]
The rationale for investigating its 3-hydroxyacyl-CoA intermediate as a biomarker lies in the specifics of fatty acid metabolism. Beta-oxidation of fatty acids occurs in both mitochondria and peroxisomes, with very long-chain fatty acids being exclusively handled by peroxisomes.[9][10] A defect in the enzymes of peroxisomal β-oxidation could lead to the accumulation of specific intermediates, such as 3-hydroxyacyl-CoAs. Therefore, elevated levels of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA in biological samples could serve as a direct indicator of impaired peroxisomal function.
Diagram: Peroxisomal Beta-Oxidation of Docosatetraenoyl-CoA
Caption: Simplified pathway of peroxisomal β-oxidation of docosatetraenoyl-CoA.
Comparative Analysis: Potential Advantages Over Existing Biomarkers
To objectively evaluate the potential of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, we compare it to established biomarkers for two relevant disease categories: Peroxisomal Biogenesis Disorders (specifically Zellweger Spectrum Disorder) and broader Fatty Acid Oxidation Disorders.
Comparison with Biomarkers for Zellweger Spectrum Disorder (ZSD)
Zellweger Spectrum Disorder is a group of autosomal recessive disorders caused by mutations in PEX genes, leading to defective peroxisome biogenesis.[11][12]
| Biomarker Category | Established Biomarkers | Potential Advantages of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA | Potential Disadvantages of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA |
| Substrate Accumulation | Very Long-Chain Fatty Acids (VLCFAs; C24:0, C26:0)[9][13] | More direct measure of a specific enzymatic step dysfunction within the peroxisome. May provide a more immediate reflection of metabolic flux changes. | Lower abundance compared to VLCFAs, potentially posing analytical challenges. |
| Product Deficiency | Plasmalogens[13] | As a marker of accumulation rather than deficiency, it might offer a more robust signal in early-stage disease. | Indirectly related to the primary pathogenic mechanism of substrate accumulation. |
| Other Metabolites | Phytanic and Pristanic Acids, Pipecolic Acid[13][14] | Potentially more specific to the β-oxidation pathway of polyunsaturated fatty acids. | The clinical significance of alterations in this specific pathway is less established than for VLCFA and phytanic acid metabolism. |
Comparison with General Biomarkers for Fatty Acid Oxidation Disorders (FAODs)
FAODs are a group of inherited metabolic disorders that impair the body's ability to break down fatty acids for energy.[15][16]
| Biomarker Category | Established Biomarkers | Potential Advantages of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA | Potential Disadvantages of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA |
| Acyl-Esters | Acylcarnitines (measured in plasma and urine)[17][18][19][20][21] | Acyl-CoAs are the direct substrates and products of β-oxidation enzymes, offering a more proximal view of the metabolic block compared to acylcarnitines, which are transport forms. | Acyl-CoAs are primarily intracellular and have lower concentrations in plasma, making detection more challenging. Acylcarnitines are more stable and routinely analyzed. |
| Organic Acids | Dicarboxylic acids (in urine) | May provide greater specificity for defects in the oxidation of polyunsaturated fatty acids, which might not be as apparent in the general acylcarnitine profile. | The diagnostic utility for a broad range of FAODs is not as well-established as acylcarnitine profiling. |
Experimental Methodologies for Evaluation
The validation of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA as a biomarker requires robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoAs.[22][23][24][25]
Protocol: Quantification of Long-Chain Acyl-CoAs by LC-MS/MS
This protocol is a generalized workflow based on established methods for long-chain acyl-CoA analysis.[22][24][25]
-
Sample Preparation (from tissue or cells):
-
Homogenize tissue or cell pellets in a cold extraction solvent (e.g., acetonitrile/isopropanol/water).
-
Include an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) for accurate quantification.
-
Centrifuge to pellet proteins and other insoluble material.
-
Perform solid-phase extraction (SPE) on the supernatant to enrich for acyl-CoAs and remove interfering substances.
-
Elute the acyl-CoAs and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
-
Liquid Chromatography (LC):
-
Use a reversed-phase C18 or C8 column for separation.
-
Employ a binary solvent gradient, for example, with mobile phase A consisting of an aqueous buffer (e.g., ammonium hydroxide) and mobile phase B being an organic solvent (e.g., acetonitrile).
-
Optimize the gradient to achieve good separation of the target analyte from other acyl-CoAs.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA.
-
A characteristic product ion for acyl-CoAs results from the neutral loss of the 507 Da phospho-ADP moiety.[25] The specific product ion for the target analyte would need to be determined by infusion of a standard.
-
Optimize MS parameters (e.g., collision energy, declustering potential) to maximize signal intensity.
-
-
Data Analysis:
-
Generate a standard curve using a synthetic standard of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA.
-
Quantify the analyte in biological samples by comparing its peak area ratio to the internal standard against the standard curve.
-
Diagram: Experimental Workflow for Biomarker Evaluation
Caption: A typical workflow for the evaluation of a novel acyl-CoA biomarker.
Conclusion and Future Directions
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA presents a compelling, albeit currently theoretical, candidate for a highly specific biomarker for disorders involving the peroxisomal β-oxidation of very long-chain polyunsaturated fatty acids. Its position as a direct intermediate in the metabolic pathway of adrenic acid, a fatty acid abundant in the brain and implicated in several pathologies, suggests potential utility in both metabolic and neuroinflammatory diseases.
The primary challenge lies in the lack of direct experimental evidence. Future research should focus on:
-
Synthesis of an analytical standard: A purified standard of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is essential for method development and validation.
-
Studies in relevant disease models: Analysis of this molecule in cell culture and animal models of peroxisomal disorders and neuroinflammation is a critical next step.
-
Clinical cohort studies: Ultimately, the validation of any biomarker requires measurement in well-characterized patient cohorts and comparison with healthy controls.
While established biomarkers such as VLCFAs and acylcarnitines are invaluable, the pursuit of more specific and mechanistically informative molecules like (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is crucial for advancing our understanding and clinical management of complex diseases.
References
-
M. C. and C. G. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. PubMed. [Link]
-
Haynes, C. A., Allegood, J. C., Park, H., & Sullards, M. C. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of lipid research, 49(5), 1113–1125. [Link]
-
HealthMatters.io. (2019, April 7). What is Docosatetraenoic Acid? High and low values | Lab results explained. HealthMatters.io. [Link]
-
Ellis, B. A., An, J., Koves, T. R., & Muoio, D. M. (2014). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Metabolomics : Official journal of the Metabolomic Society, 10(1), 123–130. [Link]
-
Magnes, C., Suppan, M., Pieber, T. R., Moustafa, T., & Sinner, F. M. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical chemistry, 77(20), 6715–6722. [Link]
-
Klatt, E. C., & DeFelice, B. C. (2018). A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers. Genetics in medicine : official journal of the American College of Medical Genetics, 20(10), 1263–1271. [Link]
-
Zhang, X., Wang, Y., & Ma, L. (2015). Lipidomics applications for discovering biomarkers of diseases in clinical chemistry. Advances in clinical chemistry, 70, 1–39. [Link]
-
Rinaldo, P., O'Shea, J. J., & Welch, R. D. (1989). Comparison of urinary acylglycines and acylcarnitines as diagnostic markers of medium-chain acyl-CoA dehydrogenase deficiency. Journal of inherited metabolic disease, 12 Suppl 2, 325–328. [Link]
-
Broer, S. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 11(11), 743. [Link]
-
Braverman, N. E., Raymond, G. V., & Rizzo, W. B. (2003, December 12). Zellweger Spectrum Disorder. GeneReviews®. [Link]
-
Schnackenberg, L. K., & Beger, R. D. (2015). Acylcarnitines as Translational Biomarkers of Mitochondrial Dysfunction. ResearchGate. [Link]
-
Broer, S. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. ResearchGate. [Link]
-
Ebberink, M. S., Koster, J., Visser, G., Spronsen, F. J., Stolte-Dijkstra, I., Smit, G. P., & Wanders, R. J. (2012). Rational diagnostic strategy for Zellweger syndrome spectrum patients. Orphanet journal of rare diseases, 7, 1. [Link]
-
Wanders, R. J. A. (2018). Zellweger syndrome and its important role in the identification of the different metabolic functions of peroxisomes in humans as deduced from the metabolic abnormalities discovered over the years. ResearchGate. [Link]
-
Zhang, Y., & Ye, Y. (2022). Acylcarnitines: Can They Be Biomarkers of Diabetic Nephropathy? Dove Medical Press. [Link]
-
Zhang, X., & Wang, S. (2022). Adrenic acid: A promising biomarker and therapeutic target (Review). Experimental and therapeutic medicine, 23(3), 209. [Link]
-
Al-Essa, M. A. (2023, November 21). Peroxisomal Disorders: Background, Etiology, Pathophysiology. Medscape Reference. [Link]
-
Van Ael, E., & Van Veldhoven, P. P. (2017). Peroxisomal Disorders and Their Mouse Models Point to Essential Roles of Peroxisomes for Retinal Integrity. Cells, 6(4), 40. [Link]
-
Yokota, S. (2020). Fatty Acid Metabolism in Peroxisomes and Related Disorders. ResearchGate. [Link]
-
Asper Biogene. (n.d.). Zellweger Spectrum Disorders NGS panel. Asper Biogene. [Link]
-
DaVinci Academy. (2023, July 23). Peroxisome Diseases [Clinical Biochemistry 2 of 8]. YouTube. [Link]
-
Zhang, X., & Wang, S. (2022). Adrenic acid: A promising biomarker and therapeutic target (Review). Experimental and Therapeutic Medicine, 23(3), 209. [Link]
-
McNamara, R. K., Hahn, C. G., & Jandacek, R. (2007). Deficits in docosahexaenoic acid and associated elevations in the metabolism of arachidonic acid and saturated fatty acids in the postmortem orbitofrontal cortex of patients with bipolar disorder. Psychiatry research, 160(3), 285–299. [Link]
-
Yang, S. Y., He, X. Y., & Schulz, H. (2005). 3-Hydroxyacyl-CoA and Alcohol Dehydrogenase Activities of Mitochondrial Type 10 17β-Hydroxysteroid Dehydrogenase in Neurodegeneration Study. Molecules (Basel, Switzerland), 27(13), 4133. [Link]
-
Yang, S. Y., He, X. Y., & Schulz, H. (2005). 3-hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease. The FEBS journal, 272(19), 4874–4883. [Link]
-
Ann, S. J., & Lee, S. H. (2021). Common and differential effects of docosahexaenoic acid and eicosapentaenoic acid on helper T-cell responses and associated pathways. Journal of clinical biochemistry and nutrition, 68(3), 213–220. [Link]
-
PubChem. (n.d.). (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA. PubChem. [Link]
-
Li, Y., & Wang, J. (2023). Mechanisms of 3-Hydroxyl 3-Methylglutaryl CoA Reductase in Alzheimer's Disease. International journal of molecular sciences, 25(1), 153. [Link]
-
Allaire, J., & Harris, W. S. (2017). The differential effects of eicosapentaenoic acid and docosahexaenoic acid on cardiovascular risk factors: an updated systematic review of randomized controlled trials. Frontiers in nutrition, 4, 68. [Link]
-
Dionisi-Vici, C., Burlina, A. B., & Bertini, E. (1997). The clinical spectrum of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. Journal of pediatrics, 130(1), 104–111. [Link]
-
Osmosis from Elsevier. (2023, December 10). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (Year of the Zebra). YouTube. [Link]
Sources
- 1. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA | C43H70N7O17P3S | CID 56927910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. blog.healthmatters.io [blog.healthmatters.io]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. researchgate.net [researchgate.net]
- 11. Rational diagnostic strategy for Zellweger syndrome spectrum patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zellweger Spectrum Disorders | Asper Biogene [asperbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Zellweger Spectrum Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The clinical spectrum of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Comparison of urinary acylglycines and acylcarnitines as diagnostic markers of medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. dovepress.com [dovepress.com]
- 22. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Alternative Techniques for Assessing the Function of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
In the intricate landscape of lipid metabolism, understanding the functional dynamics of specific intermediates is paramount to unraveling complex biological processes and developing targeted therapeutics. (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA), stands as a molecule of significant interest. Its proper processing is crucial for maintaining cellular energy homeostasis and preventing the accumulation of toxic very-long-chain fatty acids (VLCFAs). This guide provides a comparative analysis of established and alternative techniques for assessing the function of this critical 3-hydroxy fatty acyl-CoA, offering researchers, scientists, and drug development professionals a comprehensive toolkit to advance their investigations.
The Central Role of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA in Peroxisomal β-Oxidation
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a transient but vital molecule in the metabolic cascade that shortens VLCFAs within peroxisomes.[1][2][3] This pathway is distinct from the more commonly studied mitochondrial β-oxidation and is indispensable for the breakdown of fatty acids with chain lengths exceeding 22 carbons. The enzyme responsible for the subsequent step in this pathway is a peroxisomal 3-hydroxyacyl-CoA dehydrogenase, which converts the 3-hydroxyacyl-CoA intermediate into a 3-ketoacyl-CoA.[4][5] Dysregulation of this enzymatic step can lead to severe metabolic disorders. Therefore, robust and reliable methods to assess the functional processing of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA are essential for both basic research and clinical diagnostics.
This guide will explore a range of techniques, from traditional spectrophotometric enzyme assays to cutting-edge mass spectrometry-based approaches and innovative real-time metabolic analyses. Each method will be evaluated for its principles, experimental workflow, advantages, and limitations, providing a clear framework for selecting the most appropriate technique for your research question.
Direct Spectrophotometric Enzyme Assays: The Foundational Approach
The most direct method to assess the function of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is to measure the activity of the 3-hydroxyacyl-CoA dehydrogenase that utilizes it as a substrate. This is typically achieved through spectrophotometric assays that monitor the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Principle
The activity of 3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the increase in absorbance at 340 nm due to the formation of NADH. The reaction is:
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA + NAD⁺ ⇌ 3-keto-(7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA + NADH + H⁺
To overcome potential issues with reaction equilibrium and product inhibition, a coupled enzyme assay can be employed.[6] In this setup, the product, 3-ketoacyl-CoA, is immediately consumed by the subsequent enzyme in the β-oxidation pathway, 3-ketoacyl-CoA thiolase, driving the reaction forward.
Experimental Protocol: Coupled Spectrophotometric Assay
-
Prepare the Reaction Mixture: In a quartz cuvette, combine a buffered solution (e.g., Tris-HCl, pH 8.0) containing NAD⁺, Coenzyme A (CoASH), and a purified preparation of 3-ketoacyl-CoA thiolase.
-
Initiate the Reaction: Add the substrate, (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, to the reaction mixture.
-
Add the Enzyme Source: Introduce the biological sample containing the 3-hydroxyacyl-CoA dehydrogenase (e.g., purified enzyme, cell lysate, or peroxisomal fraction).
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate Activity: The rate of NADH production is proportional to the enzyme activity and can be calculated using the Beer-Lambert law.
Caption: Workflow for a coupled spectrophotometric assay.
Comparison of Direct Assay Approaches
| Feature | Standard Assay | Coupled Assay |
| Principle | Measures NADH production directly. | Measures NADH production with product removal. |
| Advantages | Simpler setup. | More sensitive, avoids product inhibition.[6] |
| Disadvantages | Reaction may be reversible, lower sensitivity. | Requires an additional purified enzyme. |
| Best For | Initial screening, qualitative assessments. | Accurate kinetic studies, low-activity samples. |
Cell-Based Assays of Peroxisomal β-Oxidation: A Holistic View
While direct enzyme assays provide specific information about a single enzymatic step, cell-based assays offer a more integrated view of the entire peroxisomal β-oxidation pathway. These methods typically involve incubating cultured cells with a labeled VLCFA and measuring the downstream metabolic products.
A. Radiolabeled Substrate Assays
This classic approach utilizes radiolabeled VLCFAs, such as [1-¹⁴C]hexacosanoic acid (C26:0), to trace their catabolism.
Cells are incubated with a radiolabeled VLCFA. The peroxisomal β-oxidation of this substrate releases radiolabeled acetyl-CoA, which can be further metabolized. The rate of β-oxidation is determined by measuring the amount of radiolabeled acid-soluble metabolites produced.[7]
-
Cell Culture: Plate and culture cells of interest (e.g., fibroblasts) to near confluency.
-
Substrate Preparation: Prepare the radiolabeled substrate, such as [1-¹⁴C]C26:0, complexed to bovine serum albumin (BSA).
-
Incubation: Incubate the cells with the radiolabeled substrate for a defined period.
-
Metabolite Extraction: Harvest the cells and the culture medium, and separate the acid-soluble metabolites from the un-metabolized fatty acid.
-
Scintillation Counting: Quantify the radioactivity in the acid-soluble fraction using a scintillation counter.
-
Normalization: Normalize the results to the total protein content or cell number.
B. Seahorse XF Analyzer for Real-Time Metabolic Analysis
A more modern and high-throughput alternative to radiolabeled assays is the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) of isolated peroxisomes.
Peroxisomal β-oxidation consumes oxygen during the initial step catalyzed by acyl-CoA oxidase.[8] The Seahorse XF Analyzer can measure this oxygen consumption in real-time, providing a dynamic readout of peroxisomal activity.[9]
-
Peroxisome Isolation: Isolate peroxisomes from cells or tissues using differential centrifugation.
-
Seahorse Plate Preparation: Adhere the isolated peroxisomes to the bottom of a Seahorse XF microplate.
-
Assay Medium: Add an appropriate assay medium containing substrates for peroxisomal β-oxidation (e.g., a VLCFA).
-
Seahorse Analysis: Place the plate in the Seahorse XF Analyzer and measure the basal OCR.
-
Modulator Injection: Inject compounds that stimulate or inhibit peroxisomal β-oxidation to assess the functional response.
Caption: Workflow for Seahorse XF peroxisomal OCR assay.
Mass Spectrometry-Based Techniques: Unparalleled Specificity and Depth
Mass spectrometry (MS) has revolutionized the field of metabolomics, and its application to the study of fatty acid metabolism provides unprecedented detail and sensitivity.
A. Acyl-CoA Profiling by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the sensitive and specific quantification of a wide range of acyl-CoA species, including the substrate and product of the 3-hydroxyacyl-CoA dehydrogenase reaction.[3][4][10]
Cellular or tissue extracts are prepared to preserve the integrity of acyl-CoA molecules. These extracts are then separated by liquid chromatography and analyzed by a tandem mass spectrometer. Specific acyl-CoA species are identified and quantified based on their mass-to-charge ratio and fragmentation patterns.
-
Sample Collection and Quenching: Rapidly collect and quench metabolic activity in cells or tissues, often using cold methanol.
-
Acyl-CoA Extraction: Perform a solid-phase or liquid-liquid extraction to isolate the acyl-CoA fraction.
-
LC-MS/MS Analysis: Inject the extracted sample into an LC-MS/MS system. Use a reverse-phase column for separation and a triple quadrupole mass spectrometer for detection in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify the abundance of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA and other relevant acyl-CoAs using stable isotope-labeled internal standards.
B. Stable Isotope Tracing (Metabolic Flux Analysis)
By using stable isotope-labeled fatty acids (e.g., ¹³C-labeled DHA), researchers can trace the metabolic fate of these molecules through the peroxisomal β-oxidation pathway.
Cells are incubated with a stable isotope-labeled VLCFA. At various time points, metabolites are extracted and analyzed by MS. The incorporation of the stable isotope into downstream intermediates, including (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA and its subsequent products, reveals the flux through the pathway.[11][12]
Advanced and Emerging Techniques: Pushing the Boundaries of Functional Assessment
A. In Vitro Reconstitution of the β-Oxidation Pathway
For detailed mechanistic studies, the entire peroxisomal β-oxidation pathway can be reconstituted in vitro using purified enzymes.[13][14] This approach offers complete control over the reaction components and allows for the precise investigation of individual enzyme kinetics and protein-protein interactions.
B. Development of Fluorescent Probes
While not yet commercially available for this specific target, the development of fluorescent probes for 3-hydroxyacyl-CoA dehydrogenases represents a promising future direction. Such probes could enable real-time imaging of enzyme activity in living cells with high spatial and temporal resolution.[15][16][17][18] The design of these probes often involves a fluorophore attached to a substrate analog that undergoes a change in its fluorescent properties upon enzymatic modification.
Comparative Summary of Techniques
| Technique | Principle | Advantages | Disadvantages | Throughput |
| Spectrophotometry | Measures NADH production. | Simple, inexpensive, direct enzyme activity. | Indirect, can have low sensitivity. | Low to Medium |
| Radiolabeled Assays | Traces radiolabeled substrate breakdown. | Measures overall pathway flux. | Use of radioactivity, low throughput. | Low |
| Seahorse XF Analyzer | Measures oxygen consumption. | Real-time, high throughput, no radioactivity. | Requires specialized equipment, indirect. | High |
| LC-MS/MS Profiling | Quantifies specific acyl-CoAs. | High specificity and sensitivity, comprehensive. | Expensive, complex data analysis. | Medium |
| Stable Isotope Tracing | Measures metabolic flux. | Dynamic information on pathway activity. | Requires labeled substrates, complex analysis. | Low to Medium |
| In Vitro Reconstitution | Uses purified enzymes. | High level of control, mechanistic insights. | Lacks cellular context, labor-intensive. | Low |
| Fluorescent Probes | Visualizes enzyme activity. | Live-cell imaging, high spatiotemporal resolution. | Probes not readily available, development required. | High |
Conclusion: Selecting the Right Tool for the Job
The choice of technique for assessing the function of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA depends on the specific research question, available resources, and desired level of detail. For routine screening of enzyme activity, spectrophotometric assays remain a viable option. To understand the overall pathway flux in a cellular context, radiolabeled substrate assays or the Seahorse XF Analyzer are powerful tools. For in-depth profiling of metabolic intermediates and dynamic flux analysis, LC-MS/MS-based methods are unparalleled. Finally, for fundamental mechanistic studies and future live-cell imaging applications, in vitro reconstitution and the development of fluorescent probes offer exciting avenues for exploration. By understanding the strengths and weaknesses of each approach, researchers can design robust experiments that will shed new light on the critical role of peroxisomal β-oxidation in health and disease.
References
-
van den Brand, M. A., & Houten, S. M. (2019). Estimation of peroxisomal beta-oxidation in rat heart by a direct assay of acyl-CoA oxidase. Biochemical Journal, 343(2), 435–441. [Link]
-
Wanders, R. J., van Roermund, C. W., van Wijland, M. J., Schutgens, R. B., Heikoop, J. C., van den Bosch, H., Schram, A. W., & Tager, J. M. (1995). Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts. Journal of Inherited Metabolic Disease, 18 Suppl 1, 113–124. [Link]
-
van den Brand, M. A., & Houten, S. M. (1994). Estimation of peroxisomal β-oxidation in rat heart by a direct assay of acyl-CoA oxidase. Biochemical Journal, 302(Pt 2), 345–351. [Link]
-
McCommis, K. S., & Finck, B. N. (2024). Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay. Journal of Biological Methods, 11(2), e00160. [Link]
-
Li, S., Gletsu-Miller, N., & Raftery, D. (2017). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 89(5), 2997–3005. [Link]
-
Haynes, C. A., Allegood, J. C., Sims, K., Wang, E. W., Sullards, M. C., & Merrill, A. H., Jr. (2008). Quantitation of fatty acyl-coenzyme A in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113–1121. [Link]
-
Maurer, M., & Gerber, F. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 77(19), 6117–6123. [Link]
-
McCommis, K. S., & Finck, B. N. (2022). Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay. Journal of Biological Methods, 9(2), e160. [Link]
-
Rabinowitz, J. D., & Purdy, J. G. (2012). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Journal of Chromatography B, 911, 1-7. [Link]
-
Koves, T. R., Noland, R. C., Bates, D. J., St-Pierre, J., Muehlbauer, M. J., Stevens, R. D., ... & Muoio, D. M. (2013). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Analytical biochemistry, 434(2), 295-302. [Link]
-
Eckel, E., Eisele, F., Wälte, S., & Schirmer, R. H. (2018). Reconstitution of human peroxisomal β-oxidation in yeast. Microbial Cell, 5(1), 12–23. [Link]
-
He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical Biochemistry, 180(1), 105–109. [Link]
-
Zhang, W., Li, Y., Wang, C., & Tang, Y. (2019). In vitro reconstitution of the β-oxidation pathway for the biosynthesis of mycophenolic acid. Angewandte Chemie International Edition, 58(18), 5919-5923. [Link]
-
Nielson, B. K., & Le, T. H. (2014). Assessment of Fatty Acid Beta Oxidation in Cells and Isolated Mitochondria. Current Protocols in Toxicology, 60, 25.3.1–25.3.19. [Link]
-
Houten, S. M., & Wanders, R. J. A. (2001). The biochemistry of peroxisomal β-oxidation in the yeast Saccharomyces cerevisiae. FEMS Microbiology Reviews, 25(5), 479–504. [Link]
-
Spiekerkoetter, U., & Wood, P. A. (2013). A novel and rapid long-chain hydroxyacyl-CoA dehydrogenase assay. Journal of Inherited Metabolic Disease Reports, 10, 71-75. [Link]
-
Schlaepfer, I. R., & Joshi, M. (2016). In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes. Journal of Lipid Research, 57(5), 895–903. [Link]
-
Softic, S., & Cohen, D. E. (2019). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Methods in Molecular Biology, 1964, 171-180. [Link]
-
Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. [Link]
-
Softic, S., & Cohen, D. E. (2018). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of Visualized Experiments, (139), 58223. [Link]
-
Reddy, J. K., & Hashimoto, T. (2020). Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. International Journal of Molecular Sciences, 21(19), 7083. [Link]
-
Vagstad, A. L., & Keatinge-Clay, A. T. (2013). Dehydratase-Specific Probes for Fatty Acid and Polyketide Synthases. ACS Chemical Biology, 8(11), 2586–2593. [Link]
-
Tocris Bioscience. (n.d.). Fluorescent Dyes and Probes. [Link]
-
Houten, S. M., & Wanders, R. J. A. (2001). The biochemistry of peroxisomal β-oxidation in the yeast Saccharomyces cerevisiae. FEMS Microbiology Reviews, 25(5), 479–504. [Link]
-
Sims, H. F., Brackett, J. C., Powell, C. K., Treem, W. R., Hale, D. E., Bennett, M. J., ... & Strauss, A. W. (1995). The molecular basis of pediatric long chain 3-hydroxyacyl-CoA dehydrogenase deficiency associated with maternal acute fatty liver of pregnancy. Proceedings of the National Academy of Sciences, 92(3), 841-845. [Link]
-
Mendelian. (n.d.). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. [Link]
-
Wikipedia. (n.d.). 3-hydroxyacyl-CoA dehydrogenase. [Link]
Sources
- 1. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web-api.polscientific.com [web-api.polscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reconstitution of human peroxisomal β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dehydratase-Specific Probes for Fatty Acid and Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 17. Acetyl CoA Detected Fluorescent Probes | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 18. Buy Fluorescent Indicators and Probes | Research Chemicals - Dyes, Stains, Indicators & Probes Products | Biosynth [biosynth.com]
A Comparative Guide to the Metabolic Fate of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA Across Diverse Cell Types
This guide provides an in-depth comparison of the metabolic processing of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, a key intermediate in the metabolism of docosahexaenoic acid (DHA), across different cell types. Understanding these cell-specific metabolic signatures is crucial for researchers in neurology, oncology, and metabolic diseases, as well as for professionals in drug development targeting fatty acid pathways.
Introduction: The Significance of a Hydroxylated Intermediate
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is the hydrated product in the β-oxidation of docosahexaenoyl-CoA (DHA-CoA). DHA, an omega-3 polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the brain and retina, and serves as a precursor to potent signaling molecules.[1][2][3] Its metabolism is not merely for energy production; it is a tightly regulated process that dictates the availability of DHA for incorporation into phospholipids and the generation of bioactive mediators.[4] The fate of the 3-hydroxyacyl-CoA intermediate is a critical juncture, determining whether the parent fatty acid is fully catabolized or channeled towards alternative pathways. This guide will explore how this decision point varies between cell types, with a focus on neuronal cells, hepatocytes, and cancer cells.
Core Metabolic Pathways: Peroxisomal β-Oxidation and Beyond
Very-long-chain fatty acids (VLCFAs) like DHA undergo initial stages of β-oxidation almost exclusively in peroxisomes, as mitochondria are not equipped to handle these long substrates.[5][6][7] The pathway involves a sequence of four enzymatic reactions. (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is the substrate for the third step in this cycle.
The primary metabolic routes for this intermediate are:
-
Dehydrogenation: The canonical next step in β-oxidation, catalyzed by a 3-hydroxyacyl-CoA dehydrogenase, to form 3-ketodocosahexaenoyl-CoA. This commits the molecule to further shortening.
-
Retroconversion: A major pathway, especially in non-neuronal cells, where the shortened acyl-CoA products are eventually converted back to eicosapentaenoic acid (EPA).[8][9]
-
Alternative Fates: Potential for ω-oxidation to form 3-hydroxy dicarboxylic acids, particularly when β-oxidation is impaired or overloaded.[10]
Below is a diagram illustrating the central position of our topic molecule in DHA metabolism.
Caption: Peroxisomal β-oxidation of DHA, highlighting the intermediate.
Comparative Analysis: Neuronal vs. Non-Neuronal Cells
The metabolic handling of DHA and its intermediates varies significantly between cell types, a difference largely driven by the cell's primary function and the expression profile of metabolic enzymes.[8][9]
A pivotal study by Park et al. (2016) using ¹³C-labeled DHA demonstrated that non-neuronal cells (like HepG2 hepatocytes and MCF7 breast cancer cells) metabolize DHA much more actively than neuronal cells.[8][9] Specifically, the retroconversion of DHA to EPA was 5- to 6-fold greater in non-neuronal cells.[8] This suggests that in hepatocytes and some cancer cells, the β-oxidation pathway, including the processing of 3-hydroxydocosatetraenoyl-CoA, is robustly active. In contrast, neuronal cells tend to conserve DHA, primarily by esterifying it into phospholipids, thus limiting its entry into the catabolic peroxisomal pathway.[8][9]
This differential fate is underpinned by enzyme expression. Hepatocyte-like cells (HepG2) show abundant expression of the peroxisomal enzyme ACOX1, the rate-limiting enzyme for the first step of β-oxidation.[8] Conversely, some non-neuronal cells like MCF7 may rely more on mitochondrial enzymes for fatty acid oxidation.[8] Neuronal cells, while capable of β-oxidation, appear to prioritize DHA incorporation into membranes to support synaptic function and signaling.[2][4]
| Parameter | Neuronal Cells (e.g., Y79, SK-N-SH) | Hepatocytes (e.g., HepG2) | Cancer Cells (e.g., MCF7) |
| Primary Fate of DHA | Esterification into phospholipids[8][9] | β-oxidation and retroconversion to EPA[8] | β-oxidation and retroconversion to EPA[8] |
| Rate of Retroconversion | Low | High (5-6 fold higher than neuronal)[8] | High (5-6 fold higher than neuronal)[8] |
| Key Enzyme Expression | Lower expression of β-oxidation enzymes | High expression of peroxisomal ACOX1[8] | High expression of mitochondrial β-oxidation enzymes[8] |
| Metabolic Goal | Conservation of DHA for structural roles | Energy production, regulation of lipid pools | Energy production, generation of signaling molecules |
Experimental Protocols for Elucidating Metabolic Fate
To empirically determine the fate of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, a combination of stable isotope tracing and mass spectrometry is the gold standard.
Workflow: Stable Isotope Tracing
This workflow allows for the precise tracking of the carbon backbone of a fatty acid as it is metabolized by the cell.
Caption: Workflow for tracing fatty acid metabolism using stable isotopes.
Step-by-Step Methodology: ¹³C-DHA Tracing
This protocol is adapted from established methods for analyzing fatty acid metabolism.[11]
-
Cell Culture: Plate the cell types of interest (e.g., SH-SY5Y for neuronal, HepG2 for hepatic) in appropriate culture vessels and grow to ~80% confluency.
-
Isotope Labeling: Replace the standard culture medium with a medium containing a known concentration (e.g., 50 µM) of uniformly labeled ¹³C-Docosahexaenoic Acid ([U-¹³C₂₂]DHA). Incubate for a time course (e.g., 6, 12, 24 hours).
-
Cell Harvest and Lipid Extraction:
-
Aspirate the labeling medium and wash cells twice with ice-cold PBS.
-
Scrape cells into a solvent mixture, typically chloroform:methanol (2:1, v/v), for lipid extraction (Folch method).
-
Vortex thoroughly and centrifuge to separate the organic (lipid-containing) and aqueous phases.
-
-
Saponification and Derivatization:
-
Collect the organic phase and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in a methanolic base (e.g., NaOH in methanol) and heat to saponify the fatty acids from complex lipids.
-
Acidify the mixture and add a derivatizing agent (e.g., methanolic-HCl or BF₃-methanol) and heat to convert free fatty acids into fatty acid methyl esters (FAMEs).[13]
-
Self-Validation: FAMEs are more volatile and less polar than free fatty acids, making them ideal for separation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
GC-MS Analysis:
-
Inject the FAMEs onto a GC column to separate the different fatty acid species based on their retention times.
-
The eluting compounds are ionized and their mass-to-charge ratio is analyzed by the mass spectrometer.
-
-
Data Interpretation:
-
Identify the peaks corresponding to DHA, EPA, and other relevant fatty acids.
-
Analyze the mass spectra for each peak to determine the isotopologue distribution (the pattern of ¹³C incorporation).
-
The presence of a ¹³C-labeled EPA peak confirms its origin from the initial ¹³C-DHA via retroconversion. The relative abundance of this peak compared to the remaining ¹³C-DHA across different cell types provides a quantitative measure of metabolic activity.
-
Conclusion and Future Perspectives
The metabolic fate of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is highly dependent on the cellular context. In non-neuronal cells such as hepatocytes, this intermediate is readily processed through the peroxisomal β-oxidation pathway, contributing significantly to the retroconversion of DHA to EPA. In contrast, neuronal cells exhibit a strong tendency to conserve their DHA pools, limiting its entry into catabolic pathways and thereby minimizing the flux through this 3-hydroxyacyl-CoA intermediate.
These fundamental metabolic differences have profound implications. For neurodegenerative diseases, strategies to enhance DHA retention in the brain could be beneficial. In oncology, the high rate of fatty acid oxidation in some cancers could present a therapeutic vulnerability. Future research employing advanced techniques like spatial single-cell isotope tracing will further resolve the metabolic heterogeneity within tissues, providing an even clearer picture of how cell fate and function are dictated by the intricate dance of metabolic pathways.[14][15]
References
-
Kim, H. Y. (2020). Metabolism and functions of docosahexaenoic acid‐containing membrane glycerophospholipids. The FEBS Journal, 287(5), 839-851. [Link]
-
Luo, X., et al. (2022). The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation. International Journal of Molecular Sciences, 23(15), 8536. [Link]
-
Park, H. G., et al. (2016). Metabolic fate of docosahexaenoic acid (DHA; 22:6n-3) in human cells: direct retroconversion of DHA to eicosapentaenoic acid (20:5n-3) dominates over elongation to tetracosahexaenoic acid (24:6n-3). FEBS Letters, 590(18), 3188-3194. [Link]
-
Wanders, R. J. A. (2021). Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders. Journal of Inherited Metabolic Disease, 44(1), 57-67. [Link]
-
Reddy, J. K. (2001). III. Peroxisomal β-oxidation, PPARα, and steatohepatitis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 281(6), G1333-G1339. [Link]
-
Wikipedia contributors. (2023). Beta oxidation. Wikipedia, The Free Encyclopedia. [Link]
-
Netikadan, S. R., et al. (1999). Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression. Molecular Genetics and Metabolism, 66(2), 91-99. [Link]
-
Jin, L. W., & Tserng, K. Y. (1990). Metabolic origin of urinary 3-hydroxy dicarboxylic acids. The Journal of biological chemistry, 265(13), 7397–7404. [Link]
-
Kamphorst, J. C., et al. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Enzymology, 561, 197-216. [Link]
-
Calder, P. C. (2016). Docosahexaenoic Acid. Annals of Nutrition and Metabolism, 69(Suppl. 1), 7-21. [Link]
-
Goc, A., et al. (2023). Docosahexaenoic Acid as Master Regulator of Cellular Antioxidant Defenses: A Systematic Review. Antioxidants, 12(6), 1269. [Link]
-
Wikipedia contributors. (2024). Docosahexaenoic acid. Wikipedia, The Free Encyclopedia. [Link]
-
Thiele, C., et al. (2012). Tracing fatty acid metabolism by click chemistry. ACS chemical biology, 7(12), 2004–2011. [Link]
-
Patterson, B. W. (2011). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of lipid research, 52(8), 1423–1433. [Link]
-
Buglakova, E., et al. (2024). 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. bioRxiv. [Link]
-
Buglakova, E., et al. (2023). Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer cells. ResearchGate. [Link]
-
Mierziak, J., et al. (2021). Metabolism of 3-hydroxybutyrate in living organisms. ResearchGate. [Link]
-
Parimoo, B., & Smith, L. (2011). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in molecular biology, 790, 149-158. [Link]
-
Mierziak, J., et al. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. Biomolecules, 11(10), 1447. [Link]
-
Park, H. G., et al. (2016). Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA). FEBS Letters, 590(18), 3188-3194. [Link]
-
EMBL-EBI. (n.d.). 3-hydroxy fatty acid (CHEBI:59845). ChEBI. [Link]
-
Li, X., et al. (2021). Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish. The Journal of biological chemistry, 297(4), 101185. [Link]
-
Cheng, C. W., et al. (2022). Metabolic adaptations direct cell fate during tissue regeneration. Nature, 608(7923), 596–602. [Link]
-
Chemistry For Everyone. (2024, February 1). What Is COA In Biochemistry? YouTube. [Link]
-
Wang, Y., et al. (2024). The Metabolism of Coenzyme A and Its Derivatives Plays a Crucial Role in Diseases. International Journal of Molecular Sciences, 25(8), 4165. [Link]
-
Gorska, M., et al. (2019). The Pathophysiological Role of CoA. International journal of molecular sciences, 20(16), 4023. [Link]
-
Jayanthi, S., et al. (2018). Potential role of hepatic lipase in the accretion of docosahexaenoic acid (DHA) by the brain. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(10), 1236-1246. [Link]
-
National Center for Biotechnology Information. (n.d.). (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA. PubChem Compound Database. [Link]
-
Liu, J., et al. (2022). The omega-3 hydroxy fatty acid 7(S)-HDHA is a high-affinity PPARα ligand that regulates brain neuronal morphology. Science Signaling, 15(741), eabo1857. [Link]
-
Pietrocola, F., et al. (2015). Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences. Current opinion in cell biology, 33, 1–7. [Link]
-
Kim, H. Y. (2007). Novel Metabolism of Docosahexaenoic Acid in Neural Cells. Journal of Biological Chemistry, 282(26), 18661-18665. [Link]
-
Lagarde, M., et al. (2015). DHA Metabolism: Targeting the Brain and Lipoxygenation. Oilseeds and fats, crops and lipids, 22(4), D402. [Link]
-
Wang, Y., et al. (2023). 3-Hydroxyacyl CoA Dehydratase 2 Is Essential for Embryonic Development and Hepatic Metabolic Function Under a Low-Fat, High-Carbohydrate Diet. Nutrients, 15(17), 3822. [Link]
-
Vamvakopoulos, J. E. (2005). Three's company: regulation of cell fate by statins. Current drug targets. Cardiovascular & haematological disorders, 5(2), 145–163. [Link]
Sources
- 1. Metabolism and functions of docosahexaenoic acid‐containing membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]
- 3. DHA Metabolism: Targeting the Brain and Lipoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. Metabolic fate of docosahexaenoic acid (DHA; 22:6n-3) in human cells: direct retroconversion of DHA to eicosapentaenoic acid (20:5n-3) dominates over elongation to tetracosahexaenoic acid (24:6n-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential role of hepatic lipase in the accretion of docosahexaenoic acid (DHA) by the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
Abstract
(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA is a critical intermediate in fatty acid metabolism. The purity of this reagent is paramount for the validity of experimental results in metabolic research, enzyme kinetics, and drug development. However, its polyunsaturated nature and labile thioester bond present significant challenges to its stability and accurate quantification. This guide provides a comprehensive framework for researchers to rigorously assess the purity of commercial preparations of this long-chain acyl-CoA. We advocate for a multi-pronged analytical approach, centered on high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) and supplemented by orthogonal methods like HPLC-UV. This document details the rationale behind method selection, provides step-by-step protocols, and offers a logical workflow for comparing products from different suppliers, ensuring researchers can proceed with confidence in the integrity of their starting materials.
Introduction: The Imperative of Purity in Acyl-CoA Research
-
Altering Enzyme Kinetics: Impurities can act as competitive or non-competitive inhibitors, leading to inaccurate measurements of Kₘ and Vₘₐₓ.
-
Inducing Off-Target Effects: Uncharacterized components can interact with other cellular machinery, confounding results in cell-based assays.
-
Invalidating Quantification: Inaccurate concentration measurements of the primary stock solution will propagate errors throughout all subsequent experiments.
Given these risks, a simple reliance on a supplier's Certificate of Analysis is insufficient. Independent verification is a cornerstone of rigorous scientific practice.
The Analytical Challenge: Inherent Instability of Long-Chain Acyl-CoAs
Quantifying long-chain acyl-CoAs is challenging due to their inherent instability in aqueous solutions and the lack of readily available blank matrices for standard curve generation.[4] Key challenges include:
-
Thioester Hydrolysis: The high-energy thioester bond is susceptible to hydrolysis, liberating the free fatty acid and coenzyme A. This process is accelerated by non-optimal pH and temperature.
-
Oxidation: The four cis double bonds in the docosatetraenoyl chain are prone to oxidation, creating a heterogeneous mixture of hydroperoxides and other oxygenated species.
-
Adsorption: The amphipathic nature of these molecules can lead to non-specific binding to labware, affecting concentration accuracy.
A Validating Workflow for Purity Assessment
No single analytical technique can provide a complete picture of purity. Therefore, we propose an integrated workflow that leverages the strengths of multiple orthogonal methods. The primary method, LC-MS/MS, provides unparalleled sensitivity and specificity for identification and absolute quantification. This is complemented by HPLC-UV, which offers a different mode of detection and can reveal impurities that may not ionize well.
Caption: Integrated workflow for assessing acyl-CoA purity.
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
4.1 Expertise & Rationale: LC-MS/MS is the definitive technique for acyl-CoA analysis due to its ability to physically separate the target molecule from impurities via chromatography and then selectively detect and quantify it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[4][5] This approach provides both absolute quantification and structural confirmation, making it a self-validating system. We utilize Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for the highest sensitivity and specificity.
4.2 Detailed Experimental Protocol: LC-MS/MS Quantification
This protocol is a robust starting point and should be optimized for the specific instrumentation available.
1. Preparation of Standards and Internal Standard (IS):
- Rationale: An internal standard is crucial to correct for variations in sample extraction and instrument response.[6] A heavy-isotope labeled version of the analyte is ideal, but a structurally similar acyl-CoA with a different chain length (e.g., C17-CoA) is a practical alternative.
- Protocol:
- Prepare a 1 mg/mL stock solution of the commercial (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA in 50% methanol/50% 50 mM ammonium acetate (pH 7).
- Prepare a 1 mg/mL stock solution of the internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA) in the same solvent.
- Create a series of calibration standards by serially diluting the analyte stock solution into a constant background of the internal standard. A typical range is 1 ng/mL to 1000 ng/mL.
2. Sample Preparation:
- Rationale: Proper handling is critical to prevent degradation. Acyl-CoAs show good stability in solutions containing 50% methanol and buffered at a neutral pH.[4]
- Protocol:
- Thaw the commercial product on ice.
- Immediately dilute a small aliquot into ice-cold 50% methanol/50% 50 mM ammonium acetate (pH 7) to a concentration within the calibration curve range.
- Add the internal standard to the diluted sample at the same concentration used for the calibration curve.
- Transfer to an autosampler vial, keeping the autosampler cooled to 4-10°C.
3. LC-MS/MS Conditions:
- Rationale: Reversed-phase chromatography (e.g., C18) is effective for separating acyl-CoAs. A gradient elution is required to resolve species with different polarities. Positive ion electrospray ionization (ESI) is typically used.[4][5]
- Protocol:
- LC Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 95:5 Water:Methanol with 10 mM Ammonium Acetate.
- Mobile Phase B: 95:5 Methanol:Water with 10 mM Ammonium Acetate.
- Flow Rate: 0.3 mL/min.
- Gradient:
- 0-2 min: 20% B
- 2-15 min: Linear ramp to 98% B
- 15-18 min: Hold at 98% B
- 18-20 min: Return to 20% B and equilibrate.
- MS Ionization: ESI, Positive Mode.
- Capillary Voltage: 3.2 kV.
- Desolvation Temperature: 500°C.[4]
- MRM Transitions: These must be determined by direct infusion of the compound. For (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA (M.W. 1098.04 g/mol ), one would monitor transitions from the precursor ion to characteristic product ions. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine portion.
4.3 Data Interpretation and Impurity Identification
The primary analysis will yield a concentration value. However, a thorough examination of the chromatogram is required to assess purity.
| Potential Impurity | Expected Mass Difference from Analyte | Rationale for Presence |
| Free Coenzyme A | -331.2 Da | Thioester hydrolysis |
| (7Z,10Z,13Z,16Z)-docosatetraenoic acid | -767.5 Da | Thioester hydrolysis |
| Oxidized Analyte (e.g., +1 O) | +16 Da | Oxidation of a double bond |
| Shorter Acyl-CoA (e.g., C20:4-CoA) | -28 Da (CH₂)₂ | Impurity from synthesis |
| Saturated Acyl-CoA | +2, +4, +6, or +8 Da | Contamination or reduction |
Orthogonal Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
5.1 Expertise & Rationale: While less sensitive than MS, HPLC-UV provides a valuable orthogonal assessment of purity. The adenine moiety of Coenzyme A has a strong UV absorbance maximum around 260 nm. This method allows for the calculation of purity based on the relative peak area of the main compound versus all other UV-absorbing impurities. It is particularly useful for detecting impurities that are structurally similar but have different retention times, which might be missed in a targeted MRM experiment.[7][8]
5.2 Detailed Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation:
- Prepare samples as described in section 4.2.2, but at a higher concentration suitable for UV detection (e.g., 0.1-0.5 mg/mL).
2. HPLC-UV Conditions:
- Rationale: The chromatographic conditions can be similar to the LC-MS method to allow for cross-comparison of retention times.
- Protocol:
- LC System: Standard HPLC with a UV/Vis or Diode Array Detector (DAD).
- Column & Mobile Phases: As described in section 4.2.3.
- Detection: Monitor absorbance at 260 nm.
- Analysis: Integrate all peaks in the chromatogram. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
Framework for Comparing Commercial Products
When evaluating products from different suppliers (e.g., Supplier A vs. Supplier B), a systematic approach is essential.
Caption: Decision workflow for validating commercial acyl-CoA lots.
Data Comparison Template:
Use the following table to log your experimental findings for each supplier's lot.
| Parameter | Supplier A (Lot #) | Supplier B (Lot #) | Acceptance Criteria |
| Stated Purity (CoA) | >95% | ||
| Stated Concentration | Report as provided | ||
| Measured Conc. (LC-MS/MS) | ±10% of Stated | ||
| Purity by HPLC-UV (Area %) | >95% | ||
| Major Impurities Identified | None >1% | ||
| Overall Assessment | Pass / Fail | Pass / Fail | Must meet all criteria |
Conclusion and Best Practices
The assessment of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA purity is a non-trivial but essential step for ensuring data integrity. A reliance on a single analytical method or solely on the manufacturer's claims is insufficient. By employing a rigorous, multi-technique workflow centered on LC-MS/MS, researchers can confidently quantify their reagent and identify potentially confounding impurities.
Best Practices Summary:
-
Always Verify: Independently analyze every new lot of a commercial acyl-CoA.
-
Use an Internal Standard: Employ a suitable internal standard for accurate LC-MS/MS quantification.
-
Work Quickly and Cold: Prepare solutions immediately before analysis, keeping them on ice to minimize degradation.
-
Use an Orthogonal Method: Supplement LC-MS/MS with HPLC-UV to gain a more complete purity profile.
-
Document Everything: Maintain detailed records of your analysis for each lot used in your experiments.
By adhering to these principles, the scientific community can build a more robust and reliable foundation for metabolic research.
References
-
Chen, L., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. Available at: [Link]
-
Fauland, A., et al. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. NIH. Available at: [Link]
-
Chemistry Stack Exchange. (2015). How to control the purity and quality of fatty acids or their CoA thioesters? Retrieved from [Link]
-
ResearchGate. (n.d.). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. Request PDF. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]
-
PubChem. (n.d.). (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. hplc.eu [hplc.eu]
Safety Operating Guide
Navigating the Disposal of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA: A Guide for Laboratory Professionals
The responsible management of laboratory chemicals extends beyond their application in research to their safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, a 3-hydroxy fatty acyl-CoA derivative utilized in specialized biochemical research.[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious and conservative approach to its disposal is paramount, treating it as a potentially hazardous chemical.
This document is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage the waste stream of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The procedures outlined herein are grounded in established principles of laboratory safety and hazardous waste management, in accordance with regulatory standards set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
I. Hazard Assessment and Characterization
Key Principles for Handling:
-
Assume Potential Hazard: Until proven otherwise, handle the compound with the same precautions as you would for a hazardous substance.
-
Consult Institutional Policies: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for waste disposal that must be followed.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves, when handling the compound.[7]
II. Waste Segregation and Container Management
Proper segregation of chemical waste is a critical first step in ensuring safe disposal.[8] Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[9]
Container Selection and Labeling:
-
Primary Container: Collect waste (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, including pure compound and any solutions, in a designated, leak-proof container that is chemically compatible with the substance.[10][11] Avoid using metal containers for acidic or basic solutions.[10]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "(3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA," and the approximate concentration and quantity.[9][12] The date of waste accumulation should also be recorded.
-
Secondary Containment: Liquid waste containers should be placed in a secondary containment system to prevent spills.[9]
| Waste Stream | Container Type | Labeling Requirements |
| Pure Compound | Securely sealed, chemically compatible vial or bottle. | "Hazardous Waste," Full Chemical Name, Date |
| Aqueous Solutions | Leak-proof, screw-cap bottle (e.g., polyethylene). | "Hazardous Waste," Full Chemical Name, Solvent, Concentration, Date |
| Contaminated Labware (e.g., pipette tips, tubes) | Puncture-resistant container lined with a biohazard bag if applicable.[13] | "Hazardous Waste," "Contaminated Labware," Chemical Name, Date |
III. Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the disposal of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA. Note: Always consult and adhere to your institution's specific EHS guidelines.
-
Waste Collection:
-
At the point of generation, collect all waste materials containing (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA in the appropriate, pre-labeled waste container.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.[10]
-
Keep waste containers securely closed when not in use.[7][9]
-
-
Storage:
-
Waste Pickup and Disposal:
-
Once the waste container is full or has reached the storage time limit set by your institution (often 90 or 180 days), arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[10][12]
-
Never dispose of this chemical down the drain or in the regular trash.[9]
-
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Consult SDS (if available): If a safety data sheet for a similar compound is available, consult it for specific spill cleanup instructions.
-
Use Spill Kit: For small spills, use a chemical spill kit containing appropriate absorbent materials.
-
Decontamination: Clean the affected area thoroughly.
-
Dispose of Cleanup Materials: All materials used for spill cleanup should be placed in a sealed, labeled hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS department.
V. Regulatory Compliance
The disposal of laboratory chemical waste is regulated by federal and state agencies. Key regulations include the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[17][18] Adherence to these regulations is mandatory. Your institution's EHS department is the primary resource for ensuring compliance.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA.
References
- Bio-MED Regulated Waste Solutions. (n.d.). Medical Waste Disposal for Research Labs.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- MedchemExpress.com. (n.d.). (3R,7Z,10Z,13Z,16Z)-3-Hydroxydocosatetraenoyl-CoA.
- MedchemExpress.com. (n.d.). (3R,7Z,10Z,13Z,16Z)-3-Hydroxydocosatetraenoyl-CoA.
- MedchemExpress.com. (n.d.). (3R,7Z,10Z,13Z,16Z)-3-Hydroxydocosatetraenoyl-CoA.
- MedPro Disposal. (n.d.). Waste Disposal for Medical & Research Laboratories.
- National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
- National Center for Biotechnology Information. (n.d.). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling.
- National Center for Biotechnology Information. (n.d.). Acyl-CoA Metabolism and Partitioning.
- National Center for Biotechnology Information. (n.d.). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- OSHA.com. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?
- PubChem. (n.d.). (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA.
- The American Society for Biochemistry and Molecular Biology, Inc. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- U.S. Department of Health & Human Services. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
- University of Washington. (2025, March 24). Biohazardous Waste.
- USHA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 14. epa.gov [epa.gov]
- 15. ushazmatstorage.com [ushazmatstorage.com]
- 16. connmaciel.com [connmaciel.com]
- 17. resources.duralabel.com [resources.duralabel.com]
- 18. danielshealth.com [danielshealth.com]
Comprehensive Safety and Handling Guide for (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA. As a long-chain hydroxylated fatty acyl-CoA thioester, this molecule requires careful handling due to its potential reactivity and biological activity. This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and a detailed disposal plan to ensure laboratory safety and experimental integrity.
Hazard Identification and Risk Assessment
Core Structural Features & Associated Hazards:
-
Acyl-CoA Thioester: The thioester bond is a high-energy, reactive functional group.[1] Acyl-CoA thioesters are electrophilic and can react non-enzymatically with biological nucleophiles, leading to covalent modification of proteins.[2] This reactivity is a potential mechanism for idiosyncratic drug toxicity associated with carboxylic acid-containing drugs that form acyl-CoA intermediates.[2][3][4]
-
Long-Chain Fatty Acyl Group: The long, unsaturated hydrocarbon chain imparts lipophilic properties to the molecule. While not acutely toxic, long-chain fatty acids and their derivatives can mediate cellular processes like insulin resistance and lipotoxicity.[5]
-
Biological Activity: As an intermediate in fatty acid metabolism, this molecule is biologically active and may influence metabolic pathways within the cell.[1][6]
Based on this analysis, the primary hazards are considered to be:
-
Chemical Reactivity: Potential for covalent modification of biological molecules upon direct contact.
-
Biological Perturbation: Unintended interference with cellular metabolic pathways.
The following table summarizes the risk assessment for handling this compound.
| Hazard Category | Potential Risk | Severity | Likelihood of Exposure (with controls) | Risk Level |
| Inhalation | May cause respiratory irritation. | Low | Low | Low |
| Skin Contact | Potential for local irritation and absorption. Covalent binding to skin proteins is possible. | Moderate | Low | Low |
| Eye Contact | May cause serious eye irritation. | Moderate | Low | Low |
| Ingestion | Unlikely route of exposure in a laboratory setting. | Low | Very Low | Very Low |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure and ensure personal safety.[7] The following table outlines the required PPE for handling (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles with side shields. | Protects against accidental splashes of the compound, which may be irritating to the eyes.[8] For procedures with a high risk of splashing, a face shield should be worn in addition to goggles.[9] |
| Hands | Chemical-resistant nitrile gloves. | Nitrile gloves offer good protection against a range of biochemicals.[10] Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected.[11] |
| Body | Laboratory coat. | A standard lab coat is required to protect skin and personal clothing from minor spills and contamination.[7] |
| Respiratory | Not generally required for small quantities handled in a well-ventilated area. | Handling should be performed in a chemical fume hood or a designated, well-ventilated area to minimize inhalation of any potential aerosols.[8] |
Handling and Operational Plan
Adherence to a strict operational plan is crucial for maintaining the integrity of the compound and ensuring a safe working environment.
Storage and Preparation
-
Storage: Upon receipt, store the compound as recommended on the Certificate of Analysis, typically in a cool, dry, and dark place to prevent degradation.[12][13] Light-sensitive materials should be kept in opaque containers.[14]
-
Preparation:
-
Designate a specific area for handling the compound to prevent cross-contamination.[7]
-
Before use, allow the container to equilibrate to room temperature to prevent condensation of moisture, which could hydrolyze the thioester bond.
-
Use clean, sterilized equipment for all transfers. Pipettes with disposable tips are recommended.[7]
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.[12][13]
-
Experimental Workflow
The following diagram outlines the standard workflow for handling (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA from preparation to disposal.
Caption: Workflow for the safe deactivation and disposal of acyl-CoA waste.
By adhering to this comprehensive guide, researchers can safely handle (3R,7Z,10Z,13Z,16Z)-3-hydroxydocosatetraenoyl-CoA, minimizing personal risk and ensuring the integrity of their research.
References
- Vertex AI Search. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved January 3, 2026.
-
ReAgent. (2023, August 22). 10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indicator Solutions. Retrieved January 3, 2026, from [Link]
-
Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved January 3, 2026, from [Link]
-
Laboratory Disposable Products. (2025, August 21). Safe Lab Reagent Storage Guide | Best Practices 2025. Retrieved January 3, 2026, from [Link]
- University of California. (n.d.).
- Lassila, T., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 28(12), 2294-2303. DOI: 10.1021/acs.chemrestox.5b00315
-
ACS Publications. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated | Request PDF. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (n.d.). Fatty acyl-CoA esters. Retrieved January 3, 2026, from [Link]
- Li, L. O., et al. (2010). Acyl-CoA synthesis, lipid metabolism and lipotoxicity. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(3), 246-251.
- Hunt, M. C., & Alexson, S. E. (2002). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. PLoS Biology, 1(2), e28.
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved January 3, 2026, from [Link]
-
FAT FINGER. (2023, November 6). Personal Protective Equipment (PPE) in the Oil and Gas Sector. Retrieved January 3, 2026, from [Link]
-
HSI. (n.d.). Personal Protection Equipment (PPE) for Oil and Gas Personnel. Retrieved January 3, 2026, from [Link]
Sources
- 1. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 8. benchchem.com [benchchem.com]
- 9. fatfinger.io [fatfinger.io]
- 10. hsi.com [hsi.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. shahandassociates.co.in [shahandassociates.co.in]
- 13. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 14. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
